3'-Deoxy-3'-fluorothymidine-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C10H13FN2O4 |
|---|---|
分子量 |
247.24 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |
InChI 键 |
UXCAQJAQSWSNPQ-BXKFBODDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 3'-Deoxy-3'-fluorothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3'-Deoxy-3'-fluorothymidine-d3 (Alovudine-d3), a deuterated analog of the antiviral agent and proliferation marker, 3'-Deoxy-3'-fluorothymidine (Alovudine or FLT). This document details the compound's structure, physicochemical properties, and mechanism of action. It also outlines experimental methodologies for its synthesis, purification, and analysis, drawing from established protocols for similar nucleoside analogs. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and biomedical research involving this compound.
Introduction
This compound is a stable isotope-labeled version of Alovudine, a synthetic thymidine (B127349) analog. Alovudine has demonstrated antiviral activity, particularly against human immunodeficiency virus (HIV), and is a known inhibitor of mitochondrial DNA polymerase gamma and reverse transcriptase.[1] The non-radioactive and 18F-labeled forms of Alovudine serve as crucial tools in biomedical research, particularly as markers for DNA synthesis and cellular proliferation in oncology.[2][3] The incorporation of three deuterium (B1214612) atoms into the thymine (B56734) methyl group creates a heavier molecule, which can be advantageous for specific analytical applications, such as mass spectrometry-based tracer studies and pharmacokinetic research, by providing a distinct mass signature.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated analog, Alovudine, is also provided for comparison where specific data for the deuterated compound is not available.
| Property | This compound | 3'-Deoxy-3'-fluorothymidine (Alovudine) | Reference |
| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | C₁₀H₁₃FN₂O₄ | [4] |
| Molecular Weight | 247.24 g/mol | 244.22 g/mol | [4] |
| Synonyms | Alovudine-d3, FLT-d3 | Alovudine, FLT, 3'-Fluorothymidine | |
| Appearance | Solid powder | Solid powder | |
| Melting Point | Not available | 177.0 °C | |
| Solubility | Not available | DMSO: 49 mg/mL (200.63 mM) | [5] |
Mechanism of Action
The mechanism of action of this compound is presumed to be identical to that of its non-deuterated counterpart, Alovudine. The biological activity is initiated by its phosphorylation within the cell.
Cellular Uptake and Phosphorylation
3'-Deoxy-3'-fluorothymidine, being a thymidine analog, is transported into the cell.[6] Once inside, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is highly active during the S-phase of the cell cycle.[2][3] This initial phosphorylation to 3'-Deoxy-3'-fluorothymidine monophosphate is a critical step. The monophosphate can be further phosphorylated to the di- and triphosphate forms.
Inhibition of DNA Synthesis and Cellular Trapping
The triphosphate form of 3'-Deoxy-3'-fluorothymidine acts as a competitive inhibitor of viral reverse transcriptase and mitochondrial DNA polymerase gamma.[1] Its incorporation into a growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This inhibition of DNA replication is the basis of its antiviral and antiproliferative effects. Furthermore, the phosphorylated forms of the molecule are charged and cannot readily cross the cell membrane, leading to their intracellular accumulation or "trapping".[2][3] This trapping phenomenon is the principle behind the use of [¹⁸F]FLT in positron emission tomography (PET) to visualize areas of high cellular proliferation, such as tumors.[2][3][7][8]
Experimental Protocols
Synthesis
The synthesis of this compound would likely follow a similar pathway to that of its non-deuterated or radiolabeled counterparts, with the key difference being the use of a deuterated starting material for the thymine base. A general synthetic approach is outlined below.
General Synthetic Workflow:
A plausible route involves the glycosylation of a deuterated thymine precursor with a suitably protected 2-deoxy-3-fluoro-ribofuranose derivative. The synthesis of the radiolabeled [¹⁸F]FLT often involves the nucleophilic substitution of a leaving group on a protected precursor with [¹⁸F]fluoride, followed by deprotection.[9] A similar strategy could be employed for the non-radioactive fluorine, or the fluorinated sugar could be synthesized separately and then coupled with the deuterated base.
Purification
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any remaining solvents. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying nucleoside analogs.
General HPLC Purification Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thymine ring (around 267 nm) is used to monitor the elution of the product.
-
Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²H NMR would be used to confirm the structure of the molecule. The ²H NMR spectrum would specifically confirm the presence and location of the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which will be higher than the non-deuterated version due to the presence of three deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Biological Assays
Thymidine Kinase 1 (TK1) Activity Assay
The interaction of this compound with its primary target, TK1, can be assessed using an in vitro enzyme activity assay.
Principle: The assay measures the rate of phosphorylation of a substrate (in this case, a thymidine analog) by TK1. This can be done by using a radiolabeled substrate or by detecting the product using other methods.
General Protocol Outline:
-
Prepare Reagents:
-
Recombinant human TK1 enzyme.
-
Assay buffer (containing ATP, MgCl₂, and a reducing agent like DTT).
-
This compound (as the inhibitor).
-
A suitable substrate (e.g., [³H]-thymidine).
-
-
Assay Procedure:
-
Incubate the TK1 enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Separate the phosphorylated product from the unreacted substrate (e.g., by spotting onto anion exchange filter paper and washing).
-
Quantify the amount of phosphorylated product (e.g., by liquid scintillation counting if a radiolabeled substrate is used).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 3. Simplified labeling approach for synthesizing 3'-deoxy-3'-[{sup 18}F]fluorothymidine ([{sup 18}F]FLT) (Journal Article) | ETDEWEB [osti.gov]
- 4. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully automated synthesis system of 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3'-Deoxy-3'-fluorothymidine (Alovudine) in Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxy-3'-fluorothymidine (B1224464) (Alovudine), a synthetic thymidine (B127349) analog, has demonstrated significant antiproliferative activity in various cancer models, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Alovudine's effects on cell proliferation. Its primary mode of action involves the selective inhibition of mitochondrial DNA polymerase γ (POLG), leading to the depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation (OXPHOS), and subsequent metabolic stress. This ultimately culminates in the inhibition of cell growth and, in some contexts, the induction of apoptosis and cellular differentiation. This guide details the metabolic activation of Alovudine, its impact on DNA synthesis, and its effects on cellular signaling pathways. Furthermore, it provides a compilation of its antiproliferative efficacy across various cancer cell lines and detailed protocols for key experimental assays used to elucidate its mechanism of action.
Introduction
3'-Deoxy-3'-fluorothymidine, also known as Alovudine, is a nucleoside analog that was initially investigated for its antiviral properties. However, its potent cytotoxic effects against cancer cells have garnered significant interest in the field of oncology. Structurally similar to the natural nucleoside thymidine, Alovudine acts as a competitive inhibitor of DNA synthesis. Its unique mechanism of action, primarily targeting mitochondrial DNA replication, distinguishes it from many conventional chemotherapeutic agents and presents a promising therapeutic strategy for cancers heavily reliant on mitochondrial metabolism.
Mechanism of Action
The antiproliferative effects of Alovudine are a direct consequence of its multi-step mechanism, which begins with cellular uptake and metabolic activation, followed by the disruption of mitochondrial DNA synthesis.
Cellular Uptake and Metabolic Activation
As a thymidine analog, Alovudine is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-deoxy-3'-fluorothymidine triphosphate (Alovudine-TP). The initial and rate-limiting step in this activation is the phosphorylation by thymidine kinase 1 (TK1), an enzyme that is notably upregulated in proliferating cells.[1][2] The subsequent phosphorylation steps are carried out by other cellular kinases.[3] The resulting Alovudine-TP is the active metabolite responsible for the drug's cytotoxic effects.
Inhibition of Mitochondrial DNA Polymerase γ and Depletion of mtDNA
The primary molecular target of Alovudine-TP is mitochondrial DNA polymerase γ (POLG), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA).[4][5] Alovudine-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mtDNA strand. Due to the presence of the fluorine atom at the 3' position of the deoxyribose sugar, Alovudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of mtDNA chain elongation.[6]
The sustained inhibition of POLG results in a progressive depletion of mtDNA within the cell.[4][5] This is a critical event, as mtDNA encodes for 13 essential protein subunits of the electron transport chain (ETC), which is responsible for oxidative phosphorylation (OXPHOS).
Impairment of Oxidative Phosphorylation and Cellular Energetics
The depletion of mtDNA leads to a deficiency in the essential protein components of the ETC.[4][7] Consequently, the process of oxidative phosphorylation is severely impaired, resulting in a decreased rate of cellular oxygen consumption and a reduction in ATP production through this pathway.[4] This disruption of mitochondrial respiration forces the cell to rely more heavily on glycolysis for its energy needs, a metabolic shift that may not be sustainable for all cancer types, particularly those with a high dependence on OXPHOS, such as acute myeloid leukemia (AML).[4]
Effects on Cell Proliferation and Viability
The primary consequence of Alovudine's mechanism of action is the inhibition of cell proliferation. This has been observed in various cancer cell lines, with a particular sensitivity noted in AML cells.[4][5] The reduction in cell viability is dose- and time-dependent.
Quantitative Data on Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While a comprehensive table of Alovudine's IC50 values across a wide range of cancer cell lines is not extensively documented in a single source, studies on AML have shown significant antiproliferative effects at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MV4-11 | Acute Myeloid Leukemia | ~0.025 | 6 days | [6] |
| OCI-AML2 | Acute Myeloid Leukemia | >0.2 | 6 days | [6] |
| TEX | Acute Myeloid Leukemia | Not specified | - | [8] |
| NB4 | Acute Myeloid Leukemia | Not specified | - | [8] |
| K562 | Chronic Myeloid Leukemia | Not specified | - | [8] |
| MDA-MB-231 | Breast Cancer | Relatively non-toxic | - | [8] |
| hTERT-BJ1 | Human Fibroblasts (Normal) | Relatively non-toxic | - | [8] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Impact on Cellular Processes
Beyond the direct inhibition of proliferation, Alovudine's impact on mitochondrial function can trigger other cellular responses, including apoptosis and differentiation.
Induction of Apoptosis
Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c can activate the caspase cascade, leading to programmed cell death. While Alovudine's primary effect is cytostatic, at higher concentrations or with prolonged exposure, it can induce apoptosis.
Induction of Cellular Differentiation
Interestingly, in the context of AML, Alovudine has been shown to promote monocytic differentiation.[5][6] This suggests that by disrupting the metabolic state of the leukemic cells, Alovudine can push them out of a proliferative state and towards a more mature, differentiated phenotype. This effect appears to be linked to the inhibition of POLG and subsequent mitochondrial dysfunction, highlighting a novel connection between mitochondrial metabolism and cellular differentiation in cancer.[4]
Key Experimental Protocols
The elucidation of Alovudine's mechanism of action has relied on a variety of standard and specialized molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Alovudine for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells with and without Alovudine for the desired time.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][10]
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.
Protocol:
-
Protein Extraction: Treat cells with Alovudine, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]
Affected Signaling Pathways
The primary mechanism of Alovudine, the inhibition of mitochondrial DNA replication, initiates a cascade of events that can impact various cellular signaling pathways.
Mitochondrial Stress Signaling
The depletion of mtDNA and subsequent impairment of OXPHOS induce a state of mitochondrial stress. This can activate signaling pathways such as the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt). These pathways are cellular defense mechanisms that attempt to restore mitochondrial homeostasis but can also trigger apoptosis if the stress is too severe or prolonged.
Apoptosis Signaling Pathways
As previously mentioned, mitochondrial dysfunction is a key activator of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Alovudine-induced mitochondrial stress can lead to a shift in the balance towards pro-apoptotic proteins, resulting in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and activation of caspase-9 and the downstream executioner caspases like caspase-3.
Conclusion
3'-Deoxy-3'-fluorothymidine (Alovudine) is a potent antiproliferative agent with a well-defined mechanism of action centered on the inhibition of mitochondrial DNA synthesis. Its ability to selectively target POLG leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent metabolic crisis in cancer cells, particularly those reliant on mitochondrial respiration. This comprehensive guide has detailed the molecular cascade initiated by Alovudine, from its metabolic activation to its ultimate effects on cell proliferation, apoptosis, and differentiation. The provided experimental protocols and diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising anticancer agent. Future research should focus on elucidating the full spectrum of signaling pathways affected by Alovudine-induced mitochondrial dysfunction and on identifying predictive biomarkers to guide its clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of 3'-Deoxy-3'-fluorothymidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxy-3'-fluorothymidine (Alovudine, FLT) is a potent nucleoside analog reverse transcriptase inhibitor with significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral DNA synthesis. Furthermore, the radiolabeled version, [¹⁸F]FLT, is a crucial tracer in positron emission tomography (PET) for imaging cellular proliferation in oncology. This technical guide provides an in-depth overview of a well-established chemical synthesis protocol for 3'-Deoxy-3'-fluorothymidine, designed for professionals in drug development and chemical research. The synthesis begins with the common nucleoside thymidine (B127349) and proceeds through key intermediates, including a protected 2,3'-anhydro species. Detailed methodologies for each reaction step are presented, along with a summary of representative quantitative data and workflow visualizations.
Introduction
The synthesis of fluorinated nucleoside analogs is a cornerstone of medicinal chemistry, providing compounds with enhanced metabolic stability and potent biological activity. The fluorine atom at the 3'-position of the deoxyribose sugar in Alovudine is critical to its function. It acts as a chain terminator after being incorporated into viral DNA by reverse transcriptase. The development of a robust and scalable synthesis is crucial for both preclinical research and potential therapeutic applications. The synthetic strategy detailed herein involves a multi-step process encompassing protection, activation, cyclization, fluorination, and deprotection.
Overall Synthetic Workflow
The synthesis of 3'-Deoxy-3'-fluorothymidine from thymidine can be conceptualized as a four-stage process. The workflow begins with the selective protection of the primary 5'-hydroxyl group. The 3'-hydroxyl group is then activated, enabling an intramolecular cyclization to form a key 2,3'-anhydro intermediate. This strained ring is subsequently opened by a nucleophilic fluoride (B91410) source, stereoselectively installing the fluorine atom at the 3'-position. The final stage involves the removal of the 5'-protecting group to yield the target molecule.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of non-radioactive Alovudine.
Protocol 1: Synthesis of 5'-O-Tritylthymidine (Protection)
-
Reaction Setup: Dissolve thymidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Reagent Addition: Add trityl chloride (Tr-Cl) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the thymidine spot is consumed.
-
Workup: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-Tritylthymidine as a white solid.
Protocol 2: Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine (Activation & Cyclization)
-
Activation: Dissolve the 5'-O-Tritylthymidine from the previous step in anhydrous pyridine and cool the solution in an ice bath (0 °C). Add methanesulfonyl chloride (Ms-Cl) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the 3'-O-mesylated intermediate.
-
Cyclization: Quench the reaction with water and concentrate the mixture in vacuo. Dissolve the residue in an appropriate solvent system (e.g., ethanol/water) and add a base such as sodium hydroxide (B78521) (NaOH). Heat the mixture to reflux.
-
Monitoring and Workup: Monitor the formation of the anhydro-compound by TLC. After completion, cool the mixture and neutralize it. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to obtain 5'-O-Trityl-2,3'-anhydrothymidine.
Protocol 3: Synthesis of 5'-O-Trityl-3'-Deoxy-3'-fluorothymidine (Fluorination)
-
Reaction Setup: In a suitable pressure-tolerant reaction vessel, dissolve 5'-O-Trityl-2,3'-anhydrothymidine in a high-boiling point solvent such as dimethylformamide (DMF).
-
Fluoride Source: Add a nucleophilic fluoride source, such as potassium bifluoride (KHF₂).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The nucleophilic fluoride attacks the C3' position, opening the anhydro ring.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via silica gel chromatography to isolate 5'-O-Trityl-3'-Deoxy-3'-fluorothymidine.
Protocol 4: Synthesis of 3'-Deoxy-3'-fluorothymidine (Deprotection)
-
Reaction Setup: Dissolve the protected fluorinated nucleoside from the previous step in a suitable solvent mixture.
-
Acidic Hydrolysis: Add an acid to cleave the trityl protecting group. A common method is using 80% aqueous acetic acid.
-
Reaction Conditions: Heat the solution gently (e.g., 80-100 °C) and monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the final product, 3'-Deoxy-3'-fluorothymidine, by recrystallization or silica gel chromatography to yield a pure, white crystalline solid.
Quantitative Data Summary
The yields for each step can vary based on reaction scale and purification efficiency. The following table provides representative data compiled from typical nucleoside synthesis procedures.
| Step | Transformation | Key Reagents | Representative Yield (%) |
| 1 | Thymidine → 5'-O-Tritylthymidine | Trityl Chloride, Pyridine | 85 - 95 |
| 2 | 5'-O-Tritylthymidine → 5'-O-Trityl-2,3'-anhydrothymidine | Ms-Cl, NaOH | 70 - 85 |
| 3 | Anhydro Intermediate → 5'-O-Trityl-FLT | KHF₂, DMF | 50 - 70 |
| 4 | 5'-O-Trityl-FLT → 3'-Deoxy-3'-fluorothymidine (FLT) | Acetic Acid | 80 - 95 |
Key Reaction Mechanism: Fluorinative Ring Opening
The critical step in this synthesis is the introduction of the fluorine atom. This occurs via a nucleophilic substitution (SN2) mechanism. The fluoride ion (F⁻) attacks the electrophilic C3' carbon of the strained 2,3'-anhydro ring, leading to the inversion of configuration at this center.
Conclusion
The synthesis of 3'-Deoxy-3'-fluorothymidine (Alovudine) via a protected anhydrothymidine intermediate is a reliable and well-documented strategy. This method allows for the stereospecific introduction of the crucial 3'-fluoro substituent. While the protocols provided are representative, optimization of reaction conditions, reagents, and purification techniques may be necessary depending on the desired scale and purity requirements. This guide serves as a foundational resource for researchers undertaking the synthesis of this important antiviral and imaging agent.
The Biological Activity of Fluorinated Thymidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated thymidine (B127349) analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. The strategic incorporation of fluorine atoms into the thymidine scaffold profoundly alters the molecule's steric and electronic properties, leading to enhanced biological activity and metabolic stability. These modifications allow the analogs to act as potent inhibitors of key cellular and viral enzymes involved in nucleoside metabolism and DNA synthesis. This guide provides an in-depth technical overview of the biological activities of prominent fluorinated thymidine analogs, including their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Fluorinated Thymidine Analogs: Mechanisms of Action and Biological Effects
The biological activity of fluorinated thymidine analogs is primarily attributed to their ability to interfere with DNA synthesis and related metabolic pathways. After cellular uptake, these analogs are phosphorylated by host or viral kinases to their active triphosphate forms. These triphosphorylated analogs can then interact with DNA polymerases or other key enzymes in nucleotide synthesis.
Trifluridine (B1683248) (FTD)
Trifluridine is a potent anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into DNA.[1][2] Once incorporated, it disrupts DNA structure and function, leading to DNA damage and subsequent cell death.[1][3] In combination with tipiracil (B1663634), a thymidine phosphorylase inhibitor that prevents its degradation, trifluridine is used in the treatment of metastatic colorectal cancer.[3][4][5] Trifluridine also exhibits significant antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2.[6][7][8]
Zidovudine (B1683550) (AZT)
Zidovudine, also known as azidothymidine, was the first approved antiretroviral agent for the treatment of HIV infection.[9] AZT is a nucleoside reverse transcriptase inhibitor (NRTI).[1][9] After intracellular phosphorylation to its triphosphate form, AZT competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by viral reverse transcriptase.[1][2][10] The absence of a 3'-hydroxyl group on the sugar moiety of AZT results in the termination of DNA chain elongation, thus inhibiting viral replication.[2][10] While highly selective for HIV reverse transcriptase, at high concentrations, AZT can also inhibit human DNA polymerases, particularly mitochondrial DNA polymerase gamma, which can contribute to its toxicity.[1]
Clevudine (FMAU)
Clevudine, or L-FMAU, is a potent antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[11][12][13] Unlike many other nucleoside analogs, clevudine's mechanism of action is multifaceted. Its triphosphate form acts as a non-competitive inhibitor of HBV DNA polymerase, disrupting multiple steps in the viral replication process.[11][12][14][15] It is not incorporated into the viral DNA chain but rather binds to the polymerase, inhibiting its function.[11] Clevudine has demonstrated a long intracellular half-life, contributing to its sustained antiviral effect.[11]
Fialuridine (B1672660) (FIAU)
Fialuridine is a fluorinated thymidine analog that showed potent anti-HBV activity but was withdrawn from clinical trials due to severe mitochondrial toxicity, leading to liver failure and death in some patients.[16][17][18][19] The toxicity of FIAU is attributed to its incorporation into mitochondrial DNA (mtDNA) by DNA polymerase gamma.[17][18][20] The incorporation of FIAU-triphosphate into mtDNA leads to impaired DNA replication, decreased mtDNA levels, and subsequent mitochondrial dysfunction.[20][21] This results in cellular energy depletion, lactic acidosis, and cell death, particularly in organs with high mitochondrial content like the liver and muscle.[16][18][21]
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of key fluorinated thymidine analogs against various cancer cell lines and viruses. IC50 represents the concentration of the drug that inhibits 50% of the target activity (e.g., cell growth), while EC50 represents the concentration that produces 50% of the maximal effect (e.g., viral replication inhibition).
Table 1: Anticancer Activity of Fluorinated Thymidine Analogs (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Trifluridine | HCT-116 | Colorectal Carcinoma | 0.6 - 5.6 | [22][23] |
| SW620 | Colorectal Carcinoma | 5.6 | [23][24] | |
| HT-29 | Colorectal Carcinoma | 5.6 | [23][24] | |
| DLD-1 | Colorectal Carcinoma | 5.6 | [23][25] | |
| COLO 205 | Colorectal Carcinoma | 5.6 | [23] | |
| Zidovudine | HepG2 | Hepatoma | ~20 (after 3 weeks) | [26] |
| Naive Lymphocytes | - | 87.5 | [27] | |
| Antigen-primed Lymphocytes | - | 316 | [27] |
Table 2: Antiviral Activity of Fluorinated Thymidine Analogs (EC50 values)
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Trifluridine | HSV-1 | - | Varies | [6][7][8] |
| HSV-2 | - | Varies | [6][7] | |
| Zidovudine | HIV-1 | Peripheral Blood Lymphocytes | 0.12 | [9] |
| Clevudine | HBV | HepG2 2.2.15 | 0.1 | [28] |
| EBV | - | 5.0 | [20] | |
| Fialuridine | HBV | - | Potent Inhibition | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated thymidine analogs.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated thymidine analog for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-treat the cell monolayers with various concentrations of the fluorinated thymidine analog for 1-2 hours.
-
Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Assay for Mitochondrial DNA Polymerase Gamma Inhibition
Principle: This assay biochemically assesses the ability of the triphosphate form of a nucleoside analog to inhibit the activity of mitochondrial DNA polymerase gamma (Pol γ).
Protocol:
-
Enzyme and Substrate Preparation: Purify recombinant human DNA polymerase gamma. Prepare a DNA template-primer substrate, for example, by annealing a radiolabeled primer to a single-stranded DNA template.
-
Reaction Mixture: Prepare a reaction mixture containing the purified Pol γ, the template-primer, a mixture of dNTPs (dATP, dCTP, dGTP, and varying concentrations of dTTP), and the triphosphate form of the fluorinated thymidine analog at various concentrations.
-
Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).
-
Product Analysis: Separate the products of the DNA synthesis reaction (extended primers) from the unextended primers using denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Quantify the amount of primer extension in the presence and absence of the inhibitor using autoradiography or phosphorimaging. Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental workflows related to the biological activity of fluorinated thymidine analogs.
Cellular Metabolism and Activation of Fluorinated Thymidine Analogs
Caption: General metabolic activation pathway of fluorinated thymidine analogs.
Mechanism of Action of Zidovudine (AZT) in HIV Replication
Caption: AZT competitively inhibits reverse transcriptase, leading to viral DNA chain termination.
Anticancer Mechanism of Trifluridine (FTD)
Caption: Trifluridine induces cancer cell death via DNA incorporation and thymidylate synthase inhibition.
Mitochondrial Toxicity Pathway of Fialuridine (FIAU)
Caption: Fialuridine's toxicity stems from its incorporation into mitochondrial DNA.
Experimental Workflow for In Vitro Antiviral Drug Screening
Caption: A generalized workflow for the in vitro screening of antiviral compounds.
Conclusion
Fluorinated thymidine analogs are a powerful class of therapeutic agents with well-defined mechanisms of action against viral and cancerous cells. Their efficacy is intrinsically linked to their ability to be anabolized to their triphosphate forms, which then interfere with critical cellular processes. Understanding the nuances of their biological activity, as outlined in this guide, is paramount for the rational design of new, more effective, and less toxic nucleoside analogs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of virology, oncology, and drug development. Further research into the specific interactions of these analogs with cellular components will continue to refine their therapeutic applications and guide the development of next-generation therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zidovudine - Wikipedia [en.wikipedia.org]
- 10. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 12. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Clevudine used for? [synapse.patsnap.com]
- 14. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 20. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, tipiracil and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Fialuridine - Wikipedia [en.wikipedia.org]
3'-Deoxy-3'-fluorothymidine (Alovudine): A Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxy-3'-fluorothymidine (B1224464) (FDT), also known as Alovudine, is a synthetic thymidine (B127349) nucleoside analog with potent antiviral activity, primarily against Human Immunodeficiency Virus (HIV). Its mechanism of action centers on the inhibition of viral reverse transcriptase and termination of viral DNA chain elongation. FDT is also a well-established substrate for thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells, which has led to its widespread use as a positron emission tomography (PET) imaging agent ([¹⁸F]FLT) for visualizing tumors and monitoring cancer therapy. This technical guide provides an in-depth overview of FDT as an antiviral agent, covering its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
As a nucleoside analog, FDT's antiviral activity is dependent on its intracellular phosphorylation to its triphosphate form, FDT-triphosphate (FDT-TP). This process is initiated by cellular kinases.
-
Cellular Uptake: FDT enters the host cell through nucleoside transporters.
-
Phosphorylation: FDT is sequentially phosphorylated by host cell kinases to FDT-monophosphate (FDT-MP), FDT-diphosphate (FDT-DP), and the active FDT-TP. The initial phosphorylation to FDT-MP is catalyzed by thymidine kinase 1 (TK1).
-
Inhibition of Viral Reverse Transcriptase: FDT-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) with respect to the natural substrate, deoxythymidine triphosphate (dTTP).
-
Chain Termination: Once incorporated into the growing viral DNA chain, FDT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[1]
The structural and electronic properties of FDT, particularly the presence of an electronegative fluorine atom at the 3' position, are believed to contribute to its potent antiviral activity.[2]
Antiviral Activity Spectrum
Alovudine has demonstrated significant activity against retroviruses, most notably HIV. Its efficacy against other viral families has been explored to a lesser extent.
Table 1: In Vitro Antiviral Activity of 3'-Deoxy-3'-fluorothymidine (Alovudine)
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| HIV-1 | MT-4, Peripheral Blood Lymphocytes | Cytopathogenicity, p24 antigen | Potent | [3][4] |
| Hepatitis B Virus (HBV) | 2.2.15 cells | Viral Replication | > DDC | [5] |
Note: Specific IC₅₀/EC₅₀ values for a broad range of viruses are not widely available in the public domain. The provided data indicates potent anti-HIV activity and some activity against HBV.
Preclinical and Clinical Data
Preclinical Pharmacokinetics
Preclinical studies in rats have elucidated the pharmacokinetic profile of Alovudine.
Table 2: Preclinical Pharmacokinetic Parameters of Alovudine in Rats (25 mg/kg s.c.)
| Parameter | Blood | Muscle | Brain | Reference(s) |
| Cmax (µM) | 57 | 54 | 8 | |
| Tmax (min) | 20-40 | 20-40 | 40-60 | |
| Half-life (min) | 61 | 58 | 105 | |
| AUC₀₋₁₈₀ (µM*min) | - | - | - | |
| AUCbrain/AUCblood | - | - | 0.257 |
Alovudine demonstrates good distribution into muscle and brain tissue in rats, with a longer half-life in the brain compared to blood and muscle.
Clinical Trials in HIV-Infected Patients
Alovudine has been evaluated in Phase I and II clinical trials for the treatment of HIV infection.
Table 3: Summary of Clinical Trial Data for Alovudine in HIV-Infected Patients
| Trial Phase | Dosage/Regimen | Key Findings | Reference(s) |
| Phase I/II | AUC₁₂ of 50, 100, or 200 ngh/mL for up to 16 weeks | Concentration-dependent reduction in p24 antigen and peripheral blood mononuclear cell HIV titers. The AUC₁₂ for 50% p24 reduction was 108 ngh/mL. | [4] |
| Phase II | - | Development for HIV was discontinued (B1498344) due to hematologic toxicity. | - |
Note: While demonstrating antiviral efficacy, the development of Alovudine for HIV was halted due to safety concerns at higher doses.
Safety and Tolerability
The primary dose-limiting toxicity of Alovudine observed in clinical trials was hematologic, including neutropenia and anemia.
Table 4: Adverse Events Associated with Alovudine in Clinical Trials
| Adverse Event | Severity | Onset | Frequency | Reference(s) |
| Hematologic Toxicity (Neutropenia, Anemia) | Dose-dependent | - | Unacceptable at AUC₁₂ ≥ 300 ng*h/mL | [4] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of FDT-triphosphate (FDT-TP) against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)/oligo(dT) template-primer
-
Deoxythymidine triphosphate (dTTP)
-
[³H]-dTTP (radiolabeled)
-
FDT-triphosphate (FDT-TP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of FDT-TP.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT) template-primer, and the desired concentration of FDT-TP or control (buffer).
-
Add a mixture of dTTP and [³H]-dTTP to each tube.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 RT.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each FDT-TP concentration and determine the IC₅₀ value.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a method to evaluate the antiviral activity of Alovudine against a plaque-forming virus (e.g., Herpes Simplex Virus).
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Alovudine
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Overlay medium (e.g., medium with methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of Alovudine in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of virus (to produce a countable number of plaques).
-
After a 1-2 hour adsorption period, remove the virus inoculum.
-
Add the different concentrations of Alovudine or control medium to the wells.
-
Cover the cells with the overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).
-
Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., formalin).
-
Stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Alovudine concentration compared to the virus control and determine the EC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 3'-Deoxy-3'-fluorothymidine (FDT).
Caption: General workflow for a cell-based antiviral assay.
Conclusion
3'-Deoxy-3'-fluorothymidine (Alovudine) is a potent nucleoside reverse transcriptase inhibitor with well-documented anti-HIV activity. Its development as a therapeutic was hampered by dose-limiting hematologic toxicity. However, its properties as a substrate for thymidine kinase 1 have made it an invaluable tool in oncology as the PET imaging agent [¹⁸F]FLT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the antiviral applications of FDT and related nucleoside analogs. Further research may explore its efficacy against other viruses or the development of derivatives with an improved safety profile.
References
- 1. Structure of the anti-human immunodeficiency virus agent 3'-fluoro-3'-deoxythymidine and electronic charge calculations for 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine) and antiretroviral activity in two concentration-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'-fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common and unique features of viral RNA-dependent polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of 3'-Deoxy-3'-fluorothymidine (Alovudine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-fluorothymidine (Alovudine), also known as FLT, is a synthetic thymidine (B127349) nucleoside analog that has been a subject of significant interest in the field of antiviral drug development. Initially investigated for its potent activity against Human Immunodeficiency Virus (HIV), its development path has been marked by both promising efficacy and challenges related to toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Alovudine (B1666896), intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Initial Synthesis
Alovudine was first synthesized as part of the early wave of nucleoside analogs developed in the late 1980s and early 1990s, following the success of zidovudine (B1683550) (AZT) for the treatment of HIV/AIDS. The core concept was to create analogs of natural nucleosides that, when incorporated into viral DNA by reverse transcriptase, would terminate the growing DNA chain and halt viral replication.
The synthesis of Alovudine involves the modification of the sugar moiety of thymidine, specifically the replacement of the 3'-hydroxyl group with a fluorine atom. This substitution is critical to its function as a chain terminator.
Mechanism of Action
Alovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, alovudine triphosphate (FLT-TP). This metabolic activation is carried out by host cellular kinases.
Metabolic activation and targets of Alovudine.
FLT-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT). It mimics the natural substrate, deoxythymidine triphosphate (dTTP), and is incorporated into the growing viral DNA chain. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and the inhibition of viral replication.[1]
Alovudine's mechanism of action also extends to the inhibition of host cellular DNA polymerases, particularly mitochondrial DNA polymerase γ.[2] This off-target activity is believed to be the primary cause of the drug's observed toxicity.
Antiviral Activity
Alovudine has demonstrated potent in vitro activity against a range of HIV-1 isolates, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| HIV-1 (Wild Type) | H9 | p24 antigen | Identical trough concentration to AUC12 for 50% p24 reduction (108 ng*h/mL) | [3] |
| HIV-1 (Multidrug-Resistant) | PBMCs | p24 antigen | 0.0014 - 0.0168 | |
| HIV-1 (AZT-resistant) | PBMCs | p24 antigen | 0.0075 (similar to wild-type) | |
| HBV | HepG2 2.2.15 | Viral DNA reduction | EC50 of a 5-bromo-6-methoxy prodrug was 5-6 fold higher than ddC | [4] |
Pharmacokinetics and Toxicology
Pharmacokinetic studies of Alovudine have been conducted in humans, revealing key parameters related to its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Species | Reference |
| AUC12 for 50% p24 reduction | 108 ngh/mL | Human | [3] |
| AUC12 associated with hematologic toxicity | ≥ 300 ngh/mL | Human | [3] |
Toxicology: The primary dose-limiting toxicity of Alovudine is hematological, including neutropenia and anemia.[5][6] This is attributed to the inhibition of mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction. Preclinical toxicology studies in animals would have been conducted to establish a safety profile before human trials. These studies typically involve acute, sub-chronic, and chronic dosing in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and determine a no-observed-adverse-effect level (NOAEL).
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (Alovudine)
-
Microtiter plates (96-well, streptavidin-coated)
-
Reaction Buffer (containing poly(A) template, oligo(dT) primer, dNTPs with DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Washing Buffer
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of Alovudine in an appropriate solvent.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted Alovudine or control vehicle.
-
Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription reaction. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells. Incubate to allow the biotinylated DNA to bind to the wells.
-
Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
-
Substrate Addition: After another wash step, add the peroxidase substrate. A color change will occur in the presence of peroxidase activity.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Analysis: Measure the absorbance of each well using a microplate reader. The IC50 value is calculated as the concentration of Alovudine that inhibits RT activity by 50% compared to the untreated control.[7][8]
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
Test compound (Alovudine)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
CO2 incubator
-
MTT or XTT reagent for cell viability assessment, or p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 104 cells/well.
-
Compound Addition: Add serial dilutions of Alovudine to the wells. Include wells with no drug (virus control) and wells with no virus (cell control).
-
Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction: Visually inspect the cells for virus-induced CPE (syncytia formation and cell death). The EC50 is the concentration of the compound that protects 50% of the cells from CPE.
-
MTT/XTT Assay: Add MTT or XTT reagent to the wells. The amount of formazan (B1609692) product, measured by absorbance, is proportional to the number of viable cells. The EC50 is the concentration that results in a 50% increase in cell viability compared to the virus control.
-
p24 Antigen ELISA: Collect the culture supernatant and measure the amount of p24 antigen using a commercial ELISA kit. The EC50 is the concentration that inhibits p24 production by 50%.[9][10][11]
-
-
Assessment of Cytotoxicity: In parallel, treat uninfected MT-4 cells with the same serial dilutions of Alovudine. Assess cell viability using the MTT/XTT assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.
Cell-Based Anti-HBV Assay (HepG2 2.2.15 Cells)
This assay evaluates the ability of a compound to inhibit HBV replication in a stable human hepatoma cell line that constitutively produces HBV particles.
Materials:
-
HepG2 2.2.15 cells
-
Test compound (Alovudine)
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and G418 (for selection)
-
96-well or 24-well cell culture plates
-
CO2 incubator
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) to measure HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells into multi-well plates.
-
Compound Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing serial dilutions of Alovudine. Include a no-drug control.
-
Incubation: Incubate the cells for a period of 6-9 days, with medium and compound changes every 2-3 days.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from the supernatant, which contains viral particles.
-
HBV DNA Quantification: Quantify the amount of HBV DNA using a specific qPCR assay.
-
Data Analysis: The EC50 value is the concentration of Alovudine that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.[1][12][13]
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of Alovudine on HepG2 2.2.15 cells using a cell viability assay (e.g., MTT or XTT) to determine the CC50.
Drug Development Workflow
The development of an antiviral drug like Alovudine follows a structured, multi-stage process.
Alovudine Drug Development Workflow.
Clinical Development and Discontinuation
Alovudine entered clinical trials for the treatment of HIV infection. Phase I and II studies demonstrated its potent antiviral activity, with significant reductions in viral load observed in patients. However, these trials also highlighted the dose-dependent hematological toxicity, which ultimately led to the discontinuation of its development for this indication.[5][14]
Conclusion
3'-Deoxy-3'-fluorothymidine (Alovudine) represents a significant chapter in the history of antiviral drug development. Its story underscores the critical balance between efficacy and safety in the journey of a drug from the laboratory to the clinic. While its development as an anti-HIV therapeutic was halted due to toxicity, the extensive research conducted on Alovudine has provided valuable insights into the mechanism of action of nucleoside analogs, the challenges of off-target toxicity, and the methodologies for evaluating antiviral compounds. The knowledge gained from the development of Alovudine continues to inform the design and screening of new and safer antiviral agents.
References
- 1. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Preclinical toxicology of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dna-technology.com [dna-technology.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3'-Deoxy-3'-fluorothymidine (Alovudine, FLT) Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxy-3'-fluorothymidine (Alovudine, FLT), a nucleoside analog, has garnered significant attention for its potent antiviral and anticancer activities. Its mechanism of action, primarily centered on the inhibition of key enzymes in nucleotide metabolism, has paved the way for the development of a range of structural analogs and derivatives. This technical guide provides a comprehensive overview of FLT and its related compounds, focusing on their synthesis, mechanism of action, structure-activity relationships, and preclinical/clinical data. Detailed experimental protocols for key assays and syntheses are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit viral or cellular polymerases, leading to chain termination of nascent DNA or RNA strands. 3'-Deoxy-3'-fluorothymidine (FLT) is a thymidine (B127349) analog characterized by the substitution of the 3'-hydroxyl group with a fluorine atom. This modification prevents the formation of the 3'-5'-phosphodiester bond, thereby terminating DNA chain elongation. The primary targets of FLT's activity are thymidine kinase 1 (TK1) and mitochondrial DNA polymerase γ (POLG), making it a potent agent against rapidly proliferating cells and certain viruses. The radiolabeled analog, [¹⁸F]FLT, is also a valuable tool in positron emission tomography (PET) for imaging cellular proliferation in vivo.[1][2][3] This guide will delve into the technical details of FLT and its derivatives, providing a valuable resource for researchers in the field.
Mechanism of Action
The biological activity of FLT and its analogs is contingent on their intracellular phosphorylation to the active triphosphate form. This process is initiated by thymidine kinase 1 (TK1), an enzyme that is significantly upregulated during the S-phase of the cell cycle.
Once phosphorylated, FLT triphosphate (FLT-TP) can act as a competitive inhibitor and a chain-terminating substrate for DNA polymerases. A key target of FLT is the mitochondrial DNA polymerase γ (POLG).[4][5] Inhibition of POLG leads to the depletion of mitochondrial DNA (mtDNA), impairment of oxidative phosphorylation, and subsequent induction of apoptosis in rapidly dividing cells, such as cancer cells.[4][5][6][7][8]
The cellular uptake and retention of FLT are key to its efficacy and its utility as an imaging agent. [¹⁸F]FLT is transported into the cell by nucleoside transporters and is subsequently phosphorylated by TK1, trapping the radiolabel intracellularly. The degree of [¹⁸F]FLT accumulation is directly proportional to the activity of TK1 and, by extension, the rate of cellular proliferation.[1][9]
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic activation of FLT and its subsequent inhibition of DNA synthesis.
Structure-Activity Relationships
The antiviral and anticancer potency of nucleoside analogs is highly dependent on their structural features. For FLT and its derivatives, modifications at the sugar moiety and the nucleobase have been explored to enhance activity and selectivity.
A study evaluating one hundred nucleoside analogs with fluorine substitutions at various positions on the pentose (B10789219) ring found that substitution of fluorine at the 3'-deoxy position resulted in increased antiviral activity of thymidine analogs against HIV-1.[10] 3'-fluoro-3'-deoxythymidine (FLT) was identified as the most potent inhibitor in this series.[10]
Further studies on β-d-3'-fluoro-2',3'-unsaturated nucleosides revealed that the cytosine derivative was the most potent against HIV-1 in human peripheral blood mononuclear cells.[11] Molecular modeling studies indicated that interactions of the 3'-fluorine and the 2',3' double bond could be correlated to the observed biological activity and resistance profiles.[11]
Quantitative Data Summary
The following tables summarize the in vitro activity of FLT and its analogs against various cell lines and viruses.
Table 1: In Vitro Anticancer Activity of Alovudine (FLT)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | IC50 | ~100 nM | [5] |
| MV4-11 | Acute Myeloid Leukemia | IC50 | ~10 nM | [5] |
Table 2: In Vitro Antiviral Activity of FLT and Analogs
| Compound | Virus | Cell Line | Parameter | Value (µM) | Reference |
| 3'-fluoro-3'-deoxythymidine (FLT) | HIV-1 | Various | EC50 | 0.003 - 0.1 | [12] |
| 5'-amino-3'-fluoro-3'-deoxyadenosine | HIV-1 | Various | EC50 | ~1.0 | [10] |
| β-d-3'-fluoro-d4C | HIV-1 | PBM | EC50 | 0.015 | [11] |
Experimental Protocols
General Synthesis of 3'-Deoxy-3'-fluorothymidine (FLT)
A common method for the synthesis of FLT involves the nucleophilic fluorination of a suitably protected thymidine precursor. A simplified procedure is outlined below, based on methods described in the literature.[13][14]
Materials:
-
3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine (precursor)
-
[¹⁸F]Fluoride
-
Tetrabutylammonium bicarbonate (TBAHCO₃)
-
t-Butanol (t-BuOH)
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
[¹⁸F]Fluoride Elution: Elute the cyclotron-produced [¹⁸F]fluoride from an anion-exchange resin cartridge using a solution of TBAHCO₃ in water/acetonitrile.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/TBAHCO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
Nucleophilic Fluorination: Dissolve the dried [¹⁸F]fluoride complex in t-BuOH. Add the thymidine precursor dissolved in acetonitrile. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Deprotection: After cooling, add aqueous HCl to the reaction mixture and heat at 100-110°C for 5-10 minutes to remove the Boc and DMTr protecting groups.
-
Purification: Neutralize the reaction mixture and purify the crude product using SPE cartridges to remove unreacted fluoride (B91410) and other polar impurities. Further purification is achieved by preparative HPLC.
-
Formulation: The purified [¹⁸F]FLT fraction is collected, the solvent is evaporated, and the product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol describes a general method to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MT-4 cells for HIV)
-
Virus stock with a known titer
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
Test compound (FLT analog)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection and Treatment: Remove the medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected cell controls.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 3-7 days).
-
Cytotoxicity Assessment (CC₅₀): In a parallel plate with uninfected cells, add the same serial dilutions of the test compound and incubate for the same duration.
-
Viability Measurement: After the incubation period, add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the CC₅₀ and EC₅₀ values by regression analysis. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Thymidine Kinase 1 (TK1) Activity Assay
This protocol provides a method to measure the enzymatic activity of TK1 in cell or tissue extracts.[15]
Materials:
-
Cell or tissue extract
-
Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and DTT)
-
[³H]-Thymidine (substrate)
-
DEAE-cellulose filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Extract Preparation: Prepare a cytosolic extract from cells or tissues by homogenization and centrifugation. Determine the protein concentration of the extract.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer and [³H]-thymidine.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of the cell extract to the reaction mixture. Incubate at 37°C for a specific time period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc.
-
Washing: Wash the filter discs sequentially with ethanol (B145695) and ammonium (B1175870) formate (B1220265) to remove unreacted [³H]-thymidine.
-
Scintillation Counting: Place the dried filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-thymidine monophosphate formed per unit of time and per microgram of protein to determine the TK1 activity.
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate typical experimental workflows in the research and development of FLT analogs.
Workflow for Synthesis and Initial Screening of Novel FLT Analogs
Logical Relationship for [¹⁸F]FLT PET Imaging in Oncology
References
- 1. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple and highly efficient synthesis of 3'-deoxy-3'-[18F]fluorothymidine using nucleophilic fluorination catalyzed by protic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simplified labeling approach for synthesizing 3'-deoxy-3'-[{sup 18}F]fluorothymidine ([{sup 18}F]FLT) (Journal Article) | ETDEWEB [osti.gov]
- 15. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Deoxy-3'-fluorothymidine-d3 CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3'-Deoxy-3'-fluorothymidine-d3, a deuterated analog of the potent antiviral and cell proliferation imaging agent, 3'-Deoxy-3'-fluorothymidine (Alovudine, FLT). This document outlines its chemical properties, suppliers, and provides detailed experimental context for its application, primarily as an internal standard in pharmacokinetic and metabolic studies involving its non-deuterated counterpart.
Core Compound Information
CAS Number: 1346523-18-9
Synonyms: this compound, Alovudine-d3, FLT-d3
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1346523-18-9 | Pharmaffiliates |
| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 247.24 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Solid | Inferred from non-deuterated form |
| Purity | ≥98% (typical for stable isotope standards) | General supplier information |
| Storage | 2-8°C | Inferred from non-deuterated form |
Verified Suppliers
| Supplier | Product Number | Availability |
| Pharmaffiliates | PA STI 026230 | Inquire |
| Clinivex | RCLST774532 | Inquire |
| Santa Cruz Biotechnology | sc-216620 | Inquire[1] |
| Toronto Research Chemicals (TRC) | D235477 | Inquire |
Experimental Protocols
While specific experimental protocols for the direct use of this compound are not extensively published, its primary application is as an internal standard for the quantitative analysis of 3'-Deoxy-3'-fluorothymidine (FLT) in biological matrices. The methodologies provided below are for the non-deuterated, biologically active compound, [¹⁸F]-FLT, which are the experiments where the deuterated standard would be crucial for accurate quantification.
Protocol: In Vivo Positron Emission Tomography (PET) Imaging of Tumor Proliferation with [¹⁸F]-FLT
This protocol outlines the key steps for assessing tumor cell proliferation using [¹⁸F]-FLT PET, a technique for which this compound serves as a vital analytical standard.
1. Radiosynthesis of [¹⁸F]-FLT:
-
[¹⁸F]Fluoride is produced via a cyclotron.
-
The radiosynthesis is typically performed using an automated synthesis module. A common precursor is 2,3'-anhydro-5'-O-(4,4'-dimethoxytriphenylmethyl)-thymidine (DMT-AThy).
-
The labeling reaction involves nucleophilic substitution of the anhydro ring with [¹⁸F]fluoride at elevated temperatures (e.g., 160°C for 10 minutes).
-
Subsequent deprotection (removal of the DMT group) and purification via high-performance liquid chromatography (HPLC) yields high-purity [¹⁸F]-FLT.
-
Quality control is performed to ensure radiochemical purity (>98%) and specific activity.
2. Animal Handling and Tumor Model:
-
Animal studies are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor xenografts are established in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneous injection of a cancer cell line (e.g., HeLa, SCCVII).[2]
-
Tumor growth is monitored, and imaging studies are initiated when tumors reach a specified volume.
3. [¹⁸F]-FLT PET/CT Imaging Procedure: [3]
-
Animals are fasted for a minimum of 3 hours prior to imaging.
-
A single intravenous injection of [¹⁸F]-FLT (typically 184–360 MBq) is administered.[3]
-
Dynamic PET imaging is performed over a period of 60-120 minutes. A typical dynamic sequence consists of multiple frames of increasing duration.[4]
-
A CT scan is acquired for attenuation correction and anatomical localization of the tumor.
-
Images are reconstructed using appropriate algorithms (e.g., filtered back-projection).
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images over the tumor, bone marrow (as a positive control for proliferation), and muscle (as a negative control).[4]
-
Time-activity curves (TACs) are generated for each ROI.
-
Quantitative analysis can be performed using various methods:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, calculated as the decay-corrected tissue radioactivity concentration normalized to the injected dose and body weight.
-
Kinetic Modeling: A more quantitative approach that uses the TACs and an arterial input function (derived from blood sampling or an image-derived input function from a major artery) to estimate parameters such as the metabolic flux of FLT (KFLT).[4]
-
5. Biodistribution and Ex Vivo Analysis:
-
Following the final imaging session, animals are euthanized, and tissues of interest (tumor, blood, major organs) are collected.
-
The radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Tumor tissue can be further analyzed by immunohistochemistry for proliferation markers like Ki-67 to correlate with [¹⁸F]-FLT uptake.
Diagrams
Cellular Uptake and Metabolism of 3'-Deoxy-3'-fluorothymidine (FLT)
References
The Vise Grip: An In-depth Technical Guide to the Intracellular Trapping of Phosphorylated FLT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the molecular mechanisms underpinning the intracellular retention of phosphorylated Fms-like tyrosine kinase 3 (FLT3). Understanding this process is critical for the development of effective therapeutic strategies against FLT3-driven malignancies, particularly Acute Myeloid Leukemia (AML).
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, leading to constitutive phosphorylation, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[2] A key pathological feature of mutated, phosphorylated FLT3 is its aberrant intracellular localization. Unlike its wild-type counterpart, which is predominantly found on the cell surface, phosphorylated FLT3, particularly the internal tandem duplication (ITD) mutant, is significantly retained within the endoplasmic reticulum (ER) and Golgi apparatus.[3] This intracellular trapping leads to the dysregulation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. This guide delves into the mechanisms of this intracellular retention, presents quantitative data on the effects of FLT3 inhibitors, provides detailed experimental protocols for studying this phenomenon, and visualizes the key pathways and workflows.
The Mechanism of Intracellular Trapping
The journey of the wild-type FLT3 receptor begins with its synthesis and glycosylation in the ER and Golgi, followed by its transit to the plasma membrane.[4] Upon binding its ligand (FL), the wild-type receptor dimerizes, becomes phosphorylated, and is subsequently internalized for degradation, a process that tightly regulates its signaling output.[4]
However, constitutively active FLT3 mutants, such as FLT3-ITD, disrupt this orderly trafficking. The constitutive phosphorylation of FLT3-ITD leads to its improper folding and glycosylation, resulting in its recognition and retention by the quality control machinery of the ER.[3] This leads to an accumulation of the immature, under-glycosylated form of the receptor within the ER and Golgi.[5]
From these intracellular compartments, the trapped and phosphorylated FLT3-ITD aberrantly activates downstream signaling pathways. Notably, ER-localized FLT3-ITD has been shown to predominantly activate the STAT5 pathway, while the smaller fraction that does reach the cell surface primarily activates the MAPK/PI3K pathways.[6][7] This differential signaling from distinct subcellular locations contributes to the complex pathology of FLT3-mutated AML.
Signaling Pathways in FLT3 Trapping and Activation
The following diagram illustrates the differential signaling initiated by wild-type FLT3 at the plasma membrane versus the aberrant signaling from intracellularly trapped FLT3-ITD.
Caption: Differential signaling pathways of wild-type FLT3 and the oncogenic FLT3-ITD mutant.
Quantitative Analysis of FLT3 Inhibitors
Several small molecule inhibitors have been developed to target the kinase activity of FLT3. These inhibitors can be broadly classified into Type I, which bind to the active conformation, and Type II, which bind to the inactive conformation of the kinase.[2] Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) for FLT3 phosphorylation and for cell proliferation in FLT3-dependent cell lines.
| Inhibitor | Type | Target Cells | Assay | IC50 (nM) | Reference |
| Midostaurin (PKC412) | I | Ba/F3-FLT3-ITD | FLT3 Phosphorylation | ~30 | [8] |
| Gilteritinib | I | MV4-11 | Cell Proliferation | <4 | [9] |
| Crenolanib | I | FLT3-ITD positive AML cells | Cell Proliferation | 30 (oral) | [10] |
| Sorafenib | II | Ba/F3-FLT3-ITD | Cell Proliferation | 5 | [8] |
| Quizartinib (AC220) | II | MV4-11 | FLT3 Phosphorylation | 2 | [11] |
| Sunitinib | I | Ba/F3-FLT3-ITD-D835H | Cell Viability | 10 | [8] |
| Lestaurtinib | I | FLT3-mutated AML | FLT3 Inhibition >85% | N/A | [12] |
| Ponatinib | I | MV4-11 | Cell Proliferation | <4 | [9] |
Experimental Protocols
Analysis of FLT3 Phosphorylation by Western Blot
This protocol details the assessment of FLT3 phosphorylation status in response to inhibitor treatment.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT3 inhibitor of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture MV4-11 cells to a density of 0.5 - 1 x 10^6 cells/mL. Treat cells with various concentrations of the FLT3 inhibitor or DMSO for a specified time (e.g., 2 hours).[4]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour.[4]
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.[4]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL substrate and an imaging system.[4]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total FLT3 antibody to assess total protein levels for normalization.
FLT3 Internalization Assay via Biotinylation
This protocol allows for the quantification of FLT3 internalization from the cell surface.
Materials:
-
FLT3-expressing cells (e.g., RS4-11 for wild-type, MV4-11 for ITD)
-
Sulfo-NHS-biotin
-
FLT3 Ligand (FL)
-
MesNa (membrane-impermeable reducing agent)
-
Iodoacetamide (IAA)
-
NeutrAvidin beads
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Surface Biotinylation: Incubate cells with Sulfo-NHS-biotin for 1 hour at 4°C to label cell surface proteins.[13]
-
Internalization Induction: Stimulate the cells with FLT3 Ligand (100 ng/mL) for various time points (e.g., 0, 5, 15 minutes) at 37°C to induce internalization.[14]
-
Removal of Surface Biotin (B1667282): Treat the cells with MesNa to strip biotin from proteins remaining on the cell surface. Inactivate MesNa with IAA.[14]
-
Cell Lysis and Pulldown: Lyse the cells and incubate the lysate with NeutrAvidin beads overnight to pull down the internalized, biotinylated proteins.[13]
-
Western Blot Analysis: Elute the proteins from the beads and analyze the amount of internalized FLT3 by Western blotting using an anti-FLT3 antibody.[13]
Workflow for FLT3 Internalization Assay
The following diagram outlines the key steps in the biotinylation-based FLT3 internalization assay.
Caption: Step-by-step workflow for the FLT3 internalization assay using biotinylation.
Conclusion and Future Directions
The intracellular trapping of phosphorylated FLT3 is a cornerstone of its oncogenic activity in AML. This guide has provided a detailed overview of the underlying mechanisms, quantitative data on the action of targeted inhibitors, and robust protocols for the experimental investigation of this phenomenon. While significant progress has been made in developing FLT3 inhibitors, the emergence of resistance, often through secondary mutations that alter inhibitor binding or reactivate downstream signaling, remains a major clinical challenge.
Future research should focus on strategies to overcome this resistance. This may include the development of novel inhibitors that can circumvent known resistance mutations, combination therapies that target parallel survival pathways, and approaches aimed at disrupting the intracellular trafficking of FLT3 to force its degradation. A deeper understanding of the cellular machinery that governs FLT3 localization will be paramount in designing the next generation of therapeutics for FLT3-driven cancers.
References
- 1. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wild‐type FLT3 and FLT3 ITD exhibit similar ligand‐induced internalization characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights Into the Resistance Mechanisms of Inhibitors to FLT3 F691L Mutation via an Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3'-Deoxy-3'-fluorothymidine in Biological Matrices using LC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) is a thymidine (B127349) analog that is actively taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle.[1][2][3] The resulting phosphorylated FLT is trapped intracellularly, making the uptake of FLT a reliable indicator of cellular proliferation.[1][4][5][6] Consequently, FLT is a valuable biomarker in oncology for assessing tumor proliferation and monitoring the response to anti-cancer therapies.[6][7]
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules like FLT in complex biological matrices.[8][9] To ensure the accuracy and precision of LC-MS assays, the use of a stable isotope-labeled internal standard is crucial. 3'-Deoxy-3'-fluorothymidine-d3 (FLT-d3), a deuterated analog of FLT, serves as an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency.[8]
This application note provides a detailed protocol for the quantification of FLT in biological matrices using LC-MS with FLT-d3 as an internal standard.
Principle of the Method
The method involves the extraction of FLT and the internal standard, FLT-d3, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry (MS/MS). A known amount of FLT-d3 is added to the samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to protein precipitation to remove macromolecules. The supernatant is injected into the LC-MS system. The analyte and internal standard are separated from other matrix components on a reversed-phase HPLC column and detected by multiple reaction monitoring (MRM) in positive ion mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Signaling Pathway of FLT Uptake and Trapping
The uptake and intracellular trapping of FLT is a multi-step process initiated by its transport across the cell membrane, followed by a series of enzymatic phosphorylation events. This pathway is a key indicator of the proliferative state of a cell.
Caption: Cellular uptake and metabolism of 3'-Deoxy-3'-fluorothymidine (FLT).
Experimental Workflow
The overall experimental workflow for the quantification of FLT in biological samples is depicted below. The process begins with sample collection and the addition of the internal standard, followed by sample preparation, LC-MS analysis, and data processing.
Caption: General experimental workflow for FLT quantification by LC-MS.
Materials and Reagents
-
3'-Deoxy-3'-fluorothymidine (FLT) reference standard
-
This compound (FLT-d3) internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., human plasma, serum, cell culture media)
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
FLT Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of FLT reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
FLT-d3 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of FLT-d3 and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
FLT Working Solutions: Prepare a series of working solutions by serially diluting the FLT stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
FLT-d3 Working Solution (100 ng/mL): Dilute the FLT-d3 stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (e.g., plasma, serum) to each tube. For calibration and QC samples, spike with the corresponding FLT working solutions.
-
Add 10 µL of the 100 ng/mL FLT-d3 working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS analysis.
LC-MS/MS Method
The following are typical starting conditions and may require optimization for different LC-MS systems.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| FLT | Q1: 245.1 m/z, Q3: 127.1 m/z |
| FLT-d3 | Q1: 248.1 m/z, Q3: 130.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for the specific instrument |
| Gas Temperatures | Optimize for the specific instrument |
Data Presentation
The performance of the LC-MS/MS method for the quantification of FLT should be evaluated according to standard bioanalytical method validation guidelines.[9] Key performance characteristics are summarized below.
Calibration Curve
| Analyte | Range (ng/mL) | Regression Model | r² |
| FLT | 0.5 - 500 | Linear, 1/x weighting | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method should be assessed using QC samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 1.5 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 50 | < 15 | ± 15 | < 15 | ± 15 |
| High | 400 | < 15 | ± 15 | < 15 | ± 15 |
Data presented are representative and may vary between laboratories and instrument platforms.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 3'-Deoxy-3'-fluorothymidine in biological matrices using its deuterated analog, this compound, as an internal standard. The method is sensitive, specific, and accurate, making it suitable for a wide range of applications in oncology research and drug development, including pharmacokinetic studies and the assessment of tumor proliferation. The provided protocols and performance characteristics can serve as a valuable starting point for researchers implementing this assay in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 4. researchgate.net [researchgate.net]
- 5. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring cellular accumulation of 3'-deoxy-3'-fluorothymidine (FLT) and its monophosphate metabolite (FLT-MP) by LC-MS/MS as a measure of cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Deoxy-3'-fluorothymidine (FLT) In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation is a fundamental biological process and a key hallmark of cancer. Accurate in vitro measurement of cell proliferation is crucial for basic research and for the development of novel therapeutics. 3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) is a thymidine (B127349) analog that serves as a robust probe for assessing cell proliferation. This application note provides a detailed protocol for an in vitro cell proliferation assay using non-radioactive FLT, with quantification of intracellular FLT and its phosphorylated metabolite, FLT-monophosphate (FLT-MP), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of the assay is based on the activity of thymidine kinase 1 (TK1), an enzyme that is primarily expressed during the S-phase of the cell cycle. Proliferating cells actively take up FLT from the culture medium. Inside the cell, TK1 phosphorylates FLT to FLT-MP. Due to its charge, FLT-MP is trapped within the cell and does not get incorporated into the DNA. The intracellular accumulation of FLT-MP is directly proportional to the TK1 activity and, consequently, the rate of cell proliferation. This method offers a sensitive and quantitative measure of cell proliferation and is suitable for screening the anti-proliferative effects of drug candidates.
Signaling Pathway and Mechanism of Action
The FLT cell proliferation assay relies on the cellular uptake and subsequent enzymatic modification of FLT, which is indicative of active DNA synthesis. The following diagram illustrates the key steps in this process.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the in vitro FLT cell proliferation assay.
Data Presentation
The following table summarizes key quantitative parameters for the LC-MS/MS-based FLT cell proliferation assay.[1]
| Parameter | Analyte | Value |
| Incubation Concentration | FLT | 2000 ng/mL |
| Internal Standard | FLT | FLT-d3 |
| FLT-MP | d4-thymidine | |
| Linear Range | FLT | 0.25 - 100 ng/mL |
| FLT-MP | 0.25 - 100 ng/mL | |
| Limit of Quantification (LOQ) | FLT & FLT-MP | 0.25 ng/mL |
| Intra-assay Precision (%CV) | FLT | 2.4% - 5.7% |
| FLT-MP | 3.2% - 7.5% | |
| Intra-assay Accuracy (%Bias) | FLT | -7.3% to 6.3% |
| FLT-MP | -3.3% to 1.7% |
Experimental Protocols
Materials and Reagents
-
3'-Deoxy-3'-fluorothymidine (FLT)
-
FLT-d3 (Internal Standard)
-
d4-thymidine (Internal Standard)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Multi-well cell culture plates (e.g., 96-well)
-
LC-MS/MS system with a C18 or porous graphitic carbon (PGC) column
Cell Culture and Treatment
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. The optimal seeding density should be determined for each cell line.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they are well-attached and actively dividing.
-
(Optional) If testing the anti-proliferative effects of a compound, replace the medium with fresh medium containing the desired concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired treatment period.
FLT Incubation
-
Prepare a working solution of FLT in cell culture medium at a final concentration of 2000 ng/mL.[1]
-
Remove the existing medium from the cells and add the FLT-containing medium.
-
Incubate the cells for a defined period, for example, 1 to 4 hours. The optimal incubation time may need to be determined empirically. A 1-hour incubation has been shown to be sufficient to observe a linear relationship between FLT-MP formation and cell number.[1]
Cell Lysis and Metabolite Extraction
-
After incubation, place the cell culture plate on ice.
-
Quickly aspirate the FLT-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular FLT.
-
For cell lysis and metabolite extraction, add an ice-cold extraction solution. A commonly used solution is a mixture of methanol, acetonitrile, and water (e.g., in a 2:2:1 ratio).
-
Incubate the plate on a shaker at 4°C for 10-15 minutes to ensure complete cell lysis and metabolite extraction.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
Sample Preparation for LC-MS/MS
-
Add the internal standards (FLT-d3 and d4-thymidine) to each cell lysate sample.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 5% acetonitrile in water.
-
Centrifuge the reconstituted sample to remove any remaining particulates and transfer the clear supernatant to an LC-MS vial.
LC-MS/MS Analysis
-
Perform chromatographic separation of FLT and FLT-MP. A C18 column can be used for nucleosides like FLT, while a porous graphitic carbon (PGC) column may be more suitable for the more polar nucleotide, FLT-MP.
-
Use a mobile phase gradient appropriate for the separation of these analytes. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detect and quantify FLT, FLT-MP, and their respective internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for each analyte and internal standard should be optimized.
Data Analysis
-
Generate a standard curve for both FLT and FLT-MP using known concentrations of the analytes and a constant concentration of the internal standards.
-
Calculate the peak area ratios of the analyte to its corresponding internal standard for both the standards and the unknown samples.
-
Determine the concentration of FLT and FLT-MP in the samples by interpolating their peak area ratios on the respective standard curves.
-
Normalize the amount of FLT-MP to the cell number or total protein content in each sample to obtain a measure of the proliferation rate.
-
Compare the normalized FLT-MP levels between different treatment groups to assess the effect of the test compounds on cell proliferation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no FLT-MP signal | Low cell proliferation rate. | Ensure cells are in the logarithmic growth phase. Use a positive control with a highly proliferative cell line. |
| Inefficient cell lysis/metabolite extraction. | Optimize the lysis and extraction procedure. Ensure the use of ice-cold solvents. | |
| Degradation of FLT-MP. | Keep samples on ice or at 4°C throughout the sample preparation process. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. Consider normalizing to total protein content. |
| Incomplete removal of extracellular FLT. | Perform thorough and consistent washing with ice-cold PBS. | |
| Inconsistent sample preparation. | Ensure accurate and consistent pipetting of all reagents, especially internal standards. | |
| Poor peak shape in LC-MS/MS | Inappropriate column or mobile phase. | Optimize the chromatographic conditions for the separation of nucleosides and nucleotides. |
| Matrix effects. | Dilute the sample or use a more effective sample clean-up method. |
References
Application Notes and Protocols for 3'-Deoxy-3'-fluorothymidine in Pharmacokinetic and Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) is a thymidine (B127349) analog that has garnered significant attention in biomedical research, particularly in the field of oncology. Its radiolabeled form, [¹⁸F]FLT, is a key positron emission tomography (PET) tracer used to non-invasively image cellular proliferation in vivo. The uptake of [¹⁸F]FLT is closely linked to the activity of thymidine kinase-1 (TK-1), an enzyme upregulated during the S-phase of the cell cycle. Consequently, [¹⁸F]FLT PET provides a quantitative measure of tumor proliferation, which can be invaluable for diagnosis, staging, and monitoring the response to anti-cancer therapies.[1][2][3][4]
This document provides detailed application notes and protocols for the use of 3'-Deoxy-3'-fluorothymidine, with a primary focus on its ¹⁸F-labeled counterpart for PET imaging in pharmacokinetic and biodistribution studies. While the specific deuterated form, 3'-Deoxy-3'-fluorothymidine-d3, is not extensively documented in current literature, we will also discuss the potential implications of deuteration on the pharmacokinetic profile of FLT based on established principles of kinetic isotope effects.[5][6][7][8][9] Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate by strengthening chemical bonds, potentially leading to a longer half-life and modified metabolic pathways.[5][6][7][][11]
Application Notes
Mechanism of Action and Cellular Uptake
[¹⁸F]FLT, as a thymidine analog, is transported into cells via nucleoside transporters.[3] Once inside the cell, it is phosphorylated by thymidine kinase-1 (TK-1) to [¹⁸F]FLT-monophosphate.[1][12] This phosphorylation traps the tracer within the cell, as the monophosphate form cannot easily cross the cell membrane.[1] Unlike thymidine, [¹⁸F]FLT-monophosphate is not significantly incorporated into DNA.[1] The level of [¹⁸F]FLT accumulation is therefore proportional to the activity of TK-1, which is a hallmark of proliferating cells.[1][3]
Applications in Pharmacokinetic and Biodistribution Studies
-
Oncology: The primary application of [¹⁸F]FLT PET is in oncology. It is used to:
-
Diagnose and stage tumors: By visualizing areas of high proliferation.[1]
-
Monitor tumor response to therapy: A decrease in [¹⁸F]FLT uptake can be an early indicator of treatment efficacy, often preceding changes in tumor size.[2][3][13]
-
Differentiate between tumor recurrence and post-treatment changes: Such as necrosis or inflammation.[14]
-
-
Drug Development: [¹⁸F]FLT PET can be a valuable tool in the development of new anti-cancer drugs. It allows for the non-invasive assessment of a drug's anti-proliferative effects early in the development process.[2]
Potential Impact of Deuteration (FLT-d3)
Deuterating a drug molecule, such as in this compound, can alter its pharmacokinetic properties due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[8] This can lead to:
-
Reduced metabolism: Slowing the breakdown of the drug.[5][8]
-
Increased half-life: Prolonging the drug's presence in the body.[5]
-
Altered metabolite profile: Potentially reducing the formation of toxic metabolites.[6][7]
-
Improved bioavailability: By reducing first-pass metabolism.
While specific data for FLT-d3 is lacking, these general principles suggest that a deuterated version of FLT could exhibit a different pharmacokinetic and biodistribution profile compared to its non-deuterated counterpart. This could be advantageous in certain therapeutic or diagnostic applications.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and biodistribution data for [¹⁸F]FLT from various studies.
Table 1: Pharmacokinetic Parameters of 3'-fluoro-3'-deoxythymidine (FDT) in Animals
| Species | Route | Half-life (h) | Total Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| Rhesus Monkeys | IV, Oral, SC | 0.58 - 1.4 | - | - | 21 - 95 | [15] |
| Rats | IV | - | 1.19 ± 0.19 | 1.20 ± 0.12 | - | [16][17] |
Data presented as mean ± standard deviation where available.
Table 2: Biodistribution of [¹⁸F]FLT in Humans and Animals (Standardized Uptake Values - SUV)
| Tissue/Organ | Human (NSCLC Patients) - SUVmean | Human (Head & Neck Cancer) - Pre-treatment SUV | Mouse (Tumor-bearing) | Reference |
| Tumor | ||||
| Non-Small Cell Lung Cancer | 3.2 ± 2.0 | - | - | [18] |
| Head and Neck Cancer | - | - | - | |
| Normal Tissues | ||||
| Bone Marrow (Cervical Spine) | - | 3.08 ± 0.66 | High Uptake | [19][20] |
| Liver | - | - | High Uptake | [1][20] |
| Spleen | - | - | High Uptake | [20] |
| Kidneys | - | - | High Uptake | [1] |
| Muscle | Low Uptake | - | Significantly Lower than Tumor | [1][21] |
| Brain | Low Uptake | - | Significantly Lower than Tumor | [1] |
SUV values can vary significantly based on patient population, tumor type, and imaging protocol.
Experimental Protocols
[¹⁸F]FLT PET/CT Imaging Protocol for Oncology Patients
This protocol is a generalized procedure and should be adapted based on specific clinical trial requirements and institutional guidelines.
a. Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Ensure the patient is well-hydrated.
-
Obtain written informed consent.
-
Record patient height and weight for SUV calculations.
b. Radiotracer Administration:
-
Administer approximately 185 to 370 MBq (5 to 10 mCi) of [¹⁸F]FLT intravenously.[22] The exact dose may vary based on institutional protocols and patient weight.
-
The injection should be a slow bolus over 1-2 minutes.
-
Record the exact dose and time of injection.
c. Image Acquisition:
-
Position the patient on the PET/CT scanner. Immobilization devices may be used for head and neck imaging to reduce motion artifacts.[23]
-
An uptake period of 60 ± 10 minutes is standard before starting the emission scan.[22]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.[24]
-
Acquire PET emission data. The scan duration per bed position is typically 2-7 minutes.[13][23]
-
For kinetic modeling, dynamic imaging of a specific region may be performed for 60 to 120 minutes immediately following injection, with arterial or venous blood sampling to measure the arterial input function and plasma metabolites.[21][25]
d. Image Analysis:
-
Reconstruct PET images with attenuation correction.
-
Regions of interest (ROIs) are drawn around tumors and other tissues of interest on the co-registered CT or PET images.
-
Calculate Standardized Uptake Values (SUVs) using the formula: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Patient Weight [kg])
-
For dynamic studies, perform kinetic modeling to estimate parameters such as the flux constant (KFLT).[21][25][26]
Preclinical [¹⁸F]FLT PET/CT Imaging in Rodent Tumor Models
a. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) for the duration of the procedure.
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail vein catheter for radiotracer injection.
b. Radiotracer Administration:
-
Administer a dose of [¹⁸F]FLT (typically 5-10 MBq) via the tail vein catheter.
c. Image Acquisition:
-
Position the animal in the microPET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan at a predefined time point (e.g., 60 minutes post-injection) or a dynamic scan for kinetic analysis.
d. Biodistribution Study (Ex Vivo):
-
At a predetermined time after [¹⁸F]FLT injection, euthanize the animal.
-
Dissect tumors and major organs (blood, liver, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Cellular uptake and metabolism of [¹⁸F]FLT.
Caption: General workflow for a clinical [¹⁸F]FLT PET/CT study.
References
- 1. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NCI-Sponsored Trial for the Evaluation of Safety and Preliminary Efficacy of 3′-Deoxy-3′-[18F] fluorothymidine (FLT) as a Marker of Proliferation in Patients with Recurrent Gliomas: Preliminary Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Investigation of the pharmacokinetics of 3'-deoxy-3'-[18F]fluorothymidine uptake in the bone marrow before and early after initiation of chemoradiation therapy in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. snmmi.org [snmmi.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetic analysis of 3'-deoxy-3'-fluorothymidine PET studies: validation studies in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Quantification of 3'-Deoxy-3'-fluorothymidine ([¹⁸F]FLT) Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a radiolabeled thymidine (B127349) analog used with Positron Emission Tomography (PET) to non-invasively image cellular proliferation in vivo.[1][2] The underlying principle of [¹⁸F]FLT PET imaging is the uptake of the tracer by proliferating cells via the pyrimidine (B1678525) salvage pathway.[3] Once transported into the cell, [¹⁸F]FLT is phosphorylated by thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle.[4][5][6] The resulting [¹⁸F]FLT-monophosphate is trapped intracellularly, as it is a poor substrate for further phosphorylation and is not incorporated into DNA.[5][7][8] Consequently, the accumulation of [¹⁸F]FLT provides a surrogate measure of TK1 activity and, by extension, cellular proliferation.[4][9]
These application notes provide detailed protocols for quantifying [¹⁸F]FLT uptake in cancer cell lines, offering a robust in vitro method to assess tumor cell proliferation and evaluate the pharmacodynamic effects of anti-proliferative therapies.
Biological Pathway of [¹⁸F]FLT Uptake
The uptake of [¹⁸F]FLT is a multi-step process initiated by its transport across the cell membrane by nucleoside transporters. In the cytoplasm, its retention is primarily dictated by the activity of Thymidine Kinase 1 (TK1), which phosphorylates [¹⁸F]FLT, trapping it within the cell. This process is a key component of the thymidine salvage pathway, which cells use to recycle thymidine for DNA synthesis.
Caption: Cellular uptake and trapping of [¹⁸F]FLT via the thymidine salvage pathway.
Quantitative Data Summary
The uptake of [¹⁸F]FLT varies across different cancer cell lines, reflecting their inherent proliferative rates and dependence on the thymidine salvage pathway. Below is a summary of reported uptake values and correlations with proliferation markers.
Table 1: [¹⁸F]FLT Uptake in Various Cancer Cell Lines
| Cell Line | Cancer Type | Uptake Value | Conditions / Notes | Source |
| A549 | Lung Carcinoma | Actively growing cells showed significantly higher uptake than growth-arrested cells. | Uptake correlates with TK1 activity and S-phase fraction. | [10] |
| MCF-7 | Breast Cancer | Uptake reduced by 70% as early as 4h after doxorubicin (B1662922) treatment. | Uptake correlates well with [³H]thymidine incorporation. | [11] |
| U87 | Glioblastoma | Basal uptake of 0.8-1.0 Bq/cell at 2h. | FdUrd pretreatment enhanced uptake 1.2-2.1 fold. | [12] |
| SW-979 | Pancreatic Cancer | 18.4% ± 3.6% of applied radioactivity after 240 min. | High TK-1 expression observed. | [8] |
| BxPc-3 | Pancreatic Cancer | 5.2% ± 1.4% of applied radioactivity after 240 min. | Lower uptake compared to SW-979. | [8] |
| Colon Cancer Lines (2) | Colon Cancer | Basal uptake of 0.8-1.0 Bq/cell at 2h. | FdUrd pretreatment enhanced uptake. | [12] |
| Breast Cancer Lines (2) | Breast Cancer | Basal uptake of 0.8-1.0 Bq/cell at 2h. | FdUrd pretreatment enhanced uptake. | [12] |
Table 2: Correlation of [¹⁸F]FLT Uptake with Proliferation Marker Ki-67
| Cancer Type | Correlation Coefficient (r) | Significance (P-value) | Notes | Source(s) |
| Lung Tumors | 0.92 | < 0.0001 | [¹⁸F]FLT uptake correlates better with Ki-67 than [¹⁸F]FDG uptake (r=0.59). | [13] |
| Brain Gliomas | 0.84 | < 0.0001 | [¹⁸F]FLT SUVmax correlated more strongly than [¹⁸F]FDG SUVmax (r=0.51). | [14] |
| Esophageal Squamous Cell Carcinoma | 0.680 (vs PI) | 0.000 | Correlated with Proliferation Index (PI). | [15] |
| Various Xenografts | -0.07 | > 0.05 | Study found no significant correlation, suggesting decoupling in some models. | [16] |
Note: The correlation between [¹⁸F]FLT uptake and proliferation markers can be variable and may depend on the tumor type and its reliance on the de novo versus the salvage pathway for thymidine synthesis.[16][17]
Experimental Protocols
A standardized workflow is critical for obtaining reproducible quantitative data.
Caption: Standard experimental workflow for an in vitro [¹⁸F]FLT uptake assay.
Protocol 1: In Vitro [¹⁸F]FLT Uptake Assay
This protocol details the steps to measure the uptake of [¹⁸F]FLT in cultured cancer cells.
1. Cell Culture: a. Seed cancer cells of interest into 6-well or 12-well plates at a density that ensures they are in an exponential growth phase at the time of the experiment (e.g., 50-70% confluency). b. Culture cells for 48 hours under standard conditions (e.g., 37°C, 5% CO₂).[18]
2. Treatment (Optional): a. If assessing the effect of a drug, replace the medium with fresh medium containing the desired concentration of the therapeutic agent. Include vehicle-only controls. b. Incubate for the desired treatment period (e.g., 4, 24, 48 hours).[11]
3. Radiotracer Incubation: a. Prepare the [¹⁸F]FLT incubation medium by diluting the radiotracer in pre-warmed, serum-free culture medium to a final concentration (e.g., 18 MBq/mL).[18] b. Aspirate the culture medium from the wells. c. Add the [¹⁸F]FLT incubation medium to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.[18]
4. Washing: a. To terminate uptake, aspirate the radioactive medium. b. Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular unbound tracer.[18]
5. Cell Lysis and Measurement: a. Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to ensure complete cell lysis. b. Transfer the cell lysate from each well into a labeled counting tube. c. Measure the radioactivity in each tube using a gamma counter.
6. Data Normalization: a. To account for variations in cell number, normalize the radioactivity counts. The most common method is to normalize to the total protein content. b. Use a small aliquot of the cell lysate from each sample to perform a protein quantification assay (e.g., BCA or Bradford assay). c. Express the final uptake as a percentage of the initial dose per milligram of protein (%ID/mg).
Protocol 2: Thymidine Kinase 1 (TK1) Activity Assay
As TK1 is the rate-limiting enzyme for [¹⁸F]FLT trapping, directly measuring its activity in cell lysates can provide complementary data.
1. Preparation of Cell Extracts: a. Culture and treat cells as described in Protocol 1 (steps 1-2). b. Wash cells with cold PBS and scrape them into a lysis buffer specifically designed for enzyme activity assays. c. Homogenize the cells and centrifuge to pellet cell debris. Collect the supernatant containing the cytosolic proteins. d. Determine the protein concentration of the extract.
2. Kinase Reaction: a. Prepare a reaction mixture containing assay buffer, ATP, and a radiolabeled thymidine substrate (e.g., [³H]-thymidine). b. Add a specific amount of cell extract protein (e.g., 10-50 µg) to the reaction mixture to initiate the reaction. c. Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
3. Separation and Measurement: a. Stop the reaction (e.g., by placing on ice). b. Spot an aliquot of the reaction mixture onto anion-exchange filter paper (e.g., DE-81). The paper will bind the negatively charged, phosphorylated product ([³H]-TMP) but not the unphosphorylated substrate. c. Wash the filter papers extensively to remove the unbound substrate. d. Place the dried filter papers into scintillation vials with a scintillation cocktail. e. Measure the radioactivity using a scintillation counter.
4. Calculation of TK1 Activity: a. Convert the measured counts per minute (CPM) to picomoles of product formed using the specific activity of the radiolabeled substrate. b. Express TK1 activity as pmol of product per microgram of protein per minute.[19]
Data Analysis and Quantification
Proper data analysis is essential for the accurate interpretation of uptake studies. The fundamental goal is to normalize the raw radioactivity counts to account for experimental variables like the amount of tracer added and the number of cells.
Caption: Logical workflow for the quantification of in vitro [¹⁸F]FLT uptake data.
While the Standardized Uptake Value (SUV) is a common metric in clinical PET imaging, a comparable value for in vitro studies is the percentage of the injected (added) dose per milligram of protein (%ID/mg).[20][21][22] This allows for robust comparisons across different experiments and cell lines.
Applications and Considerations
-
Pharmacodynamic Biomarker: [¹⁸F]FLT uptake is a sensitive pharmacodynamic biomarker for assessing the anti-proliferative effects of novel cancer therapeutics.[23][24] A significant decrease in uptake can indicate an early response to treatment, often preceding changes in tumor volume.[11][25]
-
Drug Screening: The in vitro assay can be adapted for higher-throughput screening of compounds that target cell cycle progression.
-
Limitations: It is crucial to recognize that [¹⁸F]FLT uptake does not always perfectly reflect the overall tumor cell proliferation rate.[1][16] The balance between the thymidine salvage and de novo synthesis pathways can influence tracer accumulation and may be altered by certain therapies.[17] Therefore, results should be interpreted in the context of the specific cancer cell model and treatment mechanism.
References
- 1. [18F]FLT-PET in oncology: current status and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT: measuring tumor cell proliferation in vivo with positron emission tomography and 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Applications of PET imaging with the proliferation marker [18F]-FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography for Response Assessment in Soft Tissue Sarcoma: A Pilot Study to Correlate Imaging Findings With Tissue Thymidine Kinase 1 and Ki-67 Activity and Histopathologic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of FLT uptake as a measure of thymidine kinase-1 activity in A549 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3'-Deoxy-3'-[(18)F]fluorothymidine (FLT) uptake in breast cancer cells as a measure of proliferation after doxorubicin and docetaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-FLT and 125I-IdUrd uptake increase in human tumour cell lines induced by the thymidylate synthase inhibitor FdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]
- 17. Limits of [18F]-FLT PET as a biomarker of proliferation in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standardized Uptake Value | Radiology Key [radiologykey.com]
- 21. TPC - SUV [turkupetcentre.net]
- 22. radiopaedia.org [radiopaedia.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. 18F-FLT PET, a Noninvasive Pharmacodynamic Biomarker of Tumor Cell Proliferation, Detected Differential Response to Various Cyclin-Dependent Kinase (CDK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for [18F]FLT PET Imaging in Tumor Proliferation Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-3'-deoxy-3'-fluorothymidine ([18F]FLT) is a positron emission tomography (PET) radiotracer designed to image cellular proliferation in vivo. As a thymidine (B127349) analog, [18F]FLT is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle.[1][2] This process effectively traps the tracer intracellularly, allowing for the non-invasive assessment of tumor proliferation. Unlike [18F]-fluorodeoxyglucose ([18F]FDG), which measures glucose metabolism and can be elevated in inflammatory conditions, [18F]FLT is considered a more specific marker of tumor cell proliferation.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of [18F]FLT PET imaging in the assessment of tumor proliferation, tailored for research and drug development settings.
Biological Principle and Signaling Pathway
The uptake of [18F]FLT is a multi-step process initiated by its transport across the cell membrane via both passive diffusion and facilitated transport by nucleoside transporters. Once inside the cell, [18F]FLT is a substrate for thymidine kinase 1 (TK1), which phosphorylates it to [18F]FLT-monophosphate.[2] This phosphorylation traps the tracer within the cell. Due to the fluorine substitution at the 3' position, [18F]FLT-monophosphate cannot be further incorporated into DNA.[2][5] The level of [18F]FLT accumulation, therefore, reflects the activity of TK1, which is significantly upregulated in proliferating cells during the G1 and S phases of the cell cycle.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing [18F]FLT PET for tumor proliferation assessment.
Table 1: Correlation of [18F]FLT and [18F]FDG Standardized Uptake Values (SUV) with Ki-67 Index
| Cancer Type | Tracer | Correlation Coefficient (r) with Ki-67 | p-value | Reference |
| Non-Small Cell Lung Cancer | [18F]FLT | 0.92 | < 0.0001 | |
| Non-Small Cell Lung Cancer | [18F]FDG | 0.59 | < 0.001 | |
| Non-Small Cell Lung Cancer | [18F]FLT | 0.77 | < 0.0002 | [6][7] |
| Non-Small Cell Lung Cancer | [18F]FDG | 0.81 | < 0.0001 | [6][7] |
| Brain Gliomas | [18F]FLT | 0.84 | < 0.0001 | [8] |
| Brain Gliomas | [18F]FDG | 0.51 | 0.07 | [8] |
| Lung Cancer (Meta-analysis) | [18F]FLT | 0.65 (pooled rho) | - | [9] |
| Lung Cancer (Meta-analysis) | [18F]FDG | 0.45 (pooled rho) | - | [9] |
Table 2: Standardized Uptake Values (SUV) of [18F]FLT and [18F]FDG in Lung Tumors
| Parameter | [18F]FLT | [18F]FDG | Reference |
| Mean SUV (All Lesions) | 1.8 (SD 2.0) | 4.1 (SD 3.0) | |
| Max SUV (All Lesions) | 2.7 (SD 3.1) | 6.9 (SD 5.8) | |
| Mean SUV (NSCLC) | 3.2 (SD 2.0) | 5.6 (SD 2.6) | |
| Max SUV (NSCLC) | 4.7 (SD 3.1) | 9.7 (SD 5.5) |
Table 3: Repeatability of Quantitative [18F]FLT Uptake Metrics
| Metric | Repeatability Coefficient (RC) | Reference |
| SUVpeak | 23.1% | [10] |
| Proliferative Volume | 36.0% | [10] |
| Total Lesion Uptake (TLU) | 36.4% | [10] |
Experimental Protocols
[18F]FLT PET Imaging Protocol
This protocol provides a generalized framework for [18F]FLT PET/CT imaging in a clinical research setting. Adherence to a consistent protocol is critical for longitudinal and multi-center studies.
1. Patient Preparation:
-
Fasting: Unlike [18F]FDG PET, fasting is not strictly required for [18F]FLT imaging as its uptake is not significantly influenced by blood glucose or insulin (B600854) levels.[3][11] However, to maintain consistency with general nuclear medicine procedures, a 4-6 hour fast is often recommended.
-
Hydration: Patients should be well-hydrated.
-
Medication Review: A review of concomitant medications is advisable, as some drugs may influence tracer metabolism.[12]
-
Blood Glucose: While not essential for [18F]FLT, checking blood glucose can be part of a standardized institutional protocol.[13]
2. Radiotracer Administration:
-
Dose: A typical intravenous (IV) injection of 185 to 370 MBq (5 to 10 mCi) of [18F]FLT is administered.[14] The dose can be administered as a bolus followed by a saline flush.[15]
-
Purity: The radiochemical purity should be no less than 95%.[14]
3. Uptake Period:
-
Duration: The patient should rest in a comfortable position for an uptake period of approximately 60 ± 10 minutes.[6][14] Some studies have shown that [18F]FLT uptake in tumors can be rapid, peaking within 5-10 minutes and remaining stable.[8][16] For dynamic imaging protocols, scanning can begin immediately after injection.
-
Environment: The patient should remain in a quiet room and avoid significant physical activity to prevent non-specific muscle uptake.[13]
4. Image Acquisition:
-
Scanner: A PET/CT scanner is used.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan:
-
Static Imaging: For routine clinical research, a static emission scan is typically acquired from mid-thigh to the base of the skull, with an acquisition time of 2-3 minutes per bed position.
-
Dynamic Imaging: For kinetic modeling, dynamic imaging of a specific region of interest can be performed, for example, for 60-90 minutes starting at the time of injection.[8][14]
-
-
Reconstruction: Images should be reconstructed using a standardized algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization) with consistent parameters for iterations, subsets, and filtering across all studies within a trial to ensure comparability.[17][18]
5. Image Analysis:
-
Standardized Uptake Value (SUV): Tumor uptake is commonly quantified using the SUV. Regions of interest (ROIs) are drawn around the tumor to calculate SUVmax (maximum pixel value), SUVpeak (average value in a small, fixed-size ROI within the hottest part of the tumor), and SUVmean (average value across the entire tumor ROI).[10]
-
Kinetic Modeling: For dynamic acquisitions, kinetic parameters such as the tracer flux constant (Ki) can be calculated, which may provide a more accurate measure of proliferation than SUV.[12]
-
Blood Sampling: In some protocols, arterial or venous blood samples may be collected to measure the arterial input function and correct for plasma metabolites of [18F]FLT.[12][14]
Protocol for Correlation with Ki-67 Immunohistochemistry
To validate [18F]FLT PET as a biomarker of proliferation, correlation with the established immunohistochemical marker Ki-67 is essential.
1. Patient Selection:
-
Patients scheduled for tumor biopsy or surgical resection who can undergo an [18F]FLT PET scan within a short timeframe (e.g., within 2 weeks) prior to tissue acquisition.
2. [18F]FLT PET Imaging:
-
Perform [18F]FLT PET/CT imaging as described in the protocol above.
-
Precisely document the location and quantitative uptake (SUVmax, SUVmean) of the tumor lesion(s) that will be biopsied or resected.
3. Tissue Acquisition and Processing:
-
Obtain tumor tissue specimens from the patient via core biopsy or surgical resection.[6]
-
Ensure the collected tissue corresponds anatomically to the region of high [18F]FLT uptake identified on the PET scan.
-
Fix the tissue in formalin and embed in paraffin.
4. Ki-67 Immunohistochemistry (IHC):
-
Cut tissue sections (e.g., 4-5 µm) and mount on slides.
-
Perform antigen retrieval.
-
Incubate the slides with a primary monoclonal antibody specific for the Ki-67 protein (e.g., MIB-1).
-
Use an appropriate detection system (e.g., a horseradish peroxidase-conjugated secondary antibody and a chromogen like diaminobenzidine) to visualize the antibody binding.
-
Counterstain the sections (e.g., with hematoxylin).
5. Quantification of Ki-67 Index:
-
Under a microscope, identify representative areas of the tumor for analysis.
-
The Ki-67 proliferation index is calculated as the percentage of tumor cell nuclei that show positive (e.g., brown) staining for Ki-67.
-
Count a sufficient number of tumor cells (e.g., at least 1000) in multiple high-power fields to ensure a representative score.
6. Statistical Analysis:
-
Correlate the quantitative [18F]FLT PET data (e.g., SUVmax) with the Ki-67 index from the matched tissue samples using appropriate statistical methods, such as linear regression analysis or Spearman's rank correlation.[6]
Limitations and Considerations
-
Tumor-Specific Factors: The utility of [18F]FLT can be tumor-dependent. Some tumors may primarily rely on the de novo pathway for thymidine synthesis rather than the salvage pathway, which would lead to low [18F]FLT uptake despite high proliferation.[19][20]
-
Sensitivity: In some cancers, [18F]FLT has shown lower sensitivity for tumor detection compared to [18F]FDG.[6][7]
-
Physiological Uptake: High physiological uptake of [18F]FLT is observed in the bone marrow and liver, which can complicate the assessment of lesions in or near these organs.[5][21]
-
Therapy Effects: Certain chemotherapeutic agents can alter the expression of TK1 and nucleoside transporters, potentially confounding the interpretation of [18F]FLT PET for treatment response assessment.[22]
Conclusion
[18F]FLT PET is a valuable research tool for the non-invasive assessment of tumor proliferation. Its high correlation with Ki-67 in several tumor types underscores its potential as a specific biomarker for evaluating the anti-proliferative effects of novel cancer therapies.[8][9] Standardization of imaging protocols and a thorough understanding of the underlying biological principles are crucial for the successful application of this technique in both preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) Positron Emission Tomography as an In Vivo Biomarker of inhibition of CDK 4/6-Rb pathway by Palbociclib in a patient derived bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FLT and 18F-FDG PET-CT imaging in the evaluation of early therapeutic effects of chemotherapy on Walker 256 tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - ProQuest [proquest.com]
- 8. Imaging Proliferation in Brain Tumors with 18F-FLT PET: Comparison with 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Correlations of 18F-FDG and 18F-FLT uptake on PET with Ki-67 expression in patients with lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting tumor 18 F-FDG uptake in longitudinal mouse PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. snmmi.org [snmmi.org]
- 15. snmmi.org [snmmi.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 18. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 19. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]
- 20. Limits of [18F]-FLT PET as a biomarker of proliferation in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Emerging Role of [18F]FLT PET/CT in Lymphoid Malignancies: A Review of Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [18F]FDG and [18F]FLT uptake in human breast cancer cells in relation to the effects of chemotherapy: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Culture Conditions for 3'-Deoxy-3'-fluorothymidine (FLT) Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-fluorothymidine (FLT) is a synthetic thymidine (B127349) analog used as a positron emission tomography (PET) tracer for non-invasive imaging of cellular proliferation in vivo. In the realm of in vitro research, FLT serves as a valuable tool for assessing cell proliferation in response to various stimuli and therapeutic agents. The uptake of FLT is primarily mediated by thymidine kinase 1 (TK1), an enzyme whose expression and activity are tightly regulated and peak during the S-phase of the cell cycle. Consequently, the magnitude of FLT accumulation within cells is a direct reflection of their proliferative status.
These application notes provide detailed protocols and cell culture conditions for conducting FLT labeling studies. The information is designed to guide researchers in establishing robust and reproducible assays to measure cellular proliferation.
Optimal Cell Culture Conditions
The success of FLT labeling studies is highly dependent on maintaining optimal cell culture conditions that support logarithmic growth and ensure high TK1 expression in proliferating cells.
Recommended Cell Lines:
A variety of cancer cell lines with high proliferative rates and correspondingly high TK1 expression are suitable for FLT labeling studies. The choice of cell line should be guided by the specific research question. It is recommended to select cell lines where a correlation between FLT uptake and proliferation has been established.
Table 1: Recommended Cell Lines for FLT Labeling Studies
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Well-characterized, robust growth, and demonstrated correlation between FLT uptake and S-phase fraction.[1] |
| MDA-MB-231 | Breast Cancer | High TK1 expression and avid FLT uptake.[2] |
| U87-MG | Glioblastoma | Used in studies assessing treatment response with FLT PET.[3] |
| MCF-7 | Breast Cancer | Estrogen-responsive, widely used in cancer research. |
| HCT116 | Colorectal Carcinoma | p53 wild-type, suitable for studying cell cycle regulation. |
| PC-3 | Prostate Cancer | Androgen-independent, highly proliferative. |
Media and Reagents:
Standard cell culture media are generally suitable for FLT labeling studies. The choice of medium should be appropriate for the selected cell line.
Table 2: General Media and Reagent Recommendations
| Component | Recommendation | Notes |
| Basal Medium | DMEM or RPMI-1640 | Select based on the requirements of your specific cell line. |
| Serum | 10% Fetal Bovine Serum (FBS) | Serum concentration can be modulated to control proliferation. For example, serum starvation (0-0.5% FBS) can be used to synchronize cells in G0/G1 phase, leading to reduced FLT uptake. Re-addition of serum will stimulate cell cycle re-entry and increase FLT uptake. |
| Supplements | L-glutamine, Penicillin-Streptomycin | Standard supplements to support cell health and prevent contamination. |
| FLT | [3H]-FLT for in vitro assays | Radiolabeled FLT is used for sensitive detection in cellular uptake and DNA incorporation assays. |
Incubation Conditions:
| Parameter | Recommendation |
| Temperature | 37°C |
| CO₂ | 5% |
| Humidity | >95% |
Experimental Protocols
I. Cell Seeding and Culture for FLT Assays
This protocol describes the general procedure for seeding and culturing cells in preparation for FLT labeling experiments.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 or T-150 flasks until they reach 70-80% confluency.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete cell culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete cell culture medium and perform a cell count.
-
Seed the cells into the appropriate multi-well plates at a predetermined density. Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the time of the experiment. A typical starting point is 1-5 x 10⁴ cells/well for a 96-well plate.
-
Incubate the plates for 24-48 hours before proceeding with the FLT labeling assay.
II. FLT Cytotoxicity Assay (MTT Assay)
It is essential to determine the concentration range of non-radiolabeled FLT that does not induce cytotoxicity in the chosen cell line, as high concentrations may affect cell viability and confound proliferation measurements. The MTT assay is a colorimetric method for assessing cell viability.[4][5][6]
Materials:
-
Cells seeded in a 96-well plate
-
Non-radiolabeled FLT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of non-radiolabeled FLT in complete cell culture medium.
-
Remove the existing medium from the seeded cells and replace it with the medium containing different concentrations of FLT. Include a vehicle control (medium with the solvent used to dissolve FLT).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
III. [³H]-FLT Cellular Uptake Assay
This protocol measures the amount of radiolabeled FLT taken up by cells, which serves as a direct indicator of proliferative activity.[7][8]
Materials:
-
Cells seeded in a 24-well or 12-well plate
-
[³H]-FLT
-
Complete cell culture medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
After the initial 24-48 hour incubation, remove the culture medium.
-
Add fresh complete cell culture medium containing a known concentration of [³H]-FLT (e.g., 1-5 µCi/mL) to each well. The optimal concentration should be determined empirically.
-
Incubate the plate for a defined period (e.g., 30, 60, 120 minutes) at 37°C. A time-course experiment is recommended to determine the optimal incubation time.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
To normalize the data, perform a protein quantification assay (e.g., BCA assay) on parallel wells to determine the protein concentration per well.
-
Express the results as CPM per microgram of protein.
IV. Quantification of Low-Level FLT Incorporation into DNA
While FLT is primarily trapped in the cell as FLT-monophosphate and not significantly incorporated into DNA, it is good practice to experimentally verify this low level of incorporation.[9] This can be achieved by separating the DNA from other cellular components and measuring the radioactivity associated with the DNA fraction.
Materials:
-
Cells labeled with [³H]-FLT (from the uptake assay)
-
DNA extraction kit or reagents (e.g., phenol-chloroform)
-
Ethanol (B145695) (70% and 100%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Spectrophotometer or fluorometer for DNA quantification
-
Scintillation counter
Procedure:
-
Lyse the [³H]-FLT labeled cells using the lysis buffer from a DNA extraction kit or a standard cell lysis protocol.
-
Extract the DNA from the cell lysate using a commercial DNA extraction kit or a phenol-chloroform extraction method.
-
Precipitate the DNA with ice-cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol to remove any remaining unincorporated [³H]-FLT.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Quantify the DNA concentration using a spectrophotometer (A260) or a fluorescent DNA-binding dye.
-
Transfer a known amount of the DNA solution to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [³H]-FLT incorporated per microgram of DNA. This value is expected to be very low compared to the total cellular uptake.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating FLT Uptake
The uptake of FLT is critically dependent on the expression and activity of thymidine kinase 1 (TK1). TK1 is a cell cycle-regulated enzyme, with its expression peaking in the S-phase. The signaling pathways that drive cell cycle progression, therefore, play a central role in modulating FLT uptake. Key pathways include the EGFR and PI3K/Akt signaling cascades, which are often dysregulated in cancer.
-
EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) by its ligands initiates a downstream signaling cascade, including the Ras-Raf-MEK-ERK pathway, which ultimately leads to the transcription of genes required for cell cycle progression, including TK1.[10][11][12][13]
-
PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway promotes the G1/S phase transition of the cell cycle, leading to increased TK1 expression and subsequent FLT uptake.[14][15][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Basis of FLT as a cell proliferation marker: comparative uptake studies with [3H]thymidine and [3H]arabinothymidine, and cell-analysis in 22 asynchronously growing tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: hsa01521 [genome.jp]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Measuring Thymidine Kinase 1 Activity Using 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine (B127349) kinase 1 (TK1) is a key enzyme in the DNA salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate, a crucial step for DNA synthesis.[1] Its expression and activity are tightly regulated throughout the cell cycle, with a significant increase during the S phase.[2] This cell cycle-dependent activity makes TK1 an attractive biomarker for cellular proliferation.[1] 3'-Deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a thymidine analog, is a substrate for TK1 and has been developed as a positron emission tomography (PET) tracer to non-invasively measure TK1 activity and, by extension, cellular proliferation in vivo.[3][4]
Once transported into the cell, [¹⁸F]FLT is phosphorylated by TK1 to [¹⁸F]FLT-monophosphate.[4] This phosphorylated form is trapped within the cell and is not significantly incorporated into DNA, leading to its accumulation in proliferating tissues.[3] The level of [¹⁸F]FLT accumulation, quantifiable by PET imaging, correlates with TK1 activity and other proliferation markers such as Ki-67.[5][6][7]
These application notes provide detailed protocols for measuring TK1 activity using [¹⁸F]FLT in both in vitro and in vivo settings, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Enzyme Kinetics of Thymidine Kinase 1 with [¹⁸F]FLT
| Cell Line | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |
| SW480 (colon cancer) | 27 ± 2 µM | 97 ± 6 pmol·min⁻¹·per 1x10⁶ cells | Apparent Kt for cellular uptake.[8] |
| Purified recombinant human TK1 | 3.4–90 µM | Not Specified | Range observed for N-substituted thymidine analogues.[8] |
Table 2: Cellular Uptake of [¹⁸F]FLT in Various Cancer Cell Lines
| Cell Line | Condition | % Applied Radioactivity / Time | Reference |
| SW-979 (pancreatic cancer) | --- | 18.4% ± 3.6% / 240 min | [3] |
| BxPc-3 (pancreatic cancer) | --- | 5.2% ± 1.4% / 240 min | [3] |
| Human breast cancer cell line | Proliferating (20% serum) | ~5-fold higher than arrested cells | [9] |
| Human breast cancer cell line | Arrested (0% serum) | Baseline | [9] |
Table 3: Correlation of [¹⁸F]FLT Uptake with Proliferation Markers
| Cancer Type | [¹⁸F]FLT Uptake Metric | Correlation with Ki-67 (rho or r) | p-value | Reference |
| Lung Cancer | SUVmax | 0.78 | 0.0043 | [10] |
| Lung Cancer | aveFLTflux | 0.94 | < 0.0001 | [10] |
| Glioma | SUVmax | 0.84 | < 0.0001 | [11] |
| Lung Cancer (meta-analysis) | Pooled rho | 0.65 (95% CI, 0.56-0.73) | --- | [6] |
| Breast, Head & Neck, Lung Cancer | SUVpeak (test-retest) | R² ≥ 0.93 | --- | [12][13] |
Signaling Pathways and Experimental Workflows
Caption: Regulation of Thymidine Kinase 1 (TK1) expression and activity.
Caption: Experimental workflow for in vitro [¹⁸F]FLT uptake assay.
Caption: Experimental workflow for in vivo [¹⁸F]FLT PET imaging.
Experimental Protocols
Protocol 1: In Vitro [¹⁸F]FLT Cellular Uptake Assay
Objective: To quantify the uptake of [¹⁸F]FLT in cultured cells as a measure of TK1 activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
[¹⁸F]FLT (radiochemical purity >99%)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA or Bradford)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment (Optional): If assessing the effect of a drug, replace the medium with fresh medium containing the drug or vehicle control and incubate for the desired duration.
-
[¹⁸F]FLT Incubation:
-
Prepare a working solution of [¹⁸F]FLT in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-2 µCi/mL).
-
Remove the medium from the wells and add the [¹⁸F]FLT-containing medium.
-
Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.[8]
-
-
Washing:
-
To terminate uptake, aspirate the radioactive medium.
-
Quickly wash the cells three times with ice-cold PBS to remove extracellular [¹⁸F]FLT.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Radioactivity Measurement:
-
Transfer the cell lysate to a gamma counter tube and measure the radioactivity.
-
Also, measure the radioactivity of a known volume of the initial [¹⁸F]FLT working solution to calculate the total added radioactivity.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Express [¹⁸F]FLT uptake as a percentage of the injected dose per milligram of protein (%ID/mg protein) or another appropriate unit.
-
Compare the uptake between different experimental groups.
-
Protocol 2: In Vitro TK1 Enzyme Activity Assay (Radiometric)
Objective: To directly measure the enzymatic activity of TK1 in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
[³H]-Thymidine or another radiolabeled thymidine analog
-
ATP solution
-
Reaction buffer (containing MgCl₂, DTT)
-
DEAE-cellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Lysate Preparation: Prepare cell or tissue extracts in a suitable lysis buffer and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled thymidine.
-
Enzyme Reaction:
-
Add a specific amount of cell lysate (protein) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
Include a negative control with no lysate or heat-inactivated lysate.
-
-
Stopping the Reaction: Stop the reaction by placing the tubes on ice.
-
Separation of Phosphorylated Product:
-
Spot a portion of the reaction mixture onto DEAE-cellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove unphosphorylated substrate.
-
-
Quantification:
-
Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphorylated product formed per unit of time per microgram of protein (e.g., pmol/min/µg protein).[14]
-
Protocol 3: In Vivo [¹⁸F]FLT PET/CT Imaging of Small Animals
Objective: To non-invasively assess tumor proliferation in a preclinical animal model.
Materials:
-
Tumor-bearing animal model (e.g., xenograft or genetically engineered mouse model)
-
[¹⁸F]FLT
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
No fasting is required for [¹⁸F]FLT imaging.[15]
-
Anesthetize the animal using a suitable anesthetic agent.
-
Place a catheter in the tail vein for tracer injection.
-
-
[¹⁸F]FLT Administration:
-
Administer a bolus injection of [¹⁸F]FLT (typically 5-10 MBq for a mouse) via the tail vein catheter.[15]
-
-
PET/CT Acquisition:
-
Position the animal in the scanner.
-
Dynamic Imaging: Start the PET scan immediately after injection and acquire data for 60-90 minutes.[15] This allows for kinetic modeling.
-
Static Imaging: Alternatively, for a simpler approach, acquire a static scan for 10-20 minutes, starting at a fixed time point post-injection (e.g., 60 minutes).[15]
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Static Analysis: Calculate the Standardized Uptake Value (SUV) for the tumor.
-
Dynamic Analysis: Apply kinetic modeling (e.g., Patlak analysis) to calculate the influx rate constant (Kᵢ) or the metabolic rate of [¹⁸F]FLT (K_FLT).[5]
-
-
Ex Vivo Correlation (Optional):
-
After imaging, euthanize the animal and excise the tumor.
-
Perform immunohistochemistry for TK1 and Ki-67 or a TK1 enzyme activity assay on the tumor tissue to correlate with the in vivo imaging data.
-
Conclusion
Measuring TK1 activity using [¹⁸F]FLT provides a powerful tool for assessing cellular proliferation both in vitro and in vivo. The protocols outlined above offer standardized methods for conducting these experiments. Careful data acquisition and analysis, as described, are crucial for obtaining reliable and reproducible results. The correlation of [¹⁸F]FLT uptake with established proliferation markers underscores its utility in preclinical research and its potential for clinical translation in oncology drug development and patient management.
References
- 1. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlations of 18F-FDG and 18F-FLT uptake on PET with Ki-67 expression in patients with lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between Ki-67 immunohistochemistry and 18F-fluorothymidine uptake in patients with cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
Application Note: High-Throughput Analysis of FLT3 Inhibitors and their Metabolites using LC-MS/MS
For Research Use Only.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of several key FMS-like tyrosine kinase 3 (FLT3) inhibitors and their major metabolites in plasma. The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the treatment of Acute Myeloid Leukemia (AML), and several inhibitors have been developed to target its activity.[1] This method provides the sensitivity and specificity required for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development of novel FLT3-targeted therapies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of gilteritinib, quizartinib, midostaurin, sorafenib, and crenolanib, along with their significant metabolites.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] This has led to the development of targeted FLT3 inhibitors. Monitoring the plasma concentrations of these drugs and their pharmacologically active metabolites is essential for optimizing dosing regimens, assessing drug-drug interactions, and understanding their pharmacokinetic profiles.
This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of five prominent FLT3 inhibitors and their metabolites. The method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic gradient, making it suitable for high-throughput analysis in a research or drug development setting.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of FLT3 inhibitors and their metabolites from plasma samples.
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated analog of one of the analytes).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase UPLC/HPLC system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte and its corresponding internal standard.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions for FLT3 Inhibitors and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gilteritinib | 553.3 | 436.2 | 30 |
| M10 (Oxidative Metabolite) | 569.3 | 452.2 | 32 |
| Quizartinib | 561.2 | 114.1 | 35 |
| AC886 (Active Metabolite) | 577.2 | 114.1 | 35 |
| Midostaurin | 571.3 | 348.2 | 40 |
| CGP62221 (Metabolite) | 557.3 | 334.2 | 42 |
| CGP52421 (Metabolite) | 487.2 | 264.1 | 38 |
| Sorafenib | 465.1 | 252.1 | 34 |
| Sorafenib N-oxide | 481.1 | 270.1 | 36 |
| Crenolanib | 444.2 | 148.1 | 28 |
| N-desmethyl Crenolanib | 430.2 | 134.1 | 30 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Table 4: Summary of Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |
| Gilteritinib | 1 - 1000 | 1 | < 8 | < 10 | 95 - 105 | > 90 |
| Quizartinib | 2 - 1000 | 2 | < 7 | < 9 | 94 - 106 | > 88 |
| Midostaurin | 5 - 2500 | 5 | < 9 | < 11 | 92 - 108 | > 85 |
| Sorafenib | 10 - 5000 | 10 | < 6 | < 8 | 96 - 104 | > 92 |
| Crenolanib | 1 - 500 | 1 | < 10 | < 12 | 90 - 110 | > 83 |
The method demonstrated excellent linearity over the specified concentration ranges for all analytes, with correlation coefficients (r²) consistently greater than 0.99. The precision and accuracy were well within the acceptable limits, indicating the reliability and reproducibility of the method. The recovery of the analytes from plasma was high and consistent.
Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) signaling pathway is a critical regulator of hematopoiesis. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways ultimately promote cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to constitutive activation of these pathways, driving leukemogenesis. FLT3 inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: FLT3 Signaling Pathway and Points of Inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of FLT3 inhibitors and their metabolites in plasma.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the simultaneous quantification of five FLT3 inhibitors and their major metabolites in plasma. The method is sensitive, specific, and high-throughput, making it a valuable tool for researchers, scientists, and drug development professionals in the field of AML and targeted cancer therapy. The detailed protocols and data presented herein can be readily adapted for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring in a research setting.
References
Preparation of 3'-Deoxy-3'-fluorothymidine-d3 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of 3'-Deoxy-3'-fluorothymidine-d3 (Alovudine-d3). 3'-Deoxy-3'-fluorothymidine is a nucleoside analog with antiviral properties. The deuterated form is often used as an internal standard in pharmacokinetic studies. Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This protocol outlines the use of dimethyl sulfoxide (B87167) (DMSO) as the solvent and provides recommendations for storage to ensure the stability and integrity of the compound.
Compound Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Alovudine-d3, FLT-d3 | [1] |
| CAS Number | 1346523-18-9 | [1] |
| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | [1] |
| Molecular Weight | 247.24 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Purity | >98% (typical) | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Storage of Solid | 2-8°C, under inert atmosphere | [1] |
| Storage of Stock Solution | -20°C or -80°C | [2][4][5] |
Experimental Protocol
This protocol details the materials and step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), ≥99.7%
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heating block (for aiding dissolution)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 3'-Deoxy-3'-fluorothymidine for complete safety information. The non-deuterated form is not classified as hazardous, but it is prudent to handle all chemicals with care.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with caution.
Stock Solution Preparation (10 mM)
-
Equilibrate Compound: Before opening, allow the vial of this compound to come to room temperature to prevent condensation of moisture.[6]
-
Weigh Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.472 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 247.24 g/mol = 0.002472 g = 2.472 mg
-
-
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) for a few minutes may assist in dissolution.[6][7] Ensure the solution is clear before proceeding.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][5]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[5]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][5]
-
Preparation of Working Solutions
When preparing working solutions for cell-based assays or other aqueous applications, it is important to avoid precipitation of the compound.
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or cell culture medium.[3]
-
To minimize precipitation, add the DMSO stock solution to the aqueous medium slowly while gently mixing.[8]
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in biological assays.[2]
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as the test samples.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cellular uptake and mechanism of action of 3'-Deoxy-3'-fluorothymidine and the experimental workflow for preparing the stock solution.
Caption: Cellular uptake and mechanism of action of 3'-Deoxy-3'-fluorothymidine (FLT).
Caption: Experimental workflow for preparing the stock solution.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
Automated Radiosynthesis of [18F]FLT for Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a key positron emission tomography (PET) tracer for assessing tumor proliferation.[1][2][3] Its uptake correlates with the activity of thymidine (B127349) kinase 1, an enzyme upregulated in proliferating cells, making it a valuable biomarker in oncology for diagnosis, staging, and monitoring therapeutic response.[3] The growing clinical demand for [18F]FLT necessitates reliable and efficient automated synthesis methods to ensure consistent, high-quality production for routine clinical use and research.
This document provides detailed application notes and a generalized protocol for the automated radiosynthesis of [18F]FLT, compiled from established methods. It is intended to guide researchers, scientists, and drug development professionals in the setup and execution of this essential radiochemical synthesis.
Principles of [18F]FLT Synthesis
The automated synthesis of [18F]FLT is typically a two-step, one-pot process.[1] It begins with the nucleophilic substitution of a protected thymidine precursor with [18F]fluoride, followed by the removal of protecting groups to yield the final [18F]FLT molecule. A common precursor used is 3-N-Boc-5'-O-DMT-3'-O-nosyl-thymidine.[1][2] The process is performed in an automated synthesis module, which handles the precise delivery of reagents, temperature control, and purification steps, minimizing radiation exposure to the operator and ensuring reproducibility.
Quantitative Data Summary
The following table summarizes typical quantitative data for the automated radiosynthesis of [18F]FLT based on various reported protocols. These values can serve as a benchmark for process optimization and validation.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 16 ± 2% - 49 ± 3% | [1][2][4] |
| Radiochemical Purity | > 99% | [1][2] |
| Total Synthesis Time | 50 - 55 minutes | [1][2] |
| Precursor Amount | 4 - 40 mg | [1][2] |
| Molar Activity | 247.9 - 384.8 GBq/µmol | [5] |
Experimental Protocol: Automated [18F]FLT Synthesis
This protocol outlines a generalized procedure for the automated synthesis of [18F]FLT using a commercial synthesis module. Specific parameters may need to be optimized based on the synthesizer model and local setup.
Materials and Reagents
-
[18F]Fluoride produced from a cyclotron
-
Precursor: 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine
-
Phase-Transfer Catalyst: Tetrabutylammonium tosylate (TBAOTs) or Kryptofix 2.2.2 (K222) with potassium carbonate
-
Solvents: Anhydrous Acetonitrile (B52724) (MeCN), Ethanol (B145695) (EtOH), Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents for Deprotection: 1N Hydrochloric Acid (HCl)
-
Neutralization Solution: 0.3 N Sodium Hydroxide (NaOH)
-
Purification Cartridges: Oasis HLB, Sep-Pak Alumina N Plus Light, or C18 Sep-Pak
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride for Injection, USP
Automated Synthesis Procedure
-
[18F]Fluoride Trapping and Elution:
-
The aqueous [18F]fluoride from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [18F]F-.
-
The trapped [18F]fluoride is then eluted into the reactor vessel using a solution of the phase-transfer catalyst (e.g., K222/K2CO3 in acetonitrile/water or TBAOTs in ethanol).
-
-
Azeotropic Drying:
-
The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen or helium and vacuum at an elevated temperature (e.g., 100°C). This step is crucial for the subsequent nucleophilic substitution.
-
-
Radiofluorination:
-
A solution of the precursor in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [18F]fluoride/catalyst complex in the reactor.
-
The reaction mixture is heated (e.g., 100-130°C) for a specific duration (e.g., 5-10 minutes) to facilitate the nucleophilic substitution, forming the protected [18F]FLT intermediate.
-
-
Deprotection (Hydrolysis):
-
After cooling, an acidic solution (e.g., 1N HCl) is added to the reactor.
-
The mixture is heated (e.g., 90-100°C) for a few minutes to remove the protecting groups (Boc and DMT).
-
-
Purification:
-
The crude reaction mixture is neutralized and then passed through a series of solid-phase extraction (SPE) cartridges. A common setup involves an Oasis HLB cartridge to trap the [18F]FLT and remove polar impurities, followed by an Alumina N cartridge to remove any remaining fluoride.[1][2]
-
The HLB cartridge is washed with water to remove hydrophilic impurities.
-
The purified [18F]FLT is then eluted from the HLB cartridge with a suitable solvent, such as ethanol.
-
-
Formulation:
-
The eluted [18F]FLT is diluted with sterile saline to obtain the final injectable solution with a physiologically acceptable ethanol concentration (e.g., < 10%).
-
The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
-
Quality Control
-
Radiochemical Purity and Identity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC). The retention time of the product should match that of a non-radioactive FLT standard.[1]
-
Residual Solvents: Analyzed by Gas Chromatography (GC) to ensure levels are within pharmacopoeial limits.
-
pH: Measured to be within an injectable range (typically 4.5 - 7.5).
-
Radionuclidic Purity: Confirmed by gamma-ray spectroscopy.
-
Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Assessed according to standard pharmacopoeial methods.
Visualizations
[18F]FLT Synthesis Signaling Pathway
Caption: Chemical pathway for the synthesis of [18F]FLT.
Experimental Workflow for Automated [18F]FLT Synthesis
Caption: Workflow for automated [18F]FLT radiosynthesis.
References
- 1. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Cell Proliferation with [18F]FLT in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a positron emission tomography (PET) radiotracer that serves as a non-invasive biomarker for imaging cell proliferation in vivo. [¹⁸F]FLT is a thymidine (B127349) analog, and its uptake is closely linked to the activity of thymidine kinase 1 (TK1), an enzyme that is significantly upregulated during the S-phase of the cell cycle.[1][2] Consequently, PET imaging with [¹⁸F]FLT provides a quantitative measure of proliferating tissues, which is invaluable for oncological research and the development of anti-cancer therapies in animal models.[3][4]
Unlike [¹⁸F]FDG, which measures glucose metabolism and can accumulate in both tumor and inflammatory cells, [¹⁸F]FLT is more specific to cellular proliferation, offering a clearer distinction between malignant and inflammatory processes.[5][6][7][8] This specificity makes [¹⁸F]FLT a powerful tool for assessing tumor response to cytotoxic therapies at early stages.[5][9]
These application notes provide an overview of the principles of [¹⁸F]FLT imaging, detailed protocols for its use in animal models, and a summary of quantitative data from preclinical studies.
Mechanism of [18F]FLT Uptake and Retention
The uptake of [¹⁸F]FLT in proliferating cells is a multi-step process. Initially, [¹⁸F]FLT is transported into the cell from the bloodstream via nucleoside transporters, primarily equilibrative nucleoside transporter 1 (ENT1).[1][10] Once inside the cell, [¹⁸F]FLT is phosphorylated by thymidine kinase 1 (TK1) to [¹⁸F]FLT-monophosphate.[1][11][12] This phosphorylation traps the tracer within the cell, as the negatively charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.[13] Since TK1 activity is tightly regulated and peaks during the S-phase of the cell cycle, the accumulation of [¹⁸F]FLT is directly proportional to the rate of DNA synthesis and cellular proliferation.[1][5][2] It is important to note that phosphorylated [¹⁸F]FLT is not significantly incorporated into DNA.[5]
Mechanism of [18F]FLT uptake and trapping in proliferating cells.
Experimental Protocols
[18F]FLT Radiosynthesis
The automated synthesis of [¹⁸F]FLT is typically performed via nucleophilic substitution on a protected thymidine precursor.[14][15]
Precursor: 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine is a commonly used precursor.[14][15]
Synthesis Steps:
-
Radiofluorination: The precursor is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) tosylate).[14][15]
-
Deprotection: The protecting groups are removed by acidic hydrolysis.[14][15]
-
Purification: The final product is purified using solid-phase extraction (SPE) cartridges.[14][15]
A typical automated synthesis on a module like the GE TRACERlab FX N Pro can yield [¹⁸F]FLT with a radiochemical purity of >99% in approximately 55 minutes.[14][15]
Animal Model Preparation
-
Tumor Model: Xenograft or allograft tumors are established in immunocompromised (e.g., nude) or immunocompetent mice, respectively. Tumor cells (e.g., 5 x 10⁶ cells) are injected subcutaneously or orthotopically.[16]
-
Animal Handling: To ensure reproducible results, standardize animal handling procedures.[17] This includes fasting (typically 4-6 hours) to reduce background tracer uptake, although fasting is not as critical for [¹⁸F]FLT as it is for [¹⁸F]FDG.[18] Maintain the animal's body temperature during the uptake period.[17]
-
Anesthesia: Use a consistent anesthesia protocol (e.g., isoflurane (B1672236) inhalation) for tracer injection and imaging to minimize stress and movement.[17]
[18F]FLT PET/CT Imaging Protocol
General experimental workflow for an [18F]FLT PET study in animal models.
-
Tracer Administration: Administer a defined dose of [¹⁸F]FLT (e.g., 3.7-7.4 MBq or 100-200 µCi) to the animal, typically via intravenous (tail vein) or intraperitoneal injection.[17][19]
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal should be kept warm and under anesthesia.[6][16][18]
-
PET/CT Acquisition:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan (e.g., 10-15 minutes). For kinetic modeling, dynamic scanning can be performed immediately after tracer injection.
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
For abdominal tumors, a dual radiologic contrast protocol can improve tumor delineation.[19][20] This involves co-injecting a vascular contrast agent (e.g., eXia160) with the tracer and administering an intraperitoneal contrast agent (e.g., Omnipaque) prior to imaging.[19][20]
Quantitative Data Analysis
-
Region of Interest (ROI) Definition: Draw ROIs on the PET images over the tumor and reference tissues (e.g., muscle, blood pool) using the co-registered CT for anatomical guidance.
-
Standardized Uptake Value (SUV) Calculation: The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and the animal's body weight.[21]
SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]
The maximum SUV (SUVmax) within the tumor ROI is a commonly reported metric.[13][22]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from [¹⁸F]FLT PET imaging studies in various animal tumor models.
Table 1: Comparison of [¹⁸F]FLT and [¹⁸F]FDG Uptake in a Rodent Model with Tumor and Inflammation
| Tracer | Tissue | Uptake (%ID/g) | Tumor-to-Muscle Ratio | Inflammation-to-Muscle Ratio |
| [¹⁸F]FLT | Tumor (C6 Glioma) | - | 3.8 ± 1.3 | 1.3 ± 0.4 |
| Inflammation | - | - | ||
| [¹⁸F]FDG | Tumor (C6 Glioma) | - | 13.2 ± 3.0 | 4.8 ± 1.2 |
| Inflammation | 1.23 ± 0.52 | - |
Data adapted from a study in a rat model bearing both a C6 glioma and sterile inflammation.[6][7][8]
Table 2: Biodistribution of PET Tracers in a Prostate Tumor-Bearing Nude Mouse Model
| Tracer | Tumor (%ID/g) | Tumor-to-Muscle Ratio |
| [¹⁸F]FDG | High | Highest |
| [¹⁸F]FLT | Modest | Moderate |
| [¹⁸F]FMISO | Modest | Moderate |
| [¹⁸F]-RGD | Low | High Specificity |
Data from ex-vivo biodistribution studies at 60 and 90 minutes post-injection.[16]
Table 3: Correlation of [¹⁸F]FLT Uptake with Proliferation Markers
| Tumor Type | Correlation Metric | Correlation with Ki-67 | Reference |
| Lung Tumors | SUVmax | ρ = 0.69 (p < 0.001) | [22] |
| Gliomas | SUVmax | r = 0.84 (p < 0.0001) | [13] |
| Renal Cell Carcinoma | SUVmax | r = 0.72 (p < 0.0001) | [18] |
Applications in Drug Development
-
Pharmacodynamic Biomarker: [¹⁸F]FLT PET can be used to assess the anti-proliferative effects of novel cancer therapies in preclinical models. A decrease in [¹⁸F]FLT uptake can serve as an early indicator of treatment response.[3][9]
-
Dose-Response Studies: The quantitative nature of [¹⁸F]FLT PET allows for the evaluation of dose-dependent effects of anti-cancer agents on tumor proliferation.
-
Patient Stratification: In future clinical applications, baseline [¹⁸F]FLT uptake may help in stratifying patients who are most likely to respond to anti-proliferative drugs.
Comparison of [18F]FLT and [18F]FDG
Comparison of tracer uptake in tumor versus inflammation.
While both [¹⁸F]FLT and [¹⁸F]FDG are valuable tools in oncological imaging, they provide different biological information. [¹⁸F]FDG measures glucose metabolism, which is elevated in cancer cells but also in inflammatory cells, potentially leading to false-positive findings.[6][7][8] In contrast, [¹⁸F]FLT uptake is more specific to cell proliferation, making it superior for differentiating tumors from inflammation.[6][7][8] However, the absolute uptake of [¹⁸F]FLT in tumors is often lower than that of [¹⁸F]FDG.[13][23][24]
Conclusion
[¹⁸F]FLT PET is a robust and specific imaging modality for the in vivo assessment of cell proliferation in animal models. Its ability to non-invasively quantify changes in tumor proliferation makes it an indispensable tool in preclinical cancer research and the development of novel anti-cancer therapeutics. The protocols and data presented here provide a foundation for researchers to effectively implement [¹⁸F]FLT imaging in their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of 18F-FDG, 18F-FET and 18F-FLT for differentiation between tumor and inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Early Detection of Tumor Response by FLT/MicroPET Imaging in a C26 Murine Colon Carcinoma Solid Tumor Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. snmmi.org [snmmi.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. In vivo imaging of cellular proliferation in renal cell carcinoma using 18F-fluorothymidine PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A dual radiologic contrast agent protocol for 18F-FDG and 18F-FLT PET/CT imaging of mice bearing abdominal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A dual radiologic contrast agent protocol for 18F-FDG and 18F-FLT PET/CT imaging of mice bearing abdominal tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 21. radiopaedia.org [radiopaedia.org]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Therapy Response with [18F]FLT PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Positron Emission Tomography (PET) to monitor and evaluate therapy response in preclinical and clinical settings.
Introduction
[¹⁸F]FLT is a radiolabeled thymidine (B127349) analog used with PET imaging to visualize and quantify cellular proliferation in vivo.[1][2][3] Increased cell proliferation is a hallmark of cancer, and effective therapies are expected to reduce this rate.[1][2] Therefore, [¹⁸F]FLT PET serves as a non-invasive biomarker to assess the pharmacodynamic effects of anti-cancer drugs at early stages of treatment, often before anatomical changes are detectable by conventional imaging modalities like CT or MRI.[2]
The uptake of [¹⁸F]FLT is mediated by nucleoside transporters and subsequent phosphorylation by thymidine kinase 1 (TK1), an enzyme primarily expressed during the S-phase of the cell cycle.[2] The resulting [¹⁸F]FLT-monophosphate is trapped intracellularly, and its accumulation reflects the proliferative activity of the tissue.[2]
Key Applications
-
Early assessment of treatment response: Detect changes in tumor proliferation days or weeks after initiating therapy.[1][4]
-
Prediction of therapeutic outcome: Early changes in [¹⁸F]FLT uptake may predict long-term treatment success.[1]
-
Drug development: Evaluate the anti-proliferative effects of novel therapeutics in preclinical and early-phase clinical trials.
-
Patient stratification: Potentially identify responders and non-responders to a given therapy early in the treatment course.[1]
Cellular Uptake and Signaling Pathway
The cellular uptake and retention of [¹⁸F]FLT are dependent on the pyrimidine (B1678525) salvage pathway. The following diagram illustrates the key steps involved.
Experimental Protocols
Preclinical [¹⁸F]FLT PET Imaging Protocol (Rodent Models)
This protocol outlines a general procedure for performing [¹⁸F]FLT PET imaging in tumor-bearing mice or rats.
1. Animal Preparation:
- House animals in a controlled environment (temperature, light/dark cycle).
- For tumor models, ensure tumors reach a suitable size for imaging (e.g., 100-200 mm³).
- Fast animals for 4-6 hours prior to tracer injection to reduce physiological variability.[5]
- Maintain animal body temperature using a heating pad before, during, and after the imaging session to minimize brown adipose tissue uptake.[5]
2. Tracer Administration:
- Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or other appropriate anesthetic.
- Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FLT via tail vein injection.
- The injected volume should be kept low (e.g., < 150 µL) to avoid physiological disturbances.
3. Uptake Period:
- Allow for a 60-minute uptake period. The animal should remain anesthetized and warm during this time.
4. PET/CT Imaging:
- Position the animal on the scanner bed.
- Perform a CT scan for anatomical localization and attenuation correction.
- Acquire PET data for 10-20 minutes.
- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
5. Data Analysis:
- Co-register PET and CT images.
- Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
- Calculate the Standardized Uptake Value (SUV) for the tumor. The tumor-to-muscle (T/M) ratio can also be determined.[3]
Clinical [¹⁸F]FLT PET Imaging Protocol (Oncology Patients)
This protocol provides a general framework for clinical [¹⁸F]FLT PET imaging. Adherence to institutional guidelines and clinical trial protocols is essential.
1. Patient Preparation:
- Patients should fast for at least 4-6 hours prior to the scan.
- Ensure adequate hydration.
- Obtain informed consent and a thorough patient history, including current medications and therapies.
2. Tracer Administration:
- Insert an intravenous cannula for tracer injection.
- Administer a weight-based dose of [¹⁸F]FLT, typically 185-370 MBq (5-10 mCi).
3. Uptake Period:
- A 60-90 minute uptake period is standard.[6]
- The patient should rest in a quiet room and avoid significant movement to minimize non-specific tracer uptake in muscles.
4. PET/CT Imaging:
- The patient should void their bladder immediately before the scan.
- Position the patient on the scanner table.
- Perform a low-dose CT scan from the base of the skull to the mid-thigh for attenuation correction and anatomical localization.
- Acquire PET data over the same anatomical range, typically 2-4 minutes per bed position.
5. Data Analysis:
- Reconstruct and co-register PET and CT images.
- Identify tumor lesions and draw ROIs.
- Calculate quantitative metrics such as SUVmax, SUVmean, and SUVpeak. Proliferative volume and total lesion uptake (TLU) may also be assessed.[7]
Data Presentation
Quantitative data from [¹⁸F]FLT PET studies should be summarized in tables to facilitate comparison of tracer uptake before and after therapy. Below are examples of how to structure such data based on published findings.
Table 1: [¹⁸F]FLT PET in Response to Targeted Therapy in Lung Cancer
| Patient ID | Therapy | Timepoint | SUVmax (Baseline) | SUVmax (Post-Therapy) | % Change in SUVmax |
|---|---|---|---|---|---|
| 1 | c-MET Inhibitor | 4 weeks | 1.3 | 0.8 | -38% |
| 2 | c-MET Inhibitor | 4 weeks | 5.1 | 3.9 | -24% |
| 3 | MDM2 Inhibitor | 9 days | 3.6 | 2.5 | -31% |
Data adapted from a study on targeted therapy in lung cancer.[4]
Table 2: [¹⁸F]FLT PET in Response to Chemotherapy in Various Cancers
| Cancer Type | Therapy | Timepoint | Baseline SUV | Post-Therapy SUV | % Change |
|---|---|---|---|---|---|
| Gastric Cancer | Chemotherapy | 2 weeks | SUVmean: 6.0 | SUVmean: 4.2 | -30%[1] |
| Mantle Cell Lymphoma | Immunochemotherapy | 1 week | - | - | -44% (SUVmax)[1] |
| Rectal Cancer | Chemoradiotherapy | 2 weeks | SUVmax: 6.1 | SUVmax: 2.6 | -57%[1] |
| Walker 256 (Rat Model) | Epirubicin | 24 hours | T/M: 3.8 | T/M: 2.5 | -34%[3] |
| Walker 256 (Rat Model) | Epirubicin | 48 hours | T/M: 3.8 | T/M: 1.9 | -50%[3] |
This table compiles data from multiple studies to illustrate typical responses.
Experimental Workflow
The following diagram outlines a typical workflow for a therapy monitoring study using [¹⁸F]FLT PET.
Conclusion
[¹⁸F]FLT PET is a powerful tool for the early assessment of therapy response by non-invasively measuring changes in tumor cell proliferation.[1][2] Standardized protocols for patient preparation, image acquisition, and data analysis are crucial for obtaining reliable and reproducible results.[1] The quantitative data derived from these scans can provide valuable insights into the efficacy of anti-cancer therapies, aiding in drug development and personalized medicine.
References
- 1. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FLT and 18F-FDG PET-CT imaging in the evaluation of early therapeutic effects of chemotherapy on Walker 256 tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Response Assessment to Targeted Therapy Using 3′-deoxy-3′[(18)F]-Fluorothymidine (18F-FLT) PET/CT in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Facebook [cancer.gov]
- 7. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Deoxy-3'-fluorothymidine-d3 in Stable Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-fluorothymidine (FLT) is a thymidine (B127349) analog that has been extensively studied as a marker for cellular proliferation. While its radiolabeled form, [¹⁸F]FLT, is widely used in positron emission tomography (PET) to visualize tumors, the stable isotope-labeled version, 3'-Deoxy-3'-fluorothymidine-d3 (FLT-d3), offers a powerful tool for quantitative bioanalytical studies using mass spectrometry. The deuterium (B1214612) (d3) label provides a mass shift that allows it to be distinguished from the unlabeled endogenous or administered compound, making it an ideal internal standard for pharmacokinetic and drug metabolism studies.
These application notes provide a comprehensive overview and detailed protocols for the use of FLT-d3 in stable isotope labeling studies, primarily focusing on its application as an internal standard for the quantification of FLT in biological matrices.
Principle of Stable Isotope Labeling with FLT-d3
Stable isotope labeling is a non-radioactive method to trace the fate of a molecule. By replacing three hydrogen atoms with deuterium in the thymine (B56734) methyl group of FLT, FLT-d3 is created. This labeled compound is chemically identical to FLT and exhibits the same physicochemical properties, such as solubility and chromatographic retention time. However, its molecular weight is increased by three Daltons. This mass difference allows for the precise differentiation and quantification of both FLT and FLT-d3 by a mass spectrometer.
In a typical application, a known amount of FLT-d3 is added to a biological sample (e.g., plasma, tissue homogenate) containing an unknown amount of FLT. Both compounds are then extracted and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because FLT-d3 behaves identically to FLT during sample preparation and ionization, any sample loss or matrix effects will affect both compounds equally. The ratio of the FLT signal to the FLT-d3 signal is then used to accurately calculate the concentration of FLT in the original sample.
Application: Quantification of FLT in Plasma using LC-MS/MS with FLT-d3 as an Internal Standard
This section outlines the use of FLT-d3 as an internal standard for the validation of a bioanalytical method to quantify FLT in human plasma. This is a critical component of preclinical and clinical pharmacokinetic studies.
Experimental Workflow
The overall workflow for the quantification of FLT in plasma samples is depicted below.
Detailed Experimental Protocol
1. Materials and Reagents:
-
3'-Deoxy-3'-fluorothymidine (FLT) analytical standard
-
This compound (FLT-d3) internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
FLT Stock Solution (1 mg/mL): Accurately weigh and dissolve FLT in methanol.
-
FLT-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve FLT-d3 in methanol.
-
FLT Working Solutions: Serially dilute the FLT stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
FLT-d3 Working Solution (Internal Standard, IS): Dilute the FLT-d3 stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the FLT-d3 working solution in acetonitrile to each well.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 1 minute and centrifuge briefly before placing in the autosampler.
4. LC-MS/MS Conditions (Representative):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate FLT from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
FLT: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).
-
FLT-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (expected to be [M+H]+ of FLT + 3 → corresponding product ion).
-
Data Presentation: Hypothetical Method Validation Data
The following tables represent typical quantitative data obtained during the validation of a bioanalytical method using FLT-d3 as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| FLT | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, 3 days) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Cellular Uptake and Metabolism Studies
While the primary application of FLT-d3 is as an internal standard, it can also be used in stable isotope labeling by cells in culture (SILAC)-type experiments to study the kinetics of FLT uptake and metabolism.
Signaling Pathway of FLT Uptake and Phosphorylation
The cellular uptake of FLT is primarily mediated by nucleoside transporters and its subsequent trapping within the cell is due to phosphorylation by Thymidine Kinase 1 (TK1), an enzyme active during the S-phase of the cell cycle.
Protocol: Tracing FLT Metabolism in Cancer Cell Lines
This protocol describes a method to differentiate between pre-existing intracellular FLT and newly transported FLT-d3.
1. Cell Culture:
-
Culture a cancer cell line with high proliferative activity (e.g., HeLa, A549) in appropriate media.
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
2. Stable Isotope Labeling:
-
Remove the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add culture medium containing a known concentration of FLT-d3 (e.g., 10 µM).
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Cell Lysis and Extraction:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method capable of separating and detecting FLT, FLT-d3, and their potential metabolites (e.g., FLT-monophosphate and FLT-d3-monophosphate).
-
Monitor the specific MRM transitions for each analyte.
By measuring the intracellular concentrations of FLT-d3 and its phosphorylated forms over time, researchers can determine the rate of transport and phosphorylation, providing valuable insights into the activity of the nucleoside salvage pathway in different cell types or under various treatment conditions.
Conclusion
This compound is a valuable tool for researchers in drug development and cell biology. Its primary application as a stable isotope-labeled internal standard ensures the accuracy and robustness of bioanalytical methods for quantifying FLT. Furthermore, its use in metabolic tracing studies can provide detailed information on the kinetics of cellular uptake and processing of this important proliferation marker. The protocols and data presented here provide a framework for the successful implementation of FLT-d3 in a research setting.
Application Notes and Protocols for FLT-PET Data Analysis and Kinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT) Positron Emission Tomography (PET) data, including standardized uptake value (SUV) analysis and advanced kinetic modeling. The protocols outlined below are designed to ensure robust and reproducible quantification of cellular proliferation for applications in oncology research and drug development.
Introduction
FLT is a PET radiotracer that serves as an in vivo marker of cellular proliferation.[1][2] As a thymidine (B127349) analog, FLT is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle.[2] The intracellular trapping of phosphorylated FLT allows for the non-invasive assessment of proliferative activity in tumors. This makes FLT-PET a valuable tool for early assessment of tumor response to therapy.[1][3][4]
I. Quantitative Data Presentation
Quantitative analysis of FLT-PET data is crucial for objective assessment of tumor proliferation. The most common method involves the calculation of Standardized Uptake Values (SUVs), which normalize the measured radioactivity concentration to the injected dose and patient weight.[5][6][7] More advanced kinetic modeling can provide deeper insights into the underlying biological processes.
Table 1: Key Quantitative Metrics in FLT-PET Analysis
| Metric | Description | Typical Application | Considerations |
| SUVmax | The maximum pixel value within a region of interest (ROI). | Rapid assessment of peak tracer uptake. | Highly sensitive to image noise; may not represent the overall tumor biology.[8] |
| SUVmean | The average pixel value within an ROI. | Represents the average tracer uptake in the tumor. | Can be influenced by the method of ROI delineation. |
| SUVpeak | The average SUV within a small, fixed-size ROI centered on the highest uptake area. | A more robust alternative to SUVmax, less sensitive to noise.[8] | The size of the ROI should be standardized. |
| Proliferative Volume | The volume of the tumor exhibiting FLT uptake above a certain threshold. | Assesses the spatial extent of proliferation. | Repeatability can be lower than for SUV metrics.[1] |
| Total Lesion Proliferation (TLP) | The product of SUVmean and the proliferative volume. | A composite measure of both the intensity and volume of proliferation. | Combines the variability of both SUVmean and volume measurements. |
| KFLT (or Ki) | The net influx rate constant from kinetic modeling. | A more accurate measure of FLT transport and phosphorylation. | Requires dynamic imaging and complex analysis; considered more robust than SUV.[9][10] |
| k3 | The rate constant for FLT phosphorylation by TK1. | Specifically reflects the enzymatic activity of TK1. | Derived from compartmental modeling of dynamic PET data.[9] |
Table 2: Repeatability of FLT-PET Metrics in Solid Tumors
| Metric | Repeatability Coefficient (RC) | Interpretation |
| SUVpeak | 23.1% | A change of >23.1% between two scans is likely a true biological change.[1] |
| SUVmax | ~25% | Similar repeatability to SUVpeak.[1] |
| SUVmean | ~25% | Similar repeatability to SUVpeak.[1] |
| Proliferative Volume | 36.0% | Less repeatable than SUV metrics.[1] |
| Total Lesion Uptake | 36.4% | Less repeatable than SUV metrics.[1] |
Data adapted from a multi-center meta-analysis.[1]
II. Experimental Protocols
A. Protocol for Static FLT-PET/CT Imaging and SUV Analysis
This protocol is suitable for clinical trials and preclinical studies where a simplified, semi-quantitative assessment of tumor proliferation is sufficient.
1. Patient/Subject Preparation:
-
Fasting for a minimum of 3-6 hours prior to FLT injection is recommended in some studies, though its impact on uptake is not as established as for FDG.[11][12]
-
Ensure adequate hydration.
-
Record patient's weight and height.
2. Radiotracer Administration:
-
Administer approximately 184–360 MBq (5-10 mCi) of ¹⁸F-FLT intravenously as a bolus injection.[4][11] The exact dose may vary based on institutional protocols and patient weight.
-
Record the precise dose, time of injection, and any residual activity in the syringe.
3. Uptake Phase:
-
The patient should rest in a quiet, comfortable setting for an uptake period of approximately 60 minutes.[4][11]
4. Image Acquisition:
-
Position the patient on the PET/CT scanner. A dedicated PET/CT scanner is mandatory.[13]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire static PET emission scans over the region of interest (e.g., thorax and abdomen). Acquisition time is typically 7-10 minutes per bed position.[4][12]
5. Image Reconstruction and Analysis:
-
Reconstruct the PET data with attenuation correction. Iterative reconstruction algorithms are standard.[12]
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) over the tumor lesions, guided by the co-registered CT images.
-
Calculate SUVmax, SUVmean, and SUVpeak for each lesion. The formula for SUV based on body weight (SUVbw) is:
B. Protocol for Dynamic FLT-PET Imaging and Kinetic Modeling
This advanced protocol provides more detailed quantitative information about FLT kinetics and is recommended for in-depth research and drug development studies.
1. Patient/Subject Preparation:
-
Same as for static imaging.
-
For studies requiring an arterial input function, an arterial line may be placed.
2. Radiotracer Administration and Dynamic Acquisition:
-
Position the patient in the PET scanner.
-
Start the dynamic PET acquisition simultaneously with the intravenous bolus injection of ¹⁸F-FLT.
-
Acquire a series of emission scans over a single field of view encompassing the tumor for 60-120 minutes.[9] The framing protocol typically consists of short frames initially (e.g., seconds) followed by progressively longer frames (e.g., minutes).
3. Input Function Determination:
-
Arterial Blood Sampling (Gold Standard): Collect serial arterial blood samples throughout the scan to measure the concentration of ¹⁸F-FLT in arterial plasma over time. This requires correction for metabolites.
-
Image-Derived Input Function (IDIF): Draw an ROI over a large artery (e.g., aorta or carotid) in the dynamic PET images to generate a time-activity curve. This is a less invasive alternative to arterial sampling.[9]
4. Kinetic Modeling:
-
Using specialized software, fit the time-activity curves from the tumor ROIs and the input function to a compartmental model.
-
Two-Tissue Compartment Model (Reversible): This is a commonly used model for FLT, describing the transport of FLT from plasma to tissue (K1), back from tissue to plasma (k2), phosphorylation (k3), and dephosphorylation (k4).[14][15]
-
Graphical Analysis (Patlak Plot): For tracers with irreversible or slowly reversible trapping, a Patlak plot can be used to derive the net influx rate (Ki or KFLT). This method is computationally less intensive than compartmental modeling.[10][16][17]
-
The primary outputs of interest are KFLT (or Ki) and k3, which reflect the overall tracer uptake and phosphorylation rate, respectively.
III. Mandatory Visualizations
FLT Cellular Uptake and Trapping Pathway
Caption: Cellular uptake and metabolic trapping of ¹⁸F-FLT.
General Workflow for FLT-PET Data Analysis
Caption: Standardized workflow for FLT-PET data acquisition and analysis.
Compartmental Model for FLT Kinetics
Caption: A two-tissue compartmental model for ¹⁸F-FLT kinetics.
References
- 1. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 7. pycad.co [pycad.co]
- 8. TPC - SUV [turkupetcentre.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. quic.acr.org [quic.acr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Deoxy-3'-fluorothymidine (FLT) for Cell Labeling
Welcome to the technical support center for optimizing 3'-Deoxy-3'-fluorothymidine (FLT) concentration in cell labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for utilizing FLT as a robust marker for cellular proliferation.
Frequently Asked Questions (FAQs)
Q1: What is 3'-Deoxy-3'-fluorothymidine (FLT) and how does it work as a cell proliferation marker?
A1: 3'-Deoxy-3'-fluorothymidine (FLT) is a synthetic analog of thymidine (B127349). Its mechanism as a proliferation marker is based on the activity of the enzyme Thymidine Kinase 1 (TK1), which is primarily expressed during the S-phase of the cell cycle. Proliferating cells uptake FLT from the culture medium. Once inside the cell, TK1 phosphorylates FLT into FLT-monophosphate. This phosphorylated form is trapped within the cell. Because FLT lacks the 3'-hydroxyl group, it cannot be incorporated into DNA.[1][2][3] The accumulation of phosphorylated FLT within the cell is, therefore, proportional to the activity of TK1 and serves as a reliable indicator of cellular proliferation.
Q2: What is the recommended starting concentration of FLT for cell labeling?
A2: The optimal concentration of FLT can vary significantly depending on the cell line, its proliferation rate, and the specific experimental application (e.g., fluorescence microscopy, flow cytometry, or biochemical assays). Based on available literature, a starting concentration of 2000 ng/mL has been used successfully for in vitro assays with LNCaP prostate cancer cells.[4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. This typically involves testing a range of concentrations (e.g., 100 ng/mL to 5000 ng/mL) to find the one that provides the best signal-to-noise ratio without inducing cytotoxicity.
Q3: How long should I incubate my cells with FLT?
A3: Incubation time is another critical parameter that requires optimization. In one study, a 1-hour incubation was sufficient to see a linear relationship between FLT-monophosphate formation and cell number.[4] For other applications, such as fluorescence microscopy, longer incubation times of up to 240 minutes have been reported.[1] A time-course experiment is recommended to determine the optimal incubation period for your cell line and desired signal intensity. This can range from 1 to 4 hours, or even longer, depending on the cell cycle length and TK1 activity.
Q4: Can FLT be toxic to my cells?
A4: At high concentrations or with prolonged exposure, like many nucleoside analogs, FLT can exhibit cytotoxic effects. It is essential to assess the potential cytotoxicity of FLT at the concentrations you plan to use. This can be done by performing a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your FLT labeling experiment. If significant cell death is observed, the FLT concentration or incubation time should be reduced.
Q5: What factors can influence the uptake of FLT in my cells?
A5: Several factors can affect FLT uptake, leading to variability in your results. The most significant factor is the endogenous concentration of thymidine in your culture medium, as it competes with FLT for uptake and phosphorylation by TK1. The expression and activity of nucleoside transporters also play a role in the transport of FLT across the cell membrane. Furthermore, the proliferation rate of your cells is a key determinant; quiescent or slowly dividing cells will exhibit significantly lower FLT uptake compared to rapidly proliferating cells.[5]
Troubleshooting Guide
Issue 1: Weak or No FLT Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal FLT Concentration | Perform a dose-response experiment to determine the optimal FLT concentration for your cell line. Start with a range from 100 ng/mL to 5000 ng/mL. |
| Insufficient Incubation Time | Optimize the incubation time. Try a time-course experiment ranging from 1 to 4 hours. For slowly proliferating cells, longer incubation may be necessary. |
| Low Cell Proliferation Rate | Ensure your cells are in the logarithmic growth phase. Use positive controls with highly proliferative cells to validate the assay. |
| Competition with Endogenous Thymidine | Use a thymidine-free culture medium during the FLT labeling step to maximize uptake. |
| Low Thymidine Kinase 1 (TK1) Activity | Confirm that your cell line expresses sufficient levels of TK1. Some cell types may have inherently low TK1 activity. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| FLT Concentration is Too High | Reduce the concentration of FLT used for labeling. Refer to your dose-response experiment to find a concentration with a good signal-to-noise ratio. |
| Inadequate Washing Steps | Increase the number and duration of washing steps after FLT incubation to remove unbound FLT. Use ice-cold PBS for washing. |
| Autofluorescence | Image an unlabeled control sample to assess the level of cellular autofluorescence. If high, consider using a different fluorescent channel or a viability dye to exclude dead cells, which often exhibit higher autofluorescence. |
| Non-specific Binding (for immunodetection of FLT) | If using an antibody to detect incorporated FLT, ensure proper blocking steps are included in your immunofluorescence protocol. Use a blocking buffer containing serum or BSA. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension and accurate pipetting when seeding cells to achieve consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media without cells. |
| Variations in Incubation Conditions | Ensure consistent temperature and CO2 levels for all samples during incubation. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of FLT and other reagents. |
Quantitative Data Summary
| Cell Line | FLT Concentration | Incubation Time | Detection Method | Reference |
| LNCaP (prostate cancer) | 2000 ng/mL | 1 hour | LC-MS/MS | [4] |
| SW-979 (pancreatic cancer) | Not specified (radiolabeled [18F]FLT) | 240 minutes | Radioactivity measurement | [1] |
| BxPc-3 (pancreatic cancer) | Not specified (radiolabeled [18F]FLT) | 240 minutes | Radioactivity measurement | [1] |
| A549 (lung carcinoma) | Not specified (radiolabeled [3H]FLT) | 1 hour | Radioactivity measurement | [5] |
Note: Data on specific concentrations of non-radioactive FLT for in vitro fluorescence microscopy and flow cytometry are limited in the currently available literature. The provided data from studies using radiolabeled FLT can serve as a starting point for optimization.
Experimental Protocols
Protocol 1: General FLT Labeling for Fluorescence Microscopy
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
FLT Preparation: Prepare a stock solution of FLT in sterile, nuclease-free water or DMSO. On the day of the experiment, dilute the FLT stock solution to the desired final concentration in pre-warmed, serum-free, and thymidine-free cell culture medium.
-
FLT Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the FLT-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the FLT-containing medium and wash the cells three times with ice-cold PBS to remove any unbound FLT.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if required for detection): If using an antibody for detection, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Detection: Proceed with your standard immunofluorescence protocol to detect the incorporated FLT, or if using a fluorescently-labeled FLT, proceed directly to mounting and imaging.
-
Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: FLT Labeling for Flow Cytometry
-
Cell Preparation: Harvest cells (for adherent cells, use a gentle dissociation method) and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1 x 10^6 cells/mL.
-
FLT Incubation: Add FLT to the cell suspension at the desired final concentration. Incubate for the optimized time (e.g., 1-2 hours) at 37°C with gentle agitation.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound FLT. Centrifuge the cells at a low speed between washes.
-
Staining for other markers (optional): If you are co-staining for other surface or intracellular markers, follow your standard flow cytometry staining protocol.
-
Data Acquisition: Resuspend the final cell pellet in flow cytometry buffer and acquire the data on a flow cytometer using the appropriate laser and filter combination for your fluorescent signal.
Visualizations
Caption: FLT Uptake and Trapping Signaling Pathway.
Caption: General Experimental Workflow for FLT Cell Labeling.
Caption: Troubleshooting Decision Tree for FLT Staining Issues.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. agilent.com [agilent.com]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3'-Deoxy-3'-fluorothymidine (FLT) Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low 3'-Deoxy-3'-fluorothymidine (FLT) uptake in their cellular experiments.
Troubleshooting Guide
Low FLT uptake can be attributed to a variety of experimental and biological factors. This guide provides a structured approach to identifying and resolving common issues.
Question: We are observing lower than expected FLT uptake in our cell line. What are the potential causes and how can we troubleshoot this?
Answer:
Low FLT uptake can stem from issues with the experimental protocol, cell health, or the inherent biological characteristics of the cells. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Experimental Protocol and Reagents
First, ensure that the experimental setup is optimal.
-
FLT Concentration and Incubation Time: Inadequate concentration or incubation time can lead to low signal.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal FLT concentration and incubation period for your specific cell line. Start with a concentration range of 0.1 to 60 µM and time points from 30 to 240 minutes.[1]
-
-
Reagent Quality: Ensure the FLT compound is not degraded.
-
Recommendation: Use a fresh batch of FLT or validate the integrity of the current stock.
-
-
Competing Nucleosides: The presence of high concentrations of thymidine (B127349) or other nucleosides in the culture medium can competitively inhibit FLT uptake.
-
Recommendation: Use a thymidine-free medium for the duration of the FLT uptake assay. If serum is required, be aware that it contains endogenous nucleosides. Consider using dialyzed serum.
-
Step 2: Assess Cell Health and Proliferation Status
FLT uptake is intrinsically linked to cell proliferation.[2]
-
Cell Proliferation Rate: FLT is actively taken up by proliferating cells and phosphorylated by Thymidine Kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.[3] Low proliferation rates will naturally result in low FLT uptake.[4][5]
-
Recommendation: Confirm the proliferation status of your cells. Culture cells in fresh medium to stimulate growth.[4][5] You can assess proliferation using methods like Ki-67 staining or by analyzing the cell cycle distribution via flow cytometry. A higher percentage of cells in the S-phase should correlate with higher FLT uptake.[4][5]
-
-
Cell Viability: Poor cell health or cytotoxicity from treatments will compromise cellular functions, including transporter activity and enzymatic processes, leading to reduced FLT uptake.
-
Recommendation: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure a healthy cell population.
-
Step 3: Investigate the Cellular Machinery for FLT Uptake
The biological characteristics of your cell line are critical determinants of FLT uptake.
-
Thymidine Kinase 1 (TK1) Expression and Activity: TK1 is the key enzyme responsible for trapping FLT inside the cell by phosphorylation.[6][7][8][9] Low TK1 expression or activity is a primary cause of low FLT uptake.[4][5][10]
-
Nucleoside Transporter Expression: FLT enters the cell via nucleoside transporters, primarily human equilibrative nucleoside transporter 1 (hENT1).[8][9] Low expression of these transporters will limit FLT entry into the cell.
-
Recommendation: Evaluate the expression of hENT1 and other relevant nucleoside transporters (e.g., hENT2, hCNT1, hCNT2) using qPCR or flow cytometry.[11]
-
-
Balance with De Novo DNA Synthesis Pathway: Cells can synthesize thymidine through two pathways: the salvage pathway (which utilizes TK1 and external thymidine/FLT) and the de novo pathway. If the de novo pathway is highly active, the reliance on the salvage pathway, and thus FLT uptake, may be reduced.[8]
-
Recommendation: This is an inherent characteristic of the cell line. While more complex to address, understanding the primary pathway of nucleotide synthesis in your cells can provide context for the observed FLT uptake.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low FLT uptake.
References
- 1. A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT: measuring tumor cell proliferation in vivo with positron emission tomography and 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Validation of FLT uptake as a measure of thymidine kinase-1 activity in A549 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of 18F-FLT uptake with equilibrative nucleoside transporter-1 and thymidine kinase-1 expressions in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: 3'-Deoxy-3'-fluorothymidine (FLT) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) in a research setting. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3'-Deoxy-3'-fluorothymidine (FLT) in cell culture?
A1: 3'-Deoxy-3'-fluorothymidine (FLT) is a synthetic analog of the nucleoside thymidine (B127349). Its primary mechanism of action relies on the cellular DNA salvage pathway. FLT is transported into the cell by nucleoside transporters and is then phosphorylated by thymidine kinase 1 (TK1), an enzyme that is highly active during the S-phase of the cell cycle. The resulting FLT-monophosphate is then further phosphorylated and trapped inside the cell. Because the 3'-hydroxyl group is replaced by fluorine, FLT cannot be incorporated into DNA.[1][2][3] The accumulation of phosphorylated FLT is therefore proportional to TK1 activity and is used as a surrogate marker for cellular proliferation.
Q2: What are the known "off-target" effects of FLT in a non-imaging context?
A2: While FLT is primarily used as a proliferation marker, it has a significant off-target effect on mitochondrial function. FLT, also known as alovudine, can inhibit the mitochondrial DNA polymerase gamma (POLG).[1][4][5] This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impairs oxidative phosphorylation, and can induce differentiation in certain cancer cell lines, such as acute myeloid leukemia (AML) cells.[1][4] It is crucial to consider this effect, especially in long-term experiments or when studying cellular metabolism.
Q3: Can FLT uptake be influenced by factors other than cell proliferation?
A3: Yes, several factors can modulate FLT uptake independently of the proliferation rate, which can be considered confounding effects in experimental design:
-
Nucleoside Transporters: The expression and activity of human nucleoside transporters (hNTs), such as hENT1, hENT2, hCNT1, and hCNT3, are critical for FLT to enter the cell.[4] Variations in the expression of these transporters between different cell lines or changes in their expression due to experimental conditions can alter FLT uptake.
-
Endogenous Thymidine Levels: High concentrations of endogenous thymidine in the cell culture medium or within the cells can competitively inhibit the uptake of FLT, leading to an underestimation of the proliferation rate.[6]
-
DNA Synthesis Pathways: The balance between the de novo and salvage pathways for DNA synthesis can influence FLT uptake. If cells primarily rely on the de novo pathway, FLT uptake may be low despite active proliferation.[7]
-
Cellular Efflux: The active transport of FLT and its phosphorylated metabolites out of the cell can also affect its intracellular accumulation.[1]
Q4: How does FLT uptake correlate with other proliferation markers like Ki-67?
A4: Generally, there is a good correlation between FLT uptake and the expression of the proliferation marker Ki-67 in many cancer types, including gliomas, lung cancer, and breast cancer.[8][9][10][11] However, the strength of this correlation can be influenced by the tumor type and the specific methodology used for Ki-67 analysis (e.g., average vs. maximum expression).[9] Discrepancies can arise, and it is advisable to use multiple markers to assess proliferation when possible.
Troubleshooting Guide
Issue 1: Low or no FLT uptake in actively dividing cells.
| Potential Cause | Troubleshooting Step |
| Low expression of nucleoside transporters | Verify the expression of key nucleoside transporters (e.g., hENT1) in your cell line using qPCR or western blotting. If expression is low, consider using a different cell line or method to assess proliferation. |
| High levels of endogenous thymidine | Use a thymidine-free cell culture medium for the duration of the FLT labeling experiment. Ensure that any serum used is low in thymidine. |
| Predominant use of the de novo DNA synthesis pathway | Consider co-treatment with an inhibitor of the de novo pathway (e.g., 5-fluorouracil) to potentially increase reliance on the salvage pathway and enhance FLT uptake. However, be aware that this can have other effects on cell metabolism. |
| Inefficient cellular trapping | Verify the activity of thymidine kinase 1 (TK1) in your cell line. Low TK1 activity will result in reduced phosphorylation and trapping of FLT. |
| Rapid cellular efflux | Investigate the presence of efflux transporters that may be removing FLT from the cells. This can be complex to address, but understanding this possibility is important for data interpretation. |
Issue 2: High FLT uptake in non-proliferating or slowly proliferating cells.
| Potential Cause | Troubleshooting Step |
| Upregulation of TK1 independent of S-phase | Certain cellular stresses or drug treatments can sometimes uncouple TK1 expression from the cell cycle. Correlate FLT uptake with a direct measure of DNA synthesis, such as BrdU incorporation, to confirm proliferation. |
| Changes in nucleoside transporter expression | Experimental treatments may alter the expression or localization of nucleoside transporters, leading to increased FLT influx. Assess transporter expression pre- and post-treatment. |
| Off-target binding (less common for uptake) | While the primary off-target effect is on mitochondria, ensure that the observed signal is due to intracellular accumulation and not non-specific binding. Include appropriate controls, such as competition with excess unlabeled thymidine. |
Issue 3: Inconsistent or variable FLT uptake between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Variations in cell culture conditions | Standardize all cell culture parameters, including cell density at the time of labeling, media composition, and incubation time. Ensure even cell seeding and avoid edge effects in multi-well plates. |
| Inconsistent timing of FLT addition | Add FLT at the same point in the cell growth phase for all experiments (e.g., during the exponential growth phase). |
| Cell handling and processing | Ensure consistent and gentle cell handling during washing and lysis steps to prevent cell loss and ensure complete recovery of intracellular contents. |
| Instability of radiolabeled FLT | If using radiolabeled FLT, ensure it is stored correctly and used within its recommended shelf-life to avoid degradation. |
Quantitative Data Summary
The following table summarizes the concentrations at which off-target effects of FLT (alovudine) have been observed in vitro.
| Cell Line | Effect | Concentration | Reference |
| OCI-AML2 | >95% mtDNA depletion | 1000 nM | [5] |
| MV4-11 | >80% mtDNA depletion | 25 nM | [1][4] |
| MV4-11 | >95% mtDNA depletion | 50 nM | [5] |
| MDA-MB-231 | >90% mtDNA depletion | 0.5 - 2.5 µM | [12] |
| Primary AML cells | Reduced mtDNA and viability | Concentration-dependent | [1][4] |
Key Experimental Protocols
Protocol 1: [3H]-FLT Uptake Assay
This protocol is for measuring cellular proliferation by quantifying the uptake of radiolabeled FLT.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thymidine-free medium (optional)
-
[3H]-FLT (tritiated 3'-Deoxy-3'-fluorothymidine)
-
Unlabeled ("cold") thymidine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
(Optional) One hour before adding [3H]-FLT, replace the culture medium with thymidine-free medium.
-
Prepare the labeling medium: Dilute [3H]-FLT in pre-warmed culture medium to the desired final concentration (e.g., 1 µCi/mL).
-
For competition control wells, add a high concentration of unlabeled thymidine (e.g., 100 µM) to the labeling medium.
-
Remove the old medium from the cells and add the labeling medium to each well.
-
Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
To stop the uptake, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer to each well and incubating for 10-15 minutes on ice.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
(Optional) A portion of the cell lysate can be used to determine the total protein concentration (e.g., using a BCA assay) to normalize the [3H]-FLT uptake data.
Protocol 2: Mitochondrial DNA (mtDNA) Depletion Assay
This protocol is to assess the off-target effect of FLT on mitochondrial DNA content.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FLT (alovudine)
-
DNA extraction kit suitable for total cellular DNA
-
Quantitative PCR (qPCR) machine
-
qPCR master mix
-
Primers for a mitochondrial-encoded gene (e.g., MT-CO2)
-
Primers for a nuclear-encoded gene (e.g., B2M or RNase P) for normalization
Procedure:
-
Seed cells in culture dishes and allow them to attach.
-
Treat the cells with various concentrations of FLT (e.g., 10 nM to 10 µM) or a vehicle control for an extended period (e.g., 3-6 days), as mtDNA depletion is a slow process. Change the medium with fresh FLT every 2-3 days.
-
After the treatment period, harvest the cells.
-
Extract total cellular DNA using a commercial kit according to the manufacturer's instructions.
-
Determine the concentration and purity of the extracted DNA.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes. Set up reactions for each sample in triplicate.
-
The qPCR cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Calculate the relative mtDNA copy number using the ΔΔCt method. The Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene. The fold change in mtDNA content in FLT-treated cells is then calculated relative to the vehicle-treated control cells.
Visualizations
Caption: FLT cellular uptake and metabolism pathway.
Caption: A logical workflow for troubleshooting unexpected FLT uptake results.
References
- 1. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine) and antiretroviral activity in two concentration-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of 18F-FLT Uptake with Tumor Grade and Ki-67 Immunohistochemistry in Patients with Newly Diagnosed and Recurrent Gliomas | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Correlation between Ki-67 immunohistochemistry and 18F-fluorothymidine uptake in patients with cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlations of 18F-FDG and 18F-FLT uptake on PET with Ki-67 expression in patients with lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cell permeability issues with 3'-Deoxy-3'-fluorothymidine and solutions
Welcome to the technical support center for 3'-Deoxy-3'-fluorothymidine (F-ddT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the cell permeability and efficacy of F-ddT in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 3'-Deoxy-3'-fluorothymidine (F-ddT) and what is its primary mechanism of action?
A1: 3'-Deoxy-3'-fluorothymidine (F-ddT), often radiolabeled with Fluorine-18 as [¹⁸F]FLT for Positron Emission Tomography (PET) imaging, is a thymidine (B127349) analog. Its primary mechanism involves being transported into the cell, where it is phosphorylated by thymidine kinase 1 (TK1), an enzyme predominantly active during the S-phase of the cell cycle.[1][2] The resulting F-ddT monophosphate is metabolically trapped within the cell because it cannot be incorporated into DNA, making its accumulation a surrogate marker for cell proliferation.[1][2]
Q2: What are the main factors influencing the cellular uptake of F-ddT?
A2: The cellular uptake of F-ddT is primarily governed by two key factors: the expression and activity of nucleoside transporters and the intracellular activity of thymidine kinase 1 (TK1).[1] Human equilibrative nucleoside transporter 1 (hENT1) is a major transporter for F-ddT.[1] The balance between the de novo and salvage pathways of DNA synthesis also plays a crucial role in the rate of F-ddT accumulation.[1]
Q3: Why am I observing low F-ddT uptake in my cancer cell line of interest?
A3: Low uptake of F-ddT can be attributed to several factors. Your cell line may have low expression of nucleoside transporters, particularly hENT1, which would limit the entry of F-ddT into the cell. Alternatively, the cells might exhibit low thymidine kinase 1 (TK1) activity, leading to inefficient trapping of F-ddT intracellularly.[1] Some cancer cells may also preferentially use the de novo DNA synthesis pathway, reducing their reliance on the salvage pathway that F-ddT uptake measures.
Q4: Could efflux pumps be responsible for reduced F-ddT accumulation?
A4: Yes, multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (ABCB1/MDR1), can actively transport a wide range of substrates out of the cell. While F-ddT is not a classic substrate for these pumps, cellular resistance mechanisms can be complex. Upregulation of such transporters is a common mechanism of drug resistance in cancer cells and could potentially contribute to reduced intracellular accumulation of F-ddT or its metabolites.
Q5: Are there strategies to enhance the permeability of F-ddT?
A5: Yes, one promising strategy is the use of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For F-ddT, a lipid-based prodrug could potentially enhance its ability to cross the cell membrane, bypassing the reliance on nucleoside transporters.[3] These lipid-based carriers can improve pharmacokinetic properties and facilitate targeted delivery.[3][4]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of F-ddT
| Possible Cause | Troubleshooting Steps |
| Low Nucleoside Transporter Expression | 1. Quantify Transporter Expression: Perform qPCR or Western blotting to determine the expression levels of hENT1 and other relevant nucleoside transporters in your cell line. 2. Select Appropriate Cell Line: If possible, use a cell line known to have high expression of nucleoside transporters for initial experiments. 3. Transporter Induction: Some studies suggest that certain drugs can modulate the expression of nucleoside transporters. This avenue could be explored based on relevant literature for your cell type. |
| Low Thymidine Kinase 1 (TK1) Activity | 1. Measure TK1 Activity: Use a TK1 activity assay (see Experimental Protocols section) to quantify the enzymatic activity in your cell lysates.[5] 2. Cell Cycle Synchronization: TK1 activity is cell cycle-dependent, peaking in the S-phase.[6][7] Synchronizing your cells in the S-phase before the uptake experiment may increase F-ddT accumulation. 3. Use a Positive Control Cell Line: Compare TK1 activity with a cell line known to have high TK1 levels (e.g., LNCaP, PC3, DU145 prostate cancer cells).[8] |
| Dominant De Novo DNA Synthesis Pathway | 1. Inhibit the De Novo Pathway: Use inhibitors of the de novo pathway, such as 5-fluorouracil (B62378) (5-FU), to potentially upregulate the salvage pathway and increase F-ddT uptake. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Number | 1. Accurate Cell Counting: Ensure precise and consistent cell seeding density across all wells or flasks. 2. Normalize to Protein Content: After the uptake assay, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the F-ddT uptake to the total protein content. |
| Fluctuations in Incubation Time or Temperature | 1. Standardize Incubation: Use a calibrated incubator and a precise timer for all incubation steps. 2. Minimize Handling Time: Prepare a master mix of reagents and add them to all wells as quickly and consistently as possible. |
| Cell Passage Number and Health | 1. Use Consistent Passage Numbers: High passage numbers can lead to phenotypic drift. Use cells within a defined low passage number range for all experiments. 2. Monitor Cell Viability: Regularly check cell viability using methods like trypan blue exclusion to ensure a healthy cell population. |
Quantitative Data Summary
Table 1: [¹⁸F]FLT Uptake in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | [¹⁸F]FLT Uptake (% of applied radioactivity after 240 min) | Reference |
| SW-979 | Pancreatic Cancer | 18.4 ± 3.6 | [2] |
| BxPc-3 | Pancreatic Cancer | 5.2 ± 1.4 | [2] |
| HT1080 (growth-arrested) | Fibrosarcoma | Lower than malignant pancreatic cancer cell lines | [2] |
| MDA-MB-231 (proliferating) | Breast Cancer | ~5-fold higher than arrested cells | [9] |
Table 2: Thymidine Kinase 1 (TK1) Activity in Different Cell Lines and Tissues
| Cell/Tissue Type | Condition | TK1 Activity (pmol [³H]-TMP/µg protein/minute) | Reference |
| A549 Human Lung Carcinoma | Exponentially growing | 0.1572 ± 0.0218 | [5] |
| Resected Human Lung Lesions | - | 0.0070 ± 0.0077 | [5] |
| Prostate Cancer Cell Lines (LNCaP, PC3, DU145) | Malignant | Higher than normal prostate epithelial cells | [8] |
| RWPE-1 | Normal Prostate Epithelial | Lower than malignant prostate cancer cell lines | [8] |
Experimental Protocols
Protocol 1: [¹⁸F]FLT Cellular Uptake Assay
This protocol is adapted from general cellular uptake assay procedures.[10][11]
Materials:
-
Cancer cells of interest
-
24- or 96-well plates
-
Complete growth medium
-
Assay buffer (e.g., HBSS with HEPES, pH 7.4)
-
[¹⁸F]FLT
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and allow them to adhere and grow until they reach near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells once with the assay buffer. Add 0.15 mL of fresh assay buffer to each well and incubate for 30 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of [¹⁸F]FLT in assay buffer to each well to initiate the uptake. The final concentration of [¹⁸F]FLT should be optimized for your specific experiment.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C with gentle agitation.
-
Stop Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer (e.g., 50 µL for a 96-well plate) to each well.
-
Quantification: Transfer the cell lysate to a scintillation vial or a tube compatible with a gamma counter. Measure the radioactivity.
-
Data Normalization: To account for variations in cell number, the radioactivity counts can be normalized to the protein concentration of the cell lysate, determined by a separate protein assay (e.g., BCA).
Protocol 2: MTT Cytotoxicity Assay
This protocol is based on standard MTT assay procedures.[12][13][14]
Materials:
-
Cancer cells of interest
-
96-well plates
-
Complete growth medium
-
3'-Deoxy-3'-fluorothymidine (F-ddT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, and 2% (v/v) glacial acetic acid in water, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of F-ddT in complete growth medium. Remove the old medium from the wells and add 100 µL of the F-ddT solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each F-ddT concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of F-ddT that inhibits cell growth by 50%).
Protocol 3: Thymidine Kinase 1 (TK1) Activity Assay
This protocol is a generalized method based on described TK1 assays.[5] For precise measurements, commercially available ELISA kits are recommended.[15][16]
Materials:
-
Cell pellets
-
Lysis buffer (specific to the assay kit or literature)
-
Protein quantification assay kit (e.g., BCA)
-
TK1 activity assay buffer
-
[³H]-thymidine
-
ATP solution
-
DE-81 filter paper discs
-
Wash buffers (e.g., ethanol (B145695), water)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare cell extracts according to a standardized protocol. This typically involves cell lysis on ice followed by centrifugation to clear the lysate.
-
Protein Quantification: Determine the total protein concentration of the cell lysate.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the TK1 activity assay buffer, ATP, [³H]-thymidine, and a specific amount of cell lysate protein.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Spotting: Spot a small aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Washing: Wash the filter discs multiple times with ethanol and water to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the dried filter discs in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculation: Calculate the TK1 activity as picomoles of phosphorylated thymidine per microgram of protein per minute.
Visualizations
References
- 1. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - Europub [europub.co.uk]
- 5. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 8. Increased levels of thymidine kinase 1 in malignant cell-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. eaglebio.com [eaglebio.com]
- 16. Serum Concentration of Thymidine Kinase 1 (TK1) as a Tumor Marker in Soft Tissue Sarcomas | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Minimizing Background Signal in FLT-based Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background signal in 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT)-based proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind FLT-based proliferation assays?
A1: FLT is a thymidine (B127349) analog that is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose expression and activity are significantly upregulated during the S-phase of the cell cycle. The resulting FLT-monophosphate is trapped within the cell. The amount of accumulated radiolabeled FLT is, therefore, proportional to the rate of DNA synthesis and, by extension, cell proliferation.[1][2]
Q2: What are the primary causes of high background signal in in vitro FLT proliferation assays?
A2: High background can stem from several factors, including:
-
Non-specific binding: FLT may adhere to the plastic of the culture plate or to cellular components other than TK1.
-
Inefficient washing: Residual unbound FLT remaining in the wells after incubation can significantly contribute to the background signal.
-
Contamination: Microbial contamination of cell cultures or reagents can lead to aberrant FLT uptake.
-
Suboptimal cell health: Stressed or dying cells may exhibit altered membrane permeability, leading to increased passive uptake of FLT.
-
Issues with reagents: The quality of the radiotracer and other reagents can impact the assay's performance.
Q3: How does cell confluence affect FLT uptake and background?
A3: Cell confluence can significantly impact the results. Overly confluent cells may exhibit contact inhibition, leading to a decrease in the proportion of cells in the S-phase and thus lower specific FLT uptake. Conversely, very low cell density might result in a low overall signal, making the background appear relatively high. It is crucial to seed cells at a density that ensures they are in the logarithmic growth phase during the assay.
Q4: Can serum in the culture medium interfere with the assay?
A4: Yes, components in serum can potentially influence FLT uptake. Some protocols recommend a period of serum starvation prior to the assay to synchronize cells in the G0/G1 phase, followed by the re-addition of serum to stimulate entry into the S-phase. However, prolonged serum starvation can also impact cell health. The effect of serum should be empirically determined for the specific cell line being used.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during FLT-based proliferation assays.
Issue 1: High Background Signal in All Wells (Including No-Cell Controls)
| Possible Cause | Recommended Solution |
| Non-specific binding of FLT to the microplate | 1. Pre-coat plates: Use poly-D-lysine or other tissue culture-treated plates to promote cell adhesion and reduce non-specific binding. 2. Blocking Step: Before cell seeding, incubate wells with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The optimal blocking agent and concentration should be determined empirically.[3][4] 3. Include a detergent in the wash buffer: A low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 in the wash buffer can help reduce non-specific binding. However, be cautious as detergents can also remove loosely adherent cells.[5] |
| Contaminated reagents | 1. Use fresh, sterile reagents: Ensure all buffers, media, and the FLT stock solution are sterile and free of contaminants. 2. Filter sterilize buffers: Filter all prepared buffers through a 0.22 µm filter before use. |
| Sub-optimal washing procedure | 1. Increase the number of washes: Increase the number of wash steps (e.g., from 3 to 5) after FLT incubation. 2. Increase wash volume: Ensure the entire well surface is thoroughly washed. 3. Optimize wash time: A short soak time (30-60 seconds) during each wash step may improve the removal of unbound tracer. |
Issue 2: High Background Signal in Wells with Cells, but Low in No-Cell Controls
| Possible Cause | Recommended Solution |
| Inefficient removal of unbound FLT from the cell monolayer | 1. Optimize aspiration: After each wash step, ensure complete removal of the wash buffer without disturbing the cell monolayer. An automated plate washer can improve consistency. 2. Gentle washing: Use a multichannel pipette to add wash buffer gently to the side of the wells to avoid detaching cells. |
| High non-specific uptake by cells | 1. Reduce FLT incubation time: Shorter incubation times can reduce non-specific uptake while still allowing for sufficient specific uptake. This needs to be optimized for your cell line. 2. Optimize FLT concentration: Use the lowest concentration of FLT that provides a robust signal-to-background ratio. |
| Poor cell health leading to passive uptake | 1. Ensure optimal cell culture conditions: Maintain cells in a healthy, logarithmic growth phase. Avoid overgrown or stressed cultures. 2. Perform a viability test: Use a viability stain (e.g., Trypan Blue) to confirm high cell viability before starting the assay. |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can affect the signal-to-background ratio.
Table 1: Effect of Blocking Agent on Signal-to-Background Ratio
| Blocking Agent | Concentration | Incubation Time | Signal (CPM) | Background (CPM) | Signal-to-Background Ratio |
| None | - | - | 15,000 | 3,000 | 5.0 |
| BSA | 1% | 1 hour | 14,500 | 1,500 | 9.7 |
| Non-fat Dry Milk | 5% | 1 hour | 14,000 | 1,200 | 11.7 |
| Commercial Protein-Free Blocker | Manufacturer's Rec. | 1 hour | 14,800 | 1,000 | 14.8 |
Note: The above data is illustrative and the optimal blocking agent and conditions should be determined experimentally.[3]
Table 2: Effect of Wash Steps on Background Signal
| Number of Washes | Wash Buffer Composition | Background (CPM) |
| 2 | PBS | 2,500 |
| 4 | PBS | 1,800 |
| 4 | PBS + 0.05% Tween-20 | 1,200 |
| 6 | PBS + 0.05% Tween-20 | 1,000 |
Note: Increasing the number of washes and including a detergent can significantly reduce background. However, excessive washing may lead to cell detachment.[5]
Experimental Protocols
Detailed Protocol for an In Vitro FLT Proliferation Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture-treated plates (clear bottom, white or black walls recommended for scintillation counting)
-
[³H]-FLT or [¹⁸F]-FLT
-
Phosphate-Buffered Saline (PBS), sterile
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS or PBS with 0.05% Tween-20)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours, or until cells are in the logarithmic growth phase.
-
-
Blocking (Optional but Recommended):
-
Before cell seeding, add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash once with PBS before seeding cells.
-
-
FLT Incubation:
-
Prepare a working solution of radiolabeled FLT in pre-warmed complete culture medium at the desired final concentration (e.g., 1 µCi/mL).
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the FLT-containing medium to each well.
-
Incubate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the FLT-containing medium.
-
Wash the cells 3-5 times with 200 µL of ice-cold wash buffer per well.
-
Ensure complete removal of the wash buffer after the final wash.[6]
-
-
Cell Lysis:
-
Add 100 µL of cell lysis buffer to each well.
-
Incubate at room temperature for 15-30 minutes with gentle agitation to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Visualizations
FLT Uptake and Trapping Pathway
Caption: Diagram of the FLT uptake and metabolic trapping pathway.
Experimental Workflow for FLT Proliferation Assay
Caption: A streamlined workflow for performing an in vitro FLT proliferation assay.
References
- 1. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT: measuring tumor cell proliferation in vivo with positron emission tomography and 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
Stability of 3'-Deoxy-3'-fluorothymidine-d3 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, handling, and troubleshooting of 3'-Deoxy-3'-fluorothymidine-d3 in aqueous solutions. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.
| Possible Cause | Recommended Solution |
| Degradation of the standard in solution | Prepare fresh working solutions daily. For stock solutions, use a high-purity aprotic solvent like acetonitrile (B52724) or methanol (B129727) and store at -20°C or colder, protected from light. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. |
| H/D Exchange | Deuterium atoms on the thymidine (B127349) ring are generally stable. However, to minimize any risk of exchange with protons from protic solvents, prepare stock solutions in aprotic solvents. When aqueous solutions are necessary for working standards, use neutral pH water (pH 6-8) and prepare them fresh before use. Avoid acidic or basic conditions. |
| Inconsistent Pipetting or Dilution | Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough vortexing after each dilution step. Prepare a larger volume of working standard to minimize variability between aliquots. |
| Instrumental Variability | Ensure the LC-MS/MS system is stabilized and calibrated. Run system suitability tests before sample analysis. Check for fluctuations in spray stability and detector response. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | This may occur if the solution has been stored improperly (e.g., at room temperature, exposed to light, or in a non-neutral pH buffer). Analyze a freshly prepared standard to confirm if the extra peaks are absent. If degradation is suspected, a forced degradation study can help identify potential degradants. |
| Contamination | The solvent, glassware, or autosampler may be contaminated. Prepare fresh mobile phases and cleaning solutions. Run blank injections to identify the source of contamination. |
| Matrix Effects | If analyzing samples in a complex matrix, endogenous components may interfere with the analysis. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C or colder in a tightly sealed container, protected from light and moisture.
-
Stock Solutions (in aprotic solvents like acetonitrile or methanol): Store at -20°C or colder in amber glass vials with PTFE-lined caps. Under these conditions, the solution should be stable for several months.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh daily from the stock solution. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. Avoid storing in aqueous solutions for extended periods due to the potential for hydrolysis, especially at non-neutral pH.
2. How stable is this compound in aqueous solutions under different pH conditions?
3. What is the expected stability of this compound at different temperatures?
Elevated temperatures will accelerate the rate of degradation. Based on data for analogous compounds, storage at 4°C in a neutral aqueous solution is predicted to result in minimal degradation over several years.[1][2] However, high temperatures, such as those used for steam sterilization, can cause significant breakdown and should be avoided.[1][2] For optimal stability, always store solutions at the recommended low temperatures.
4. Is this compound sensitive to light?
Nucleoside analogs can be susceptible to photodegradation. Therefore, it is recommended to store both solid material and solutions protected from light. Use amber vials or wrap containers in aluminum foil.
5. What are the potential degradation products of this compound?
The primary degradation pathway for nucleoside analogs in aqueous solution is the hydrolysis of the N-glycosidic bond, which would yield 3-deoxy-3-fluororibose and deuterated thymine. Under harsh conditions, further degradation of the sugar and base moieties may occur.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Form | Solvent | Temperature | Light Exposure | Duration |
| Solid | N/A | ≤ -20°C | Protect from light | Long-term |
| Stock Solution | Acetonitrile/Methanol | ≤ -20°C | Protect from light | Months |
| Working Solution | Aqueous (pH 6-8) | 2-8°C | Protect from light | ≤ 24 hours |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for LC-MS/MS
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound (solid)
-
LC-MS grade acetonitrile or methanol
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of the solid using an analytical balance. c. Transfer the solid to a volumetric flask. d. Add a small amount of acetonitrile or methanol to dissolve the solid completely. e. Bring the solution to the final volume with the same solvent. f. Mix thoroughly by inverting the flask multiple times. g. Transfer aliquots to amber glass vials for storage at ≤ -20°C.
-
Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform serial dilutions of the stock solution using the same aprotic solvent to create an intermediate stock. b. For the final working solution, which will be added to the samples, the dilution can be done in the initial mobile phase or a compatible solvent mixture. c. It is recommended to prepare the final aqueous working solutions fresh each day.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method. This protocol is based on ICH Q1A(R2) guidelines.[3]
Materials:
-
This compound solution (e.g., 100 µg/mL in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heating block or water bath
-
Photostability chamber
-
HPLC or UPLC system with a PDA or UV detector and coupled to a mass spectrometer
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix equal volumes of the drug solution with 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a shorter duration (e.g., 2-8 hours).
-
Base Hydrolysis: Mix equal volumes of the drug solution with 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for a shorter duration.
-
Oxidation: Mix equal volumes of the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the drug solution at 70°C for 48 hours.
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: a. At appropriate time points, withdraw an aliquot of each stressed sample. b. Neutralize the acid and base hydrolysis samples before injection into the HPLC system. c. Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation: a. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. b. Aim for 5-20% degradation of the active substance for optimal results.[3] c. Use the mass spectrometer to identify the mass-to-charge ratio of the degradation products to help elucidate their structures.
Visualizations
Caption: Workflow for the preparation and use of this compound as an internal standard.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
Technical Support Center: Impact of Cell Cycle Inhibitors on FLT Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell cycle inhibitors on 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT) uptake experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected results encountered during experiments investigating the effect of cell cycle inhibitors on FLT uptake.
Q1: Why did FLT uptake decrease after treating my cells with a CDK4/6 inhibitor?
A1: This is the expected outcome. CDK4/6 inhibitors, such as palbociclib, induce a G1 cell cycle arrest.[1][2][3] FLT uptake is largely dependent on the activity of thymidine (B127349) kinase 1 (TK1), an enzyme whose expression and activity are significantly upregulated during the S phase of the cell cycle.[4] By arresting cells in G1, CDK4/6 inhibitors prevent entry into S phase, leading to reduced TK1 activity and consequently, a decrease in FLT uptake. This reduction in FLT uptake has been observed in multiple studies and is often used as a pharmacodynamic biomarker for CDK4/6 inhibitor activity.[5][6][7][8][9]
Troubleshooting Unexpectedly Low or No Decrease in FLT Uptake:
-
Confirm Cell Cycle Arrest: It is crucial to verify that the inhibitor has successfully induced G1 arrest in your specific cell line and experimental conditions. This can be done using flow cytometry to analyze the DNA content of the cells.
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of the CDK4/6 inhibitor and a sufficient incubation time to induce arrest. Perform a dose-response and time-course experiment to optimize these parameters for your cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to the specific CDK4/6 inhibitor. This can be due to various mechanisms, such as alterations in the Rb pathway.[10]
-
High Cell Density: Confluent or near-confluent cell cultures may have a lower proliferative fraction to begin with, potentially masking the effect of the inhibitor. Ensure cells are in the exponential growth phase during the experiment.
Q2: I observed a paradoxical increase in FLT uptake after treating my cells with a cell cycle inhibitor. What could be the cause?
A2: While counterintuitive, an increase in FLT uptake can occur under certain conditions, particularly with inhibitors that do not cause a complete and immediate block at a single cell cycle phase.
-
S-Phase Accumulation: Some inhibitors might initially slow down S-phase progression before causing a definitive arrest. This can lead to a temporary accumulation of cells in the S-phase, where TK1 activity is high, resulting in a transient increase in FLT uptake.
-
Feedback Mechanisms: Inhibition of the de novo thymidine synthesis pathway can lead to a compensatory upregulation of the thymidine salvage pathway, of which TK1 is a key component. Some cell cycle inhibitors may indirectly affect nucleotide metabolism, leading to this feedback mechanism.
-
Drug-Specific Effects: The specific mechanism of the inhibitor is critical. For example, some DNA damaging agents that induce cell cycle arrest can also trigger DNA repair processes that may involve increased nucleotide uptake.
Troubleshooting a Paradoxical Increase in FLT Uptake:
-
Time-Course Analysis: Perform a detailed time-course experiment to track both cell cycle distribution and FLT uptake at multiple time points after inhibitor addition. This can help distinguish a transient increase from a sustained effect.
-
Analyze Cell Cycle Distribution Carefully: Use flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) to precisely determine the percentage of cells in each phase of the cell cycle. An increase in the S-phase population could explain the increased FLT uptake.
-
Investigate Nucleotide Metabolism: Consider assays to measure the activity of key enzymes in both the de novo and salvage pathways of thymidine synthesis to investigate potential compensatory mechanisms.
Q3: My FLT uptake results are highly variable between replicate wells. What are the common causes and solutions?
A3: High variability can obscure the true biological effect of your treatment. Several factors can contribute to this issue.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and tracer uptake. It is advisable to avoid using the outer wells or to fill them with sterile media or PBS.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of the inhibitor and the radiolabeled FLT.
-
Cell Passage Number: Cell lines can change their characteristics, including growth rate and metabolism, at high passage numbers.[11][12] It is recommended to use cells within a consistent and documented passage number range for all experiments.
Troubleshooting High Variability:
-
Optimize Cell Seeding Protocol: Practice and validate your cell seeding technique to ensure uniformity across the plate.
-
Plate Layout: Randomize the layout of your experimental groups on the plate to minimize the impact of any systematic environmental variations.
-
Maintain a Cell Log: Keep a detailed record of cell passage numbers and use cells from a similar passage range for replicate experiments.
-
Instrument Calibration: Ensure that the instruments used for measuring radioactivity (e.g., gamma counter, PET scanner) are properly calibrated and maintained.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of cell cycle inhibitors on FLT uptake from various studies.
Table 1: Effect of CDK4/6 Inhibitors on FLT Uptake
| Cell Line/Tumor Model | Inhibitor | Treatment Duration | Change in FLT Uptake (SUVmax) | Reference |
| Patient-Derived Bladder Tumor Xenograft | Palbociclib | 3 days | ↓ 50% | [5][7] |
| Patient-Derived Bladder Tumor Xenograft | Palbociclib | 9 days | Significant Decrease (p=0.0012) | [5][7][8] |
| MCF7 (Breast Cancer) | Palbociclib | 4 days | Significant Decrease | [9] |
| OVCAR-3 (Ovarian Cancer) | Palbociclib | 4 days | No Significant Change | [9] |
| NIBR-5493 (Ovarian Cancer PDX) | PF-07104091 (CDK2 selective) | 4 days | Reduced Uptake | [9] |
Table 2: Effect of Other Cell Cycle Inhibitors on FLT Uptake
| Cell Line | Inhibitor | Cell Cycle Arrest Phase | Change in FLT Uptake | Reference |
| HCT116 (Colon Cancer) | Aphidicolin | S Phase | Marked Reduction | [4] |
| HCT116 (Colon Cancer) | Nocodazole | G2/M Phase | Marked Reduction | [4] |
| HCT116 (Colon Cancer) | Paclitaxel | G2/M Phase | Marked Reduction | [4] |
Experimental Protocols
Detailed Methodology for In Vitro FLT Uptake Assay
This protocol provides a general framework for assessing the impact of cell cycle inhibitors on FLT uptake in cultured cells. Optimization of cell numbers, inhibitor concentrations, and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cell cycle inhibitor of interest
-
[¹⁸F]FLT or [³H]FLT
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Scintillation vials and scintillation fluid (for [³H]FLT)
-
Gamma counter or PET scanner (for [¹⁸F]FLT)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Perform a cell count and assess viability.
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere and resume exponential growth (typically 24 hours).
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the cell cycle inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in complete medium. Include a vehicle control (medium with the same concentration of the solvent).
-
Remove the medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired duration to induce cell cycle arrest.
-
-
Validation of Cell Cycle Arrest (Optional but Recommended):
-
In a parallel set of wells, harvest the cells after inhibitor treatment.
-
Fix the cells (e.g., with 70% ethanol).
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
-
FLT Uptake:
-
After the inhibitor treatment period, remove the medium.
-
Wash the cells once with warm PBS.
-
Add pre-warmed medium containing a known concentration of [¹⁸F]FLT or [³H]FLT to each well.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Washing and Lysis:
-
To terminate the uptake, rapidly remove the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Lyse the cells by adding lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.
-
-
Quantification of Radioactivity:
-
Transfer the cell lysate to appropriate counting vials (scintillation vials for [³H]FLT, gamma counter tubes for [¹⁸F]FLT).
-
For [³H]FLT, add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
For [¹⁸F]FLT, measure the radioactivity using a gamma counter.
-
In a parallel set of wells, determine the cell number or protein concentration to normalize the radioactivity counts.
-
-
Data Analysis:
-
Express the data as counts per minute (CPM) or disintegrations per minute (DPM) per cell or per microgram of protein.
-
Calculate the mean and standard deviation for each experimental group.
-
Compare the FLT uptake in inhibitor-treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Cell Cycle and FLT Uptake Pathway
Caption: Interplay of cell cycle progression, inhibitors, and FLT uptake.
Diagram 2: G1/S Transition and TK1 Regulation
Caption: G1/S checkpoint regulation and its link to TK1 expression.
Diagram 3: Experimental Workflow for FLT Uptake Assay
Caption: Step-by-step workflow for an in vitro FLT uptake experiment.
References
- 1. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 2. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) Positron Emission Tomography as an In Vivo Biomarker of inhibition of CDK 4/6-Rb pathway by Palbociclib in a patient derived bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) Positron Emission Tomography as an In Vivo Biomarker of inhibition of CDK 4/6-Rb pathway by Palbociclib in a patient derived bladder tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-FLT PET, a Noninvasive Pharmacodynamic Biomarker of Tumor Cell Proliferation, Detected Differential Response to Various Cyclin-Dependent Kinase (CDK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2110.04808] Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges [arxiv.org]
Technical Support Center: [18F]FLT PET Quantification & Metabolite Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]FLT PET. Accurate quantification of [18F]FLT uptake requires correction for its primary metabolite, [18F]FLT-glucuronide, which can significantly impact the accuracy of kinetic modeling and semi-quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for metabolites in [18F]FLT PET studies?
A1: The radiotracer [18F]FLT is metabolized in the liver, leading to the formation of [18F]FLT-glucuronide.[1] This radiolabeled metabolite circulates in the plasma but does not typically cross the cell membrane and is not trapped in proliferating cells. Therefore, the total radioactivity measured in blood or plasma samples over time does not accurately represent the concentration of the parent tracer available for uptake by tissues. Failure to correct for this metabolite can lead to an underestimation of the arterial input function (AIF), resulting in inaccurate quantification of tumor proliferation. This is particularly critical for kinetic modeling, where the flux constant (KFLT) is a more precise measure of proliferation than the Standardized Uptake Value (SUV).[1]
Q2: What is the primary metabolite of [18F]FLT and how is it formed?
A2: The primary metabolite of [18F]FLT is [18F]FLT-glucuronide.[1] It is formed in the liver through a process called glucuronidation, where a glucuronic acid molecule is attached to the [18F]FLT molecule. This process increases the water solubility of [18F]FLT, facilitating its excretion from the body.[1]
Q3: How much of the circulating radioactivity is typically attributed to [18F]FLT metabolites?
A3: The fraction of [18F]FLT metabolites in the plasma increases over time. At 60 minutes post-injection, the unmetabolized parent [18F]FLT typically accounts for approximately 74% of the total radioactivity in the blood, with a range of 57% to 85%.[2] By 120 minutes, the metabolite fraction can increase to around 30% ± 6% of the total plasma radioactivity.[3]
Q4: Can therapeutic agents affect [18F]FLT metabolism?
A4: Yes, certain therapeutic agents, including some chemotherapies and pain medications, can influence the rate of [18F]FLT metabolism.[1] These drugs may alter the activity of the enzymes responsible for glucuronidation in the liver. This can lead to inter- and intra-patient variability in the fraction of [18F]FLT metabolites, underscoring the importance of direct measurement for accurate quantification.
Q5: Is it always necessary to perform arterial blood sampling for metabolite correction?
A5: While arterial sampling is the gold standard for determining the AIF, venous sampling has been shown to provide comparable results for kinetic analysis of [18F]FLT.[2] Furthermore, for simplified quantification, a limited number of blood samples may be sufficient. For instance, a single blood sample at 60 minutes post-injection can provide a reasonably accurate estimate for metabolite correction in many cases.[2] Population-based input functions are also being explored as an alternative to individual blood sampling.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Metabolite Fractions Between Subjects
-
Possible Cause:
-
Inter-individual differences in metabolism: Genetic variations in drug-metabolizing enzymes can lead to different rates of [18F]FLT glucuronidation.
-
Concomitant medications: As mentioned in the FAQs, other drugs can induce or inhibit the enzymes responsible for [18F]FLT metabolism.[1]
-
Liver function: Impaired liver function can reduce the rate of glucuronidation.
-
-
Troubleshooting Steps:
-
Review patient medication history: Carefully document all medications the patient is taking.
-
Assess liver function: Review the patient's liver function tests.
-
Individualize metabolite correction: Avoid using a population-averaged metabolite correction curve if high inter-subject variability is expected. Perform individual blood sample analysis for each subject.
-
Issue 2: Poor Separation of [18F]FLT and [18F]FLT-glucuronide in HPLC Analysis
-
Possible Cause:
-
Inappropriate mobile phase: The composition of the mobile phase may not be optimal for separating the parent tracer from its more polar metabolite.
-
Column degradation: The HPLC column performance may have deteriorated over time.
-
Incorrect flow rate: The flow rate may be too high, leading to insufficient separation.
-
-
Troubleshooting Steps:
-
Optimize mobile phase: Adjust the gradient or isocratic composition of the mobile phase. A common starting point for reversed-phase HPLC is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM NaH₂PO₄, pH 3).[6]
-
Check column performance: Run a standard to assess the column's efficiency and peak shape. If necessary, clean or replace the column.
-
Adjust flow rate: Reduce the flow rate to allow for better separation. A typical flow rate is around 2.0 mL/min.[6]
-
Issue 3: Low Recovery of Radioactivity with Sep-Pak Method
-
Possible Cause:
-
Improper cartridge conditioning: The Sep-Pak cartridge may not have been properly conditioned, leading to poor retention of the analyte.
-
Sample overload: The amount of plasma applied to the cartridge may be too large.
-
Incorrect elution solvent: The solvent used to elute the parent [18F]FLT may not be strong enough.
-
-
Troubleshooting Steps:
-
Ensure proper conditioning: Condition the Sep-Pak cartridge according to the manufacturer's instructions, typically with a strong organic solvent followed by water.[7][8]
-
Optimize sample volume: Reduce the volume of plasma loaded onto the cartridge.
-
Test different elution solvents: Experiment with different solvents or solvent mixtures to ensure complete elution of the parent tracer while leaving the polar metabolite on the cartridge.
-
Quantitative Data Summary
The following tables summarize the fraction of unmetabolized (parent) [18F]FLT in plasma from clinical studies. This data can be used as a reference but should not replace direct measurement when high accuracy is required.
Table 1: Parent [18F]FLT Fraction in Plasma at 60 Minutes Post-Injection
| Cancer Type | Number of Patients | Mean Parent Fraction (%) | Range (%) | Reference |
| Non-Small Cell Lung Cancer | 9 | Not specified | 65.3 - 85.1 | [9] |
| Various Solid Tumors | 33 | 74 | 57 - 85 | [2] |
| Lung Cancer | 17 | 75 | Not specified | [3] |
Table 2: Parent [18F]FLT Fraction in Plasma Over Time
| Time (minutes) | Number of Patients | Mean Parent Fraction (%) | Standard Deviation (%) | Reference |
| 60 | 17 | 75 | 5 | [3] |
| 120 | 9 | 70 | 6 | [3] |
Experimental Protocols
Protocol 1: [18F]FLT Plasma Metabolite Analysis using HPLC
This protocol outlines a standard procedure for separating and quantifying [18F]FLT and its glucuronide metabolite from plasma samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reversed-phase HPLC column (e.g., X-Bridge C18, 150 x 4.6 mm)[6]
-
HPLC system with a gradient pump, UV detector, and a radiodetector
-
Mobile Phase A: 10 mM Sodium Phosphate Monobasic (NaH₂PO₄) in water, pH adjusted to 3 with phosphoric acid[6]
-
Mobile Phase B: Acetonitrile[6]
-
Plasma samples collected at various time points post-[18F]FLT injection
-
Acetonitrile for protein precipitation
-
Centrifuge
-
Vials for HPLC analysis
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 500 µL), add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 g) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (example):
-
Inject a known volume of the supernatant onto the HPLC column.
-
Monitor the chromatogram from both the UV and radiodetectors. [18F]FLT-glucuronide will elute earlier than the parent [18F]FLT due to its higher polarity.
-
-
Data Analysis:
-
Integrate the peaks corresponding to [18F]FLT and [18F]FLT-glucuronide in the radio-chromatogram.
-
Calculate the fraction of parent [18F]FLT as: Parent Fraction = (Area of [18F]FLT peak) / (Area of [18F]FLT peak + Area of [18F]FLT-glucuronide peak)
-
Protocol 2: Simplified [18F]FLT Metabolite Analysis using Sep-Pak Cartridges
This protocol provides a faster, simplified alternative to HPLC for separating [18F]FLT from its polar metabolite. This method has been shown to give comparable results to HPLC.[2]
Materials:
-
Sep-Pak C18 cartridges
-
Syringes
-
Water
-
Plasma samples
-
Gamma counter or dose calibrator
Procedure:
-
Cartridge Preparation:
-
Activate a Sep-Pak C18 cartridge by passing 5 mL of ethanol through it, followed by 10 mL of water. Do not let the cartridge run dry.[6]
-
-
Sample Loading:
-
Load a known volume of the plasma sample (e.g., 1 mL) onto the prepared cartridge. The less polar [18F]FLT will be retained on the C18 sorbent, while the more polar [18F]FLT-glucuronide will pass through.
-
-
Washing:
-
Wash the cartridge with a small volume of water (e.g., 2 mL) to ensure all the unbound polar metabolite has passed through. Collect the eluate from the loading and washing steps. This fraction contains the [18F]FLT-glucuronide.
-
-
Elution:
-
Elute the parent [18F]FLT from the cartridge with a small volume of ethanol (e.g., 2 mL).
-
-
Quantification:
-
Measure the radioactivity in the collected "metabolite" fraction (from steps 2 and 3) and the "parent" fraction (from step 4) using a gamma counter or dose calibrator.
-
Calculate the parent fraction as: Parent Fraction = (Activity in parent fraction) / (Activity in parent fraction + Activity in metabolite fraction)
-
Visualizations
Caption: Workflow for [18F]FLT PET quantification with metabolite correction.
Caption: Experimental workflow for HPLC-based metabolite analysis.
References
- 1. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified analysis of [18F]3'-deoxy-3'-fluorothymidine metabolism and retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of 3′-Deoxy-3′-Fluorothymidine PET Studies: Validation Studies in Patients with Lung Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.waters.com [help.waters.com]
- 8. help.waters.com [help.waters.com]
- 9. Analysis and Reproducibility of 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography Imaging in Patients with Non -Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Deoxy-3'-fluorothymidine (FLT) Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors that affect the phosphorylation rate of 3'-Deoxy-3'-fluorothymidine (FLT).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for FLT phosphorylation?
A1: The initial and rate-limiting step of FLT phosphorylation is catalyzed by the cytosolic enzyme Thymidine (B127349) Kinase 1 (TK1).[1][2][3][4] TK1 activity is closely linked to the S-phase of the cell cycle, making FLT uptake a surrogate marker for cellular proliferation.[5][6] While mitochondrial thymidine kinase 2 (TK2) exists, FLT is a poor substrate for it.[3][7]
Q2: How does FLT enter the cell prior to phosphorylation?
A2: FLT is transported across the cell membrane by nucleoside transporters.[2][8] Both equilibrative nucleoside transporters (ENTs), such as hENT1, and concentrative nucleoside transporters (CNTs) are involved in this process.[5][9] Inhibition of these transporters, for example with dipyridamole (B1670753) or nitrobenzylthioinosine (NBMPR), can significantly reduce FLT uptake.[1][10]
Q3: What happens to FLT after the initial phosphorylation?
A3: After being phosphorylated by TK1 to FLT 5'-monophosphate (FLT-MP), it is further phosphorylated to FLT 5'-diphosphate (FLT-DP) and FLT 5'-triphosphate (FLT-TP) by thymidylate kinase and other cellular kinases, respectively.[1][3] These phosphorylated forms are trapped within the cell, as they are not readily transported out and are not incorporated into DNA.[2][4][11]
Q4: Does the phosphorylation status of TK1 itself affect FLT phosphorylation?
A4: Yes, the post-translational modification of TK1, specifically its phosphorylation, can regulate its enzymatic activity and consequently affect FLT cellular retention.[7][12] This is particularly relevant when assessing the effects of anti-cancer drugs that may cause cell cycle arrest in G2/M phase, where TK1 protein levels might be high but its activity is modulated by phosphorylation.[12]
Q5: How does the endogenous thymidine level affect FLT phosphorylation?
A5: Endogenous thymidine can compete with FLT for both transport into the cell and for phosphorylation by TK1.[1][13][14] Therefore, high intracellular or local tumor concentrations of thymidine can reduce the rate of FLT phosphorylation and its subsequent uptake signal.[14]
Troubleshooting Guides
Issue 1: Low or no detectable FLT uptake in proliferating cells.
| Possible Cause | Troubleshooting Step |
| Low TK1 expression or activity | - Confirm TK1 expression in your cell line or tissue model using Western blot, immunohistochemistry, or qPCR. - Perform a direct TK1 enzyme activity assay on cell lysates. |
| Inhibition of nucleoside transporters | - Ensure that media components or co-administered drugs are not known inhibitors of ENTs or CNTs. - Test for transporter activity using a known substrate like [3H]-thymidine. |
| High endogenous thymidine levels | - Consider the contribution of the de novo DNA synthesis pathway, as its inhibition can increase reliance on the salvage pathway and potentially alter thymidine pools. |
| Cell cycle arrest outside of S-phase | - Analyze the cell cycle distribution of your cell population using flow cytometry. FLT uptake is highest during the S-phase. |
Issue 2: Discrepancy between FLT uptake (e.g., in PET imaging) and ex vivo proliferation markers (e.g., Ki-67).
| Possible Cause | Troubleshooting Step |
| Influence of blood flow and tracer delivery | - In in vivo experiments, consider that the FLT signal is a composite of delivery, transport, and phosphorylation.[5] Kinetic modeling that separates these components may be necessary. |
| Post-translational modification of TK1 | - Investigate the phosphorylation status of TK1, as this can modulate its activity without changing the total protein level.[7][12] |
| Balance between de novo and salvage pathways | - The overall proliferation rate is a sum of both DNA synthesis pathways. FLT only measures the salvage pathway.[2] Changes in the de novo pathway can affect the interpretation of FLT uptake. |
| Dephosphorylation of FLT-monophosphate | - Although generally a slow process, dephosphorylation of FLT-MP back to FLT can occur and lead to efflux from the cell, reducing the net retention.[13] |
Quantitative Data
The following table summarizes key kinetic parameters related to FLT phosphorylation.
| Parameter | Value | Context | Reference |
| Apparent Km of [18F]FLT for TK1 | 4.8 ± 0.3 µM | Measured in SW480 tumor cell lysates. | [1][10] |
| Vmax of TK1 for [18F]FLT | 7.4 pmol min-1 per 1x106 cells | Measured in SW480 tumor cell lysates. | [1][10] |
Experimental Protocols
1. In Vitro TK1 Activity Assay using [18F]FLT
This protocol is adapted from a method for assessing the phosphorylation of [18F]FLT in tumor cell lysates.[1]
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, DTT, ATP, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic proteins, including TK1. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Phosphorylation Reaction:
-
Prepare a reaction mixture containing the cell lysate (a few micrograms of total protein), reaction buffer (containing ATP and MgCl₂), and [18F]FLT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold ethanol (B145695) or by placing on ice).
-
-
Separation and Quantification:
-
Spot the reaction mixture onto a thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel).
-
Develop the TLC plate using a suitable solvent system to separate the unphosphorylated [18F]FLT from the phosphorylated products ([18F]FLT-MP, -DP, -TP).
-
Quantify the radioactivity in the spots corresponding to the substrate and products using a phosphorimager or by scraping the spots and counting in a gamma counter.
-
Calculate the rate of phosphorylation as the amount of phosphorylated product formed per unit time per amount of protein.
-
2. Cellular Uptake Assay for FLT
This protocol measures the rate of FLT uptake into intact cells.[1]
-
Cell Seeding:
-
Seed cells in multi-well plates (e.g., 24-well plates) and allow them to adhere and grow to the desired confluency.
-
-
Uptake Experiment:
-
Wash the cells with a pre-warmed buffer (e.g., DMEM or HBSS).
-
Add the uptake solution containing a known concentration of radiolabeled FLT (e.g., [18F]FLT or [³H]FLT) to each well. For inhibition studies, pre-incubate the cells with the inhibitor (e.g., thymidine, dipyridamole) for a specified time before adding the FLT solution.[1]
-
Incubate the plates at 37°C for various time points (e.g., 10, 30, 60 minutes).
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., containing NaOH or a detergent).
-
Transfer the lysate to a scintillation vial.
-
Measure the radioactivity in the lysate using a gamma counter (for 18F) or a liquid scintillation counter (for ³H).
-
In a parallel set of wells, count the number of cells per well to normalize the radioactivity uptake to the cell number.
-
Calculate the uptake rate (e.g., in pmol/min/10⁶ cells).
-
Visualizations
Caption: FLT transport and phosphorylation pathway.
Caption: Workflow for in vitro TK1 activity assay.
References
- 1. A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 7. Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of Nucleoside Transporter Activity in the Nose-to-Brain Distribution of [18F]Fluorothymidine Using PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phosphorylation status of thymidine kinase 1 following antiproliferative drug treatment mediates 3'-deoxy-3'-[18F]-fluorothymidine cellular retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to 3'-Deoxy-3'-fluorothymidine (FLT) in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Deoxy-3'-fluorothymidine (FLT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, particularly concerning cellular resistance to FLT uptake and retention.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 3'-Deoxy-3'-fluorothymidine (FLT) uptake and retention in cells?
A1: The uptake and retention of FLT is a two-step process. First, FLT is transported into the cell from the extracellular space. This is primarily mediated by human equilibrative nucleoside transporters (hENTs), with hENT1 being a key player.[1][2][3] Once inside the cell, FLT is phosphorylated by thymidine (B127349) kinase 1 (TK1) to FLT-monophosphate.[2][4] This phosphorylation traps the molecule intracellularly, as the negatively charged phosphate (B84403) group prevents it from diffusing back across the cell membrane.[2] Further phosphorylation to FLT-diphosphate and -triphosphate can occur.[4] Because FLT lacks a 3'-hydroxyl group, it is not incorporated into DNA.[2]
Q2: My cells are showing low or no uptake of FLT. What are the potential causes?
A2: Low FLT uptake is a common issue and can stem from several factors:
-
Low Thymidine Kinase 1 (TK1) Activity: TK1 is the rate-limiting enzyme for FLT retention.[2] Cell lines with inherently low TK1 expression or activity will exhibit poor FLT uptake. TK1 expression is cell cycle-dependent, peaking in the S-phase. Therefore, a low proliferation rate or cell cycle arrest in G0/G1 can lead to reduced TK1 levels and consequently, low FLT uptake.
-
Reduced Nucleoside Transporter Function: Inefficient transport of FLT into the cell can be a major bottleneck. This could be due to low expression of key transporters like hENT1 on the cell surface.[1]
-
Competition with Endogenous Nucleosides: High concentrations of thymidine in the cell culture medium can compete with FLT for both transport and phosphorylation by TK1, thereby reducing FLT uptake.
-
Increased Efflux: While less commonly cited as a primary resistance mechanism, the dephosphorylation of FLT-monophosphate back to FLT by a putative deoxynucleotidase and subsequent efflux of FLT from the cell can contribute to reduced retention.[5]
Q3: Can resistance to FLT develop in cell lines over time?
A3: While FLT is primarily used as a tracer for imaging proliferation and not as a cytotoxic agent, prolonged exposure or selective pressure could theoretically lead to the emergence of resistant cell populations. The most likely mechanisms for acquired resistance would be the downregulation or mutation of the TK1 gene, leading to decreased enzyme activity, or alterations in the expression or function of nucleoside transporters.
Q4: Is it possible to enhance FLT uptake in cells with low baseline uptake?
A4: Yes, under certain experimental conditions, FLT uptake can be modulated:
-
Induction of a "Flare" Response: Treatment with certain chemotherapeutic agents that inhibit the de novo thymidylate synthesis pathway, such as 5-fluorouracil (B62378) (5-FU) or gemcitabine, can lead to a compensatory upregulation of the salvage pathway, including increased TK1 expression and activity. This can result in a transient increase, or "flare," in FLT uptake.[3] This phenomenon has been observed in both preclinical and clinical settings.[2][6]
-
Modulation of Nucleoside Transporters: The activity of hENT1 can be influenced by intracellular signaling pathways. For instance, modulating intracellular calcium levels has been shown to affect hENT1 function.[7]
Troubleshooting Guides
Problem: Low or Variable FLT Signal in Proliferation Assays
This guide provides a systematic approach to troubleshooting experiments where you observe unexpectedly low or inconsistent FLT uptake in your cell lines.
Step 1: Verify Cell Proliferation Status
-
Action: Confirm that your cells are actively proliferating at the time of the FLT assay.
-
Method: Perform a standard proliferation assay in parallel (e.g., Ki-67 staining, cell counting, or a dye dilution assay).
-
Rationale: FLT uptake is directly linked to TK1 activity, which is highest in the S-phase of the cell cycle. A quiescent or slowly dividing cell population will naturally have low FLT uptake.
Step 2: Assess TK1 and hENT1 Expression Levels
-
Action: Determine the protein and/or mRNA expression levels of TK1 and hENT1 in your cell line.
-
Methods:
-
Western Blot: To assess TK1 and hENT1 protein levels.
-
RT-qPCR: To measure TK1 and SLC29A1 (gene for hENT1) mRNA levels.
-
-
Rationale: Low expression of either of these key proteins is a primary cause of poor FLT uptake. Comparing expression levels to a cell line known to have high FLT uptake can provide a valuable benchmark.
Step 3: Optimize Assay Conditions
-
Action: Review and optimize your FLT uptake assay protocol.
-
Considerations:
-
FLT Concentration: Ensure you are using an appropriate concentration of labeled FLT.
-
Incubation Time: Optimize the incubation time to allow for sufficient uptake and trapping.
-
Washing Steps: Perform washing steps with ice-cold buffer to minimize efflux of the tracer.
-
Culture Medium: Use a thymidine-free medium for the duration of the assay to avoid competition.
-
Step 4: Investigate Potential for a "Flare" Response
-
Action: If your experimental design allows, consider pre-treating cells with a thymidylate synthase inhibitor to induce a flare in FLT uptake.
-
Method: Treat cells with a low dose of 5-fluorouracil (5-FU) for 24 hours prior to the FLT uptake assay.
-
Rationale: This can help to determine if the salvage pathway, including TK1, can be upregulated in your cell line, suggesting that the machinery for FLT uptake is present but may be operating at a low basal level.
Quantitative Data Summary
Table 1: Impact of Nucleoside Transporter Inhibition on [³H]FLT Uptake in Various Cancer Cell Lines
| Cell Line | Cancer Type | Predominant Transporter | Inhibitor (NBMPR) IC₅₀ | % Inhibition of [³H]FLT Uptake by NBMPR |
| MCF-7 | Breast | hENT1 | ≤ K_d | ≥ 50% |
| A549 | Lung | hENT1 | ≤ K_d | ≥ 50% |
| U251 | Glioblastoma | hENT1/hENT2 | > K_d | ≥ 50% |
| A498 | Kidney | hENT1/hENT2 | > K_d | ≥ 50% |
| MIA PaCa-2 | Pancreas | hENT1/hENT2 | > K_d | ≥ 50% |
| Capan-2 | Pancreas | hENT1 | ≤ K_d | ≥ 50% |
| Data synthesized from a study by Paproski et al., which demonstrated the significant role of hENT1 in FLT uptake across multiple cell lines. NBMPR (nitrobenzylmercaptopurine ribonucleoside) is a potent inhibitor of hENT1.[1] |
Experimental Protocols
Protocol 1: [³H]-FLT Uptake Assay
This protocol outlines a method for measuring the uptake of radiolabeled FLT in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thymidine-free medium
-
[³H]-FLT (tritiated FLT)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add thymidine-free medium and incubate for 30 minutes at 37°C.
-
Initiate Uptake: Add [³H]-FLT to the desired final concentration. For inhibition studies, pre-incubate with the inhibitor (e.g., NBMPR) for 30 minutes before adding the tracer.
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 15, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Normalization: Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per microgram of protein).
Protocol 2: Western Blot for Thymidine Kinase 1 (TK1)
This protocol provides a general procedure for detecting TK1 protein levels by Western blot.
Materials:
-
Cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TK1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: FLT uptake and metabolic trapping pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine Kinase 1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-Thymidine Kinase 1/TK1 antibody [EPR3193] (ab76495) | Abcam [abcam.com]
- 6. A Subset of Non-Small Cell Lung Cancer Patients Treated with Pemetrexed Show 18F-Fluorothymidine “Flare” on Positron Emission Tomography [mdpi.com]
- 7. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 3'-Deoxy-3'-fluorothymidine (F-ara-EdU) vs. BrdU for Proliferation Assays
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring cell proliferation.
The accurate measurement of cell proliferation is fundamental to numerous fields of biological research, from cancer biology and toxicology to regenerative medicine and drug discovery. For decades, the incorporation of thymidine (B127349) analogs into newly synthesized DNA has been the gold standard for identifying and quantifying dividing cells. Among these, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a long-standing and widely used tool. However, the emergence of newer analogs, such as 3'-Deoxy-3'-fluorothymidine (F-ara-EdU), which utilizes a more streamlined detection method, presents researchers with a critical choice.
This guide provides an objective comparison of F-ara-EdU and BrdU for proliferation assays, supported by a summary of their performance, detailed experimental protocols, and visualizations of their respective workflows.
At a Glance: F-ara-EdU vs. BrdU
| Feature | 3'-Deoxy-3'-fluorothymidine (F-ara-EdU) | Bromodeoxyuridine (BrdU) |
| Principle of Detection | Copper(I)-catalyzed azide-alkyne "click" reaction.[1][2][3] | Antibody-based detection.[2][4][5][6] |
| DNA Denaturation Required | No.[1][2][3][7] | Yes (acid, heat, or DNase treatment).[2][3][7][8] |
| Protocol Time | Faster and simpler.[1][2][9] | Lengthy and more complex.[2][6] |
| Sensitivity | High, allowing for detection of low levels of DNA synthesis.[1][2] | Generally lower sensitivity requiring higher concentrations.[1] |
| Toxicity | Reported to be less toxic than both BrdU and standard EdU.[10][11] | Can be toxic and cause DNA instability and cell-cycle arrest.[10] |
| Compatibility with Other Stains | High compatibility with immunofluorescence and other staining techniques due to the mild reaction conditions.[1][9] | Limited compatibility as the harsh denaturation step can damage epitopes and affect subsequent antibody staining.[2][3][12] |
| Typical Concentration | 1–10 µM.[1] | Up to 100 µM.[1] |
Mechanism of Action and Detection Workflow
Both F-ara-EdU and BrdU are analogs of thymidine that are incorporated into the DNA of cells during the S-phase of the cell cycle.[1][4] The key difference lies in their detection.
F-ara-EdU contains an ethynyl (B1212043) group.[1] This alkyne moiety allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) in the presence of a copper(I) catalyst.[1][2][3] This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological molecules, and occurs under mild conditions, thus preserving cellular architecture and epitopes for multiplexing.[13]
BrdU detection relies on specific monoclonal antibodies that recognize the incorporated brominated nucleoside.[2][5][6] However, for the antibody to access the BrdU within the double-stranded DNA, the DNA must first be denatured using harsh treatments such as hydrochloric acid, heat, or DNase.[2][8] This step can be detrimental to sample integrity and can interfere with the detection of other cellular markers.[2][3][12]
Experimental Workflows
The following diagrams illustrate the key steps in F-ara-EdU and BrdU proliferation assays.
Caption: F-ara-EdU assay workflow.
Caption: BrdU assay workflow.
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions, such as incubation times and reagent concentrations, should be determined for specific cell types and experimental setups.
F-ara-EdU Cell Proliferation Assay Protocol (for Imaging)
-
Cell Plating: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Labeling: Add F-ara-EdU to the culture medium at a final concentration of 1-10 µM. The optimal concentration and incubation time will vary depending on the cell type's proliferation rate. A typical incubation time is 1-4 hours at 37°C.[3]
-
Fixation: Remove the labeling medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[7]
-
Permeabilization: Wash the fixed cells twice with 3% Bovine Serum Albumin (BSA) in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[7]
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail containing a fluorescent azide, a copper catalyst, and a buffer according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[14]
-
Washing and Counterstaining: Remove the reaction cocktail and wash the cells. If desired, counterstain the nuclei with a DNA dye such as Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets.[14]
BrdU Cell Proliferation Assay Protocol (for Imaging)
-
Cell Plating: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Labeling: Add BrdU to the culture medium at a final concentration of 10-100 µM. Incubate for 1-4 hours at 37°C, or for a duration appropriate for the cell cycle of the cells being studied.[15][16]
-
Fixation: Remove the labeling medium and wash the cells with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
DNA Denaturation: This is a critical step. Treat the fixed cells with 2 M HCl for 10-30 minutes at room temperature to denature the DNA.[8] The optimal time should be determined empirically.
-
Neutralization: Carefully aspirate the HCl and neutralize the cells by washing them several times with a neutralizing buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5) or PBS.[8]
-
Permeabilization and Blocking: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS and block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against BrdU, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells several times with PBS. Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.[16]
-
Washing and Counterstaining: Wash the cells to remove unbound secondary antibody. Counterstain nuclei with a DNA dye if desired.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Conclusion
For researchers prioritizing speed, simplicity, and the preservation of sample integrity for multiplexing, 3'-Deoxy-3'-fluorothymidine (F-ara-EdU) offers a significant advantage over the traditional BrdU method.[2][3] The elimination of the harsh DNA denaturation step not only streamlines the protocol but also enhances compatibility with other immunological and staining techniques.[1][9] Furthermore, reports of lower toxicity make F-ara-EdU particularly suitable for long-term studies and in vivo applications where cell viability is paramount.[10][11]
While BrdU remains a valid and well-established method, its requirement for DNA denaturation presents challenges in terms of protocol length, complexity, and potential for epitope damage.[2][3][7] The choice between F-ara-EdU and BrdU will ultimately depend on the specific experimental needs, with F-ara-EdU representing a more modern, efficient, and versatile alternative for the majority of cell proliferation studies.
References
- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 2. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assay of Cellular Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 5. scribd.com [scribd.com]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. A simple histological technique to improve immunostaining when using DNA denaturation for BrdU labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison: 3'-Deoxy-3'-fluorothymidine (F-ara-EdU) vs. EdU Click Chemistry for DNA Synthesis Analysis
For researchers, scientists, and drug development professionals, the precise measurement of DNA synthesis is paramount for evaluating cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. For years, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) coupled with click chemistry has been a cornerstone for this analysis, offering a significant improvement over the traditional BrdU method. However, the emergence of 3'-Deoxy-3'-fluorothymidine (F-ara-EdU), another thymidine (B127349) analog, presents a compelling alternative with distinct advantages, particularly in long-term studies and sensitive cell lines.
This guide provides an objective, data-driven comparison of F-ara-EdU and EdU to help researchers make an informed decision for their specific experimental needs. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols.
Mechanism of Action and Detection
Both F-ara-EdU and EdU are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key to their detection lies in the ethynyl (B1212043) group, which allows for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction covalently attaches a fluorescently labeled azide (B81097) to the ethynyl group, enabling visualization and quantification of DNA synthesis.[1][2]
The fundamental difference between the two molecules lies in a modification at the 3' position of the deoxyribose sugar. This seemingly small structural change has significant implications for the molecule's biological activity, particularly its cytotoxicity and impact on the cell cycle.
References
The Gold Standard in Bioanalysis: Validating 3'-Deoxy-3'-fluorothymidine-d3 as an Internal Standard for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3'-Deoxy-3'-fluorothymidine (B1224464) (Alovudine), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of 3'-Deoxy-3'-fluorothymidine-d3, a stable isotope-labeled (SIL) internal standard, against the alternative use of a structural analog, using Zidovudine (B1683550) (AZT) as a representative example. The experimental data presented herein underscores the superiority of the SIL internal standard in mitigating analytical variability and enhancing data integrity.
The fundamental principle underpinning the use of an internal standard in mass spectrometry is to account for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. While structural analogs can partially fulfill this role, stable isotope-labeled internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte.
Performance Data Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard
The following tables summarize the key performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Deoxy-3'-fluorothymidine (FLT) and a representative method for Zidovudine, a structural analog, using their respective deuterated internal standards. This comparison highlights the typical performance expectations for each type of internal standard.
Table 1: Linearity and Sensitivity
| Parameter | 3'-Deoxy-3'-fluorothymidine with this compound IS | Zidovudine with Zidovudine-d3 IS (as a proxy for a structural analog IS approach) |
| Linear Range | 0.5 - 500 ng/mL[1] | 1 - 3000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.996[1] | Not explicitly stated, but linearity is confirmed[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 1 ng/mL[2] |
Table 2: Accuracy and Precision
| Parameter | 3'-Deoxy-3'-fluorothymidine with this compound IS | Zidovudine with Zidovudine-d3 IS (as a proxy for a structural analog IS approach) |
| Intra-Assay Accuracy (% Bias) | Within ±12%[1] | ≤ 8.3% deviation[2] |
| Inter-Assay Accuracy (% Bias) | Within ±12%[1] | ≤ 8.3% deviation[2] |
| Intra-Assay Precision (% CV) | 2.8% to 7.7%[1] | ≤ 10%[2] |
| Inter-Assay Precision (% CV) | 4.6% to 14.9%[1] | ≤ 10%[2] |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (Expected Performance) | Structural Analog (e.g., Zidovudine) |
| Matrix Effect | Minimal, as it co-elutes and experiences identical ion suppression/enhancement as the analyte. | Potential for differential matrix effects due to differences in physicochemical properties and retention times. |
| Extraction Recovery | Consistent and tracks the analyte's recovery closely. | May differ from the analyte, leading to variability in quantification. A 92.3% recovery was reported for Zidovudine[2]. |
Experimental Protocols
The following are detailed methodologies for the quantification of 3'-Deoxy-3'-fluorothymidine and a representative structural analog, Zidovudine, in human plasma.
Protocol 1: Quantification of 3'-Deoxy-3'-fluorothymidine using this compound Internal Standard
This protocol is based on a validated LC-MS/MS method for FLT.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3'-Deoxy-3'-fluorothymidine: To be optimized, typically monitoring the transition of the protonated molecule to a characteristic fragment ion.
-
This compound: To be optimized, typically monitoring the transition of the protonated molecule to a characteristic fragment ion, with a +3 Da shift from the analyte.
-
Protocol 2: Quantification of a Nucleoside Analog (Zidovudine) using a Structural Analog Internal Standard Approach
This protocol is based on a validated LC-MS/MS method for Zidovudine using its deuterated internal standard, representing a best-case scenario for a structural analog approach where a closely related labeled compound is used.[2]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard (Zidovudine-d3).
-
Perform solid-phase extraction (SPE) using an Oasis HLB 1 cm³ cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm).
-
Mobile Phase: 15% acetonitrile in 0.1% acetic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizing the Rationale and Workflow
The following diagrams illustrate the conceptual advantages of a stable isotope-labeled internal standard and the typical bioanalytical workflow.
Figure 1: Conceptual comparison of internal standard types.
Figure 2: A typical experimental workflow for bioanalysis.
Conclusion
The validation data and established principles of bioanalysis strongly support the use of this compound as the internal standard of choice for the quantitative analysis of 3'-Deoxy-3'-fluorothymidine by mass spectrometry. Its identical chemical nature ensures that it accurately tracks the analyte through extraction, chromatography, and ionization, thereby correcting for a wide range of potential analytical variabilities. While a structural analog can be a viable alternative when a stable isotope-labeled standard is unavailable, it introduces a higher risk of inaccurate quantification due to potential differences in extraction recovery and matrix effects. For researchers, scientists, and drug development professionals seeking the highest level of data quality and confidence in their results, the adoption of this compound is the recommended and superior approach.
References
- 1. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
[18F]FLT PET Uptake as a Non-Invasive Biomarker for Tumor Proliferation: A Comparison with Ki-67 Expression
For researchers, scientists, and drug development professionals, the accurate assessment of tumor proliferation is critical for diagnosis, prognosis, and monitoring therapeutic response. While the Ki-67 labeling index remains the gold standard for immunohistochemical evaluation of cellular proliferation, its invasive nature and potential for sampling bias present limitations. [18F]fluorothymidine ([18F]FLT) positron emission tomography (PET) has emerged as a promising non-invasive imaging technique to quantitatively measure tumor proliferation in vivo. This guide provides a comprehensive comparison of [18F]FLT PET uptake with Ki-67 expression, supported by experimental data and detailed protocols.
[18F]FLT, a thymidine (B127349) analog, is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.[1] This mechanism allows for the visualization and quantification of proliferating tissues. The standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation, is the most commonly used metric in [18F]FLT PET studies.
Correlation Analysis: [18F]FLT PET vs. Ki-67
Numerous studies across various cancer types have investigated the correlation between [18F]FLT PET uptake (commonly measured as SUVmax) and the Ki-67 labeling index. A meta-analysis of studies in breast cancer reported a pooled correlation coefficient of 0.54, suggesting a moderate correlation.[2] In lung cancer, a meta-analysis found a stronger correlation, with a pooled rho value of 0.65 for the correlation between [18F]FLT uptake and Ki-67 expression.[3] Studies in brain tumors have also demonstrated a strong correlation, with one study reporting a correlation coefficient (r) of 0.84.[4]
However, the strength of the correlation can be influenced by several factors, including the cancer type, the method of Ki-67 assessment (average vs. maximum expression), and the nature of the tissue sample (biopsy vs. whole surgical specimen).[5] A systematic review and meta-analysis highlighted that a significant correlation is more consistently observed when study designs account for these variables.[5] For instance, the correlation was higher in studies that used the average Ki-67 expression or analyzed whole surgical specimens for maximum Ki-67 expression.[5]
Quantitative Data Summary
The following table summarizes the findings from key studies comparing [18F]FLT PET uptake with Ki-67 expression across different cancer types.
| Cancer Type | Number of Patients | [18F]FLT PET Metric | Ki-67 Metric | Correlation Coefficient (r or ρ) | p-value | Reference |
| Breast Cancer (Meta-analysis) | 178 | SUVmax | Labeling Index | 0.54 (pooled) | <0.001 | [2] |
| Lung Cancer (Meta-analysis) | 1213 (8 studies for FLT) | SUVmax | Labeling Index | 0.65 (pooled) | <0.001 | [3] |
| Brain Gliomas | 25 | SUVmax | Labeling Index | 0.84 | <0.0001 | [4][6] |
| Lung Tumors | 11 | aveFLTflux | Proliferation Index | 0.94 | <0.0001 | [7] |
| Lung Tumors | 11 | SUVmax | Proliferation Index | 0.78 | 0.0043 | [7] |
| Soft Tissue Sarcoma | 20 | SUV | Labeling Index | Not significant | 0.21 | [8] |
Experimental Protocols
[18F]FLT PET Imaging Protocol
A standardized protocol is crucial for reproducible and comparable results in [18F]FLT PET imaging. While specific parameters may vary slightly between institutions, a general protocol is as follows:
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
Radiotracer Injection: A dose of 184–360 MBq (4.96–9.72 mCi) of [18F]FLT is administered intravenously.[9]
-
Uptake Period: An uptake period of approximately 60 minutes is allowed for the tracer to distribute and accumulate in proliferating tissues.[9]
-
Image Acquisition: A whole-body PET scan is performed, typically lasting 20-30 minutes.[9] For brain tumors, a dynamic emission acquisition may be used, with imaging starting as early as 5 minutes post-injection.[4][6]
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.[6] Regions of interest (ROIs) are drawn around the tumor to calculate the standardized uptake value (SUV), most commonly the maximum SUV (SUVmax).
Ki-67 Immunohistochemistry (IHC) Protocol
The following is a representative protocol for Ki-67 staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).[10][11]
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 2 minutes each), 90% ethanol (1 change, 2 minutes), 80% ethanol (1 change, 2 minutes), 70% ethanol (2 changes, 2 minutes).[10]
-
Rinse in deionized water.[10]
-
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Detection System:
-
Chromogen Application:
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[11]
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: The Ki-67 labeling index is determined by calculating the percentage of Ki-67-positive tumor cells.
Visualizing the Methodologies
To better understand the relationship and workflow of these two techniques, the following diagrams are provided.
Figure 1. Experimental workflow for correlating [18F]FLT PET uptake with Ki-67 expression.
Figure 2. Biological basis for the correlation of [18F]FLT uptake and Ki-67 expression.
Conclusion
[18F]FLT PET is a valuable non-invasive tool for assessing tumor proliferation, and its uptake shows a significant correlation with the established proliferation marker Ki-67 in many cancer types. While it may not serve as a direct surrogate for the Ki-67 index in all situations, [18F]FLT PET provides a repeatable, whole-tumor assessment of proliferation that can be particularly useful for monitoring response to therapy and overcoming the limitations of tissue sampling.[5][14] Further standardization of imaging protocols and analysis methods will continue to enhance the clinical utility of [18F]FLT PET in oncology research and drug development.
References
- 1. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations Between PET Parameters and Expression of Ki-67 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlations of 18F-FDG and 18F-FLT uptake on PET with Ki-67 expression in patients with lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Correlation between Ki-67 immunohistochemistry and 18F-fluorothymidine uptake in patients with cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In vivo validation of 3'deoxy-3'-[(18)F]fluorothymidine ([(18)F]FLT) as a proliferation imaging tracer in humans: correlation of [(18)F]FLT uptake by positron emission tomography with Ki-67 immunohistochemistry and flow cytometry in human lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography for Response Assessment in Soft Tissue Sarcoma: A Pilot Study to Correlate Imaging Findings With Tissue Thymidine Kinase 1 and Ki-67 Activity and Histopathologic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. dbbiotech.com [dbbiotech.com]
- 12. nextgen-protocols.org [nextgen-protocols.org]
- 13. genomeme.ca [genomeme.ca]
- 14. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of [18F]FLT and [18F]FDG for Tumor Imaging: A Guide for Researchers
In the landscape of oncological positron emission tomography (PET), 2'-deoxy-2'-[18F]fluoro-D-glucose ([18F]FDG) has long been the cornerstone for tumor imaging, prized for its ability to visualize the heightened glucose metabolism characteristic of malignant cells. However, the emergence of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a tracer that reflects cellular proliferation, has presented a valuable alternative and complementary tool for researchers and clinicians. This guide provides a comprehensive, data-driven comparison of [18F]FLT and [18F]FDG, offering insights into their distinct mechanisms, comparative performance in various tumor types, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between [18F]FDG and [18F]FLT lies in the distinct biological processes they trace. [18F]FDG, a glucose analog, is transported into cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase.[1][2] This metabolic trapping prevents its further metabolism, leading to accumulation in cells with high glycolytic rates, a hallmark of many cancers known as the "Warburg effect".[2]
In contrast, [18F]FLT is an analog of thymidine (B127349), a nucleoside essential for DNA synthesis. It enters the cell through nucleoside transporters and is phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is tightly linked to the S-phase of the cell cycle.[1][3] This mechanism makes [18F]FLT a specific marker of cellular proliferation.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between [18F]FLT and [18F]FDG Uptake in PET/CT Imaging in CC Depend on Vaginal Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]FDG and [18F]FLT uptake in human breast cancer cells in relation to the effects of chemotherapy: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Anti-BrdU Antibody Cross-Reactivity with Fluorinated Thymidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of anti-BrdU antibodies with various thymidine (B127349) analogs, with a special focus on fluorinated compounds used in research and clinical settings. Understanding the specificity of these antibodies is critical for the accurate interpretation of cell proliferation and DNA synthesis assays, particularly in multi-labeling experiments or when studying the effects of nucleoside analog drugs.
Executive Summary
While anti-BrdU antibodies are invaluable tools for detecting DNA synthesis, their cross-reactivity with other thymidine analogs can be a significant experimental variable. Extensive research has characterized the cross-reactivity of many anti-BrdU antibody clones with common halogenated analogs such as Chloro-deoxyuridine (CldU) and Iodo-deoxyuridine (IdU), as well as the non-halogenated analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
However, a comprehensive review of the scientific literature reveals a notable lack of direct experimental data on the cross-reactivity of commercially available anti-BrdU antibodies with the fluorinated thymidine analogs F-ara-EdU , F-ara-dU (Fludarabine arabinoside) , and FIAU (Fialuridine) . The standard detection methods for these fluorinated compounds typically do not involve immunoassays with anti-BrdU antibodies. F-ara-EdU is detected via click chemistry, while F-ara-dU and FIAU are often quantified using chromatographic and mass spectrometric techniques.
This guide summarizes the known cross-reactivity profiles for common thymidine analogs to provide a framework for comparison and details the experimental protocols that can be adapted to assess the cross-reactivity of anti-BrdU antibodies with the fluorinated analogs of interest.
Data Presentation: Cross-Reactivity of Anti-BrdU Antibodies with Common Thymidine Analogs
The following table summarizes the known cross-reactivity of various anti-BrdU antibody clones with commonly used thymidine analogs. It is important to note that this information is often qualitative and can vary between manufacturers and experimental conditions.
| Antibody Clone | Recognizes BrdU | Cross-reacts with CldU | Cross-reacts with IdU | Cross-reacts with EdU | Reference / Source |
| Bu20a | Yes | Yes | Yes | Yes (significant) | Bio-Rad[1], Liboska et al., 2012 |
| B44 | Yes | Yes | Yes | Not specified | Manufacturer datasheets |
| MoBU-1 | Yes | Not specified | Not specified | No | Thermo Fisher Scientific[2] |
| 3D4 | Yes | Not specified | Not specified | Yes (significant) | Liboska et al., 2012 |
| PRB-1 | Yes | Not specified | Not specified | Yes (significant) | Liboska et al., 2012 |
| BU1/75 (ICR1) | Yes | Yes | No | Yes (significant) | Liboska et al., 2012 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine antibody cross-reactivity. These protocols can be adapted to test the binding of anti-BrdU antibodies to F-ara-EdU, F-ara-dU, and FIAU.
Immunofluorescence Staining for Cross-Reactivity Assessment
This protocol allows for the visual assessment of antibody binding to incorporated nucleoside analogs within cells.
a. Cell Culture and Analog Incorporation:
-
Seed cells of interest (e.g., HeLa, Jurkat) onto coverslips in a multi-well plate and culture overnight.
-
Prepare stock solutions of BrdU (positive control), and the fluorinated analogs (F-ara-EdU, F-ara-dU, FIAU) in sterile DMSO or PBS.
-
Add the analogs to the cell culture medium at a final concentration typically ranging from 10 µM to 100 µM. Incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 1-24 hours, depending on the cell cycle length). Include a no-analog control.
-
Wash the cells three times with PBS to remove unincorporated analogs.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
c. DNA Denaturation:
-
Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA, which is crucial for exposing the incorporated analog to the antibody.[3][4]
-
Neutralize the acid by incubating with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes at room temperature.[5]
-
Wash three times with PBS.
d. Immunostaining:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Dilute the primary anti-BrdU antibody in the blocking buffer to its recommended concentration.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
e. Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Compare the fluorescence intensity in the nuclei of cells incubated with the different fluorinated analogs to the BrdU positive control and the no-analog negative control.
Flow Cytometry for Quantitative Cross-Reactivity Analysis
Flow cytometry provides a quantitative measure of antibody binding at a single-cell level.
a. Cell Labeling and Fixation:
-
Culture cells in suspension or detach adherent cells.
-
Label the cells with BrdU and the fluorinated analogs as described in the immunofluorescence protocol.
-
Harvest the cells and wash twice with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.[3]
b. DNA Denaturation and Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 2 M HCl and incubate for 30 minutes at room temperature.[3]
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5).[3]
-
Wash the cells with a buffer containing BSA and a mild detergent (e.g., PBS with 1% BSA and 0.5% Tween-20).
-
Incubate the cells with the anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells and, if using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature.
-
Wash the cells and resuspend in a staining buffer containing a DNA dye such as Propidium Iodide (PI) or 7-AAD for cell cycle analysis.[6]
c. Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and quantify the mean fluorescence intensity (MFI) of the anti-BrdU antibody staining for each analog-treated population.
-
Compare the MFI of cells labeled with the fluorinated analogs to the BrdU positive control and the unlabeled negative control.
Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening
ELISA can be adapted to screen for antibody cross-reactivity in a high-throughput format.
a. Antigen Coating:
-
Synthesize or obtain DNA fragments containing BrdU or the fluorinated analogs.
-
Coat the wells of a 96-well ELISA plate with the DNA fragments overnight at 4°C. Alternatively, coat with a carrier protein conjugated to the analogs.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
b. Antibody Incubation and Detection:
-
Add serial dilutions of the anti-BrdU antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄), which will turn the color to yellow.
c. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration for each analog to generate binding curves and determine the relative affinity.
Mandatory Visualizations
Caption: Logical relationship of anti-BrdU antibody binding.
Caption: General workflow for assessing antibody cross-reactivity.
Discussion and Alternative Detection Methods
The absence of published data on the cross-reactivity of anti-BrdU antibodies with F-ara-EdU, F-ara-dU, and FIAU is likely due to the prevalence of more specific and efficient detection methods for these compounds.
-
F-ara-EdU: Similar to EdU, F-ara-EdU contains an ethynyl (B1212043) group, making it amenable to detection via copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry".[7][8] This method is highly specific and does not require harsh DNA denaturation, thus preserving cell morphology and other epitopes for multiplex staining.[7][8]
-
F-ara-dU (Fludarabine arabinoside): As a clinically used chemotherapeutic agent, the focus of research has been on its metabolic activation to F-ara-ATP and its subsequent incorporation into DNA, leading to chain termination.[9] Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to quantify the levels of F-ara-A and its metabolites in biological samples.
-
FIAU (Fialuridine): This antiviral nucleoside analog has been studied for its incorporation into viral and mitochondrial DNA. Concerns about its toxicity have led to detailed metabolic and mechanistic studies, again primarily using chromatographic and mass spectrometric methods for detection and quantification.
Conclusion
While anti-BrdU antibodies are powerful tools, their potential for cross-reactivity necessitates careful validation, especially when working with novel or less common thymidine analogs. For the fluorinated compounds F-ara-EdU, F-ara-dU, and FIAU, there is currently no published evidence to suggest that anti-BrdU antibodies are a reliable method for their detection. Researchers interested in detecting the incorporation of these analogs should consider the established methods of click chemistry for F-ara-EdU and chromatography-mass spectrometry for F-ara-dU and FIAU. If the use of an anti-BrdU antibody is unavoidable, it is imperative to perform rigorous validation experiments, such as those detailed in this guide, to characterize its specificity and potential for cross-reactivity with the analog .
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of [18F]FLT PET Measurements in Longitudinal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Positron Emission Tomography (PET) measurements in longitudinal studies. Understanding the reproducibility of this imaging biomarker is critical for its effective use in monitoring treatment response and assessing disease progression in oncology research and drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and relationships to aid in the design and interpretation of longitudinal [¹⁸F]FLT PET studies.
Data on Reproducibility of [¹⁸F]FLT PET Measurements
The reproducibility of [¹⁸F]FLT PET measurements is a key consideration for its application in longitudinal studies where changes in tracer uptake are used to evaluate treatment effects. Several studies have quantified the test-retest variability of [¹⁸F]FLT uptake using various metrics, primarily the Standardized Uptake Value (SUV). The following tables summarize key reproducibility data from multi-center and single-center studies.
| Metric | Tumor Type(s) | Repeatability Coefficient (RC) | Intraclass Correlation Coefficient (ICC) | Key Findings & Citations |
| SUVpeak | Solid Tumors (Breast, Head & Neck, NSCLC) | 23.1% | ≥ 0.96 | Demonstrated the best repeatability among SUV metrics in a multi-center meta-analysis.[1] |
| SUVmax | Solid Tumors (Breast, Head & Neck, NSCLC) | Not significantly different from SUVpeak | ≥ 0.96 | Strong correlation between test-retest scans.[1] |
| SUVmean | Solid Tumors (Breast, Head & Neck, NSCLC) | Not significantly different from SUVpeak | ≥ 0.96 | Strong correlation between test-retest scans.[1] |
| Proliferative Volume | Solid Tumors (Breast, Head & Neck, NSCLC) | 36.0% | Not Reported | Worse repeatability compared to SUV metrics.[1] |
| Total Lesion Uptake (TLU) | Solid Tumors (Breast, Head & Neck, NSCLC) | 36.4% | Not Reported | Worse repeatability compared to SUV metrics.[1] |
| Metric | Tumor Type | Repeatability Coefficient (RC) | Study Design | Key Findings & Citations |
| SUVmax | High-Grade Glioma | 23.2% (1h post-injection) | Multicenter test-retest | Consistent with previous single-center studies.[2] |
| SUVpeak | High-Grade Glioma | 18.5% (1h post-injection) | Multicenter test-retest | Showed the best performance among SUV metrics.[2] |
| Tumor-to-Background Ratio (SUVpeak) | High-Grade Glioma | 16.5% | Multicenter test-retest | Normalizing to a background region improved repeatability.[2] |
| SUVmax | Non-Small Cell Lung Cancer, Head and Neck Cancer | 21.6% | Not specified | Consistent with multicenter glioma study.[2] |
| SUVmax | Breast Cancer | 29.2% | Not specified | Higher variability noted in this study.[2] |
| SUVmean | Breast Cancer | 20.6% | Not specified | Good repeatability reported.[2] |
Experimental Protocols
The reproducibility of [¹⁸F]FLT PET measurements is intrinsically linked to the standardization of the experimental protocol. The following outlines a typical methodology for a longitudinal [¹⁸F]FLT PET study designed to assess treatment response.
Patient Preparation:
-
Fasting: Patients are typically required to fast for a minimum of 4-6 hours prior to [¹⁸F]FLT injection to ensure stable physiological conditions.
-
Hydration: Adequate hydration is encouraged.
-
Medication Review: A thorough review of concomitant medications is crucial, as some drugs can interfere with [¹⁸F]FLT uptake and metabolism.[3]
[¹⁸F]FLT Administration and Uptake:
-
Dose: A standard dose of [¹⁸F]FLT is administered intravenously.
-
Uptake Period: A consistent uptake period, typically 60 minutes, is maintained between tracer injection and the start of the PET scan.
Image Acquisition:
-
Scanner: The same PET/CT scanner should be used for all longitudinal scans of a given patient to minimize inter-scanner variability.
-
Acquisition Protocol: Standardized acquisition protocols, including scan duration per bed position and reconstruction parameters, are essential.
Image Analysis:
-
Tumor Segmentation: A consistent and reproducible method for delineating tumor volumes of interest (VOIs) is critical. Methods can range from manual delineation to semi-automated techniques like fixed or adaptive thresholding.[4]
-
SUV Calculation: Standardized uptake values (SUVmax, SUVpeak, SUVmean) are calculated for the delineated tumor VOIs.
-
Data Analysis: Statistical methods such as the repeatability coefficient (RC) and intraclass correlation coefficient (ICC) are used to assess the test-retest variability.[1]
Visualizing Key Processes
To better understand the biological basis of [¹⁸F]FLT PET and the factors influencing its reproducibility, the following diagrams are provided.
Caption: [¹⁸F]FLT uptake and metabolism pathway in a tumor cell.
Caption: Factors influencing the reproducibility of [¹⁸F]FLT PET.
Comparison with [¹⁸F]FDG PET
While [¹⁸F]FLT is a specific marker of proliferation, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most commonly used PET tracer in oncology, reflecting glucose metabolism.
-
Specificity: [¹⁸F]FLT uptake is more specific to cellular proliferation compared to [¹⁸F]FDG, which can accumulate in inflammatory cells, potentially leading to false-positive results.[5][6]
-
Uptake Levels: Generally, the uptake of [¹⁸F]FDG in tumors is significantly higher than that of [¹⁸F]FLT.[7][8] This can affect image quality and lesion detectability.
-
Reproducibility: Some studies suggest that the reproducibility of [¹⁸F]FLT may be better than that of [¹⁸F]FDG. For instance, one multicenter study on high-grade glioma reported an RC for [¹⁸F]FLT SUVmax of around 23%, while similar values for [¹⁸F]FDG are reported to be around 33%. However, test-retest studies for [¹⁸F]FDG in other cancers have shown high reproducibility with average differences in SUVmax as low as 8% on the same scanner.[9]
-
Correlation with Proliferation: [¹⁸F]FLT uptake has shown a stronger correlation with the proliferation marker Ki-67 compared to [¹⁸F]FDG in some tumor types, such as non-small cell lung cancer.[7]
Conclusion
[¹⁸F]FLT PET is a valuable tool for non-invasively assessing tumor proliferation in longitudinal studies. The reproducibility of [¹⁸F]FLT PET measurements, particularly when using SUVpeak, is generally good, with repeatability coefficients in the range of 18-24% in multicenter studies.[2] However, it is crucial to adhere to standardized protocols for patient preparation, image acquisition, and data analysis to minimize variability. Factors such as the choice of SUV metric and tumor segmentation method can significantly impact reproducibility. While [¹⁸F]FLT offers greater specificity for proliferation compared to [¹⁸F]FDG, its lower uptake may be a limitation in some clinical scenarios. For researchers and drug development professionals, a thorough understanding of these factors is essential for the robust application of [¹⁸F]FLT PET as a biomarker in longitudinal clinical trials.
References
- 1. Repeatability of quantitative 18F-FLT uptake measurements in solid tumors: an individual patient data multi-center meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeatability of 18F-FLT PET in a Multicenter Study of Patients with High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility of 18F-FDG and 3'-deoxy-3'-18F-fluorothymidine PET tumor volume measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review on [(18)F]FLT-PET uptake as a measure of treatment response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Test–Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PMC [pmc.ncbi.nlm.nih.gov]
[18F]FLT PET: A Guide to Histopathological Validation as a Proliferation Marker
For researchers, scientists, and drug development professionals, the non-invasive assessment of cellular proliferation is a critical tool in oncology. 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) positron emission tomography (PET) has emerged as a promising imaging biomarker for this purpose. This guide provides an objective comparison of [18F]FLT's performance with the gold-standard histopathological marker of proliferation, Ki-67, supported by experimental data and detailed protocols.
Mechanism of Action and Biological Validation
[18F]FLT is a thymidine (B127349) analog that is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is significantly upregulated during the S-phase of the cell cycle.[1][2][3] This phosphorylation traps the radiotracer within proliferating cells, allowing for in vivo quantification of proliferation using PET.[1][2] The uptake of [18F]FLT is therefore not a direct measure of DNA synthesis but rather reflects the activity of TK1, which is closely linked to the proliferative state of the cell.[2]
The validation of [18F]FLT as a proliferation marker relies heavily on its correlation with established histopathological markers, primarily the Ki-67 protein. Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0), making it an excellent marker of the growth fraction of a cell population.[3] Numerous studies have investigated the correlation between [18F]FLT uptake, typically measured as the maximum standardized uptake value (SUVmax) or tumor-to-normal tissue ratio (T/N), and the Ki-67 labeling index (LI), which represents the percentage of Ki-67-positive cells in a tumor sample.
Quantitative Comparison: [18F]FLT Uptake vs. Ki-67 Index
The correlation between [18F]FLT uptake and the Ki-67 index has been investigated across a wide range of malignancies. The strength of this correlation can be influenced by several factors, including tumor type and the specific methodologies used for both PET imaging and immunohistochemistry.[4] A systematic review and meta-analysis have shown that when appropriate study designs are used, the correlation between [18F]FLT and Ki-67 is significant and independent of cancer type.[4]
Below is a summary of key findings from various studies:
| Cancer Type | [18F]FLT Metric | Ki-67 Metric | Correlation Coefficient (r) | Key Findings & Citations |
| Various Cancers (Meta-analysis) | SUV | Average Expression | 0.70 | A high correlation was observed when using the average Ki-67 expression, regardless of whether biopsy or surgical samples were used.[4] |
| Various Cancers (Meta-analysis) | SUV | Maximum Expression (Surgical Specimen) | 0.72 | A strong correlation was found when using the maximum Ki-67 expression from whole surgical specimens.[4] |
| Various Cancers (Meta-analysis) | SUV | Maximum Expression (Biopsy) | 0.04 | No significant correlation was found when using the maximum Ki-67 expression from biopsy samples, highlighting the potential for sampling bias.[4] |
| Newly Diagnosed Gliomas | T/N Ratio | Ki-67 Index | 0.81 | A strong positive correlation was observed in newly diagnosed gliomas.[5][6] |
| Recurrent Gliomas | T/N Ratio | Ki-67 Index | 0.50 | A weaker, though still significant, correlation was found in recurrent gliomas.[6] |
| Non-Small Cell Lung Cancer (NSCLC) | SUVmax | Ki-67 Index | 0.77 | A significant correlation was demonstrated in NSCLC.[7][8] |
| High-Grade Gliomas | SUVmax | Ki-67 Index | 0.84 | [18F]FLT uptake showed a stronger correlation with the Ki-67 index compared to [18F]FDG.[9] |
| Lung Tumors | SUV | Proliferation Index | 0.92 | [18F]FLT uptake correlated better with the proliferation index than [18F]FDG uptake (r=0.59).[10] |
Experimental Protocols
Standardized protocols are crucial for the reliable validation and comparison of [18F]FLT PET imaging with histopathology.
[18F]FLT PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to radiotracer injection to ensure stable physiological conditions.
-
Radiotracer Administration: A standard dose of [18F]FLT is administered intravenously.
-
Uptake Period: An uptake period of 60 minutes is commonly used to allow for sufficient tracer accumulation in proliferating tissues and clearance from the blood pool.[7]
-
Image Acquisition: A whole-body or region-of-interest PET scan is performed, often in conjunction with a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Analysis: PET images are reconstructed and analyzed to quantify [18F]FLT uptake in tumors. The most common quantitative metric is the SUVmax, which represents the maximum pixel value within a region of interest drawn around the tumor. The tumor-to-normal tissue (T/N) ratio can also be calculated by dividing the tumor SUV by the SUV of a reference normal tissue region.[5]
Ki-67 Immunohistochemistry Protocol
-
Tissue Sampling: Tumor tissue is obtained through biopsy or surgical resection. For optimal correlation with PET imaging, the tissue sample should be representative of the tumor region with the highest [18F]FLT uptake.
-
Tissue Processing: The tissue is fixed in formalin, embedded in paraffin, and sectioned into thin slices.
-
Immunostaining: The tissue sections are incubated with a primary antibody specific for the Ki-67 protein. This is followed by incubation with a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction, resulting in the staining of Ki-67-positive nuclei.
-
Quantification: The Ki-67 labeling index (LI) is determined by counting the number of Ki-67-positive tumor cell nuclei and expressing it as a percentage of the total number of tumor cells counted. This can be done manually by a pathologist or with the aid of digital image analysis software. Both the average and maximum Ki-67 LI within the tumor specimen can be reported.[4]
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental workflow, the following diagrams are provided.
Caption: The thymidine salvage pathway and the mechanism of [18F]FLT trapping.
Caption: Experimental workflow for validating [18F]FLT PET with Ki-67 immunohistochemistry.
Comparison with Alternatives
While [18F]FLT is a specific marker for proliferation, it is important to consider its performance in relation to other PET tracers.
-
[18F]FDG: 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is the most widely used PET tracer in oncology. It measures glucose metabolism, which is often elevated in cancer cells. While [18F]FDG uptake can correlate with proliferation, this relationship is not always direct, as [18F]FDG is also taken up by inflammatory cells, which can lead to false-positive results.[2][10] In several studies, [18F]FLT has shown a stronger and more specific correlation with the Ki-67 index than [18F]FDG, particularly in lung cancer and gliomas.[9][10] However, in some cases, such as in non-small cell lung cancer, the correlation of [18F]FDG with Ki-67 was found to be comparable to or even slightly better than that of [18F]FLT.[7][8]
-
Novel Proliferation Tracers: The limitations of [18F]FLT, such as its reliance on the thymidine salvage pathway, have prompted the development of new proliferation tracers.[1][11] These include agents targeting different aspects of cell proliferation, such as amino acid metabolism or the expression of specific receptors.[1] Examples include [18F]ISO-1, which targets the sigma-2 receptor, and various radiolabeled amino acid analogs.[1] While these novel tracers show promise, they are still in the early stages of clinical validation.
Limitations and Considerations
Despite its promise, there are several limitations to consider when using [18F]FLT PET as a proliferation marker:
-
Reliance on the Salvage Pathway: Tumors that primarily utilize the de novo pathway for thymidine synthesis may show low [18F]FLT uptake despite having a high proliferative rate.[1][11] This can lead to an underestimation of proliferation.
-
Blood-Brain Barrier: In brain tumors, the uptake of [18F]FLT can be influenced by the integrity of the blood-brain barrier, which may confound the interpretation of proliferation.[6]
-
Background Uptake: High physiological uptake of [18F]FLT in the bone marrow and liver can sometimes interfere with the assessment of tumors in these regions.[2]
Conclusion
Histopathological validation studies have largely supported the use of [18F]FLT PET as a non-invasive marker of cellular proliferation. A strong correlation with the Ki-67 index has been demonstrated in various cancers, particularly when standardized imaging and histopathological protocols are employed. [18F]FLT offers a more specific assessment of proliferation compared to [18F]FDG, although its utility can be influenced by the tumor's reliance on the thymidine salvage pathway. As research continues and novel tracers are developed, [18F]FLT remains a valuable tool for researchers, scientists, and drug development professionals in the quest to better understand and treat cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Role of [18F]FLT PET/CT in Lymphoid Malignancies: A Review of Clinical Results [mdpi.com]
- 3. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Ki-67 immunohistochemistry and 18F-fluorothymidine uptake in patients with cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of 18F-FLT uptake with tumor grade and Ki-67 immunohistochemistry in patients with newly diagnosed and recurrent gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of 18F-FLT and 18F-FDG uptake on PET with Ki-67 immunohistochemistry in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 9. Imaging proliferation in brain tumors with 18F-FLT PET: comparison with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]
A Comparative Guide to FLT and FDG Uptake Mechanisms in Cellular Proliferation and Metabolism Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake mechanisms of two key positron emission tomography (PET) tracers: 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) and 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). Understanding the distinct cellular pathways these tracers utilize is critical for the accurate interpretation of imaging data in oncology research and drug development. This document outlines the fundamental differences in their transport and intracellular retention, supported by experimental data and detailed methodologies.
Core Uptake Mechanisms: A Tale of Two Pathways
[18F]FLT and [18F]FDG are invaluable tools for non-invasively assessing tumor biology. However, they report on fundamentally different cellular processes. [18F]FDG, a glucose analog, measures metabolic activity, which is often elevated in malignant tissues due to the Warburg effect.[1][2] In contrast, [18F]FLT, a thymidine (B127349) analog, is a marker of cellular proliferation, specifically DNA synthesis.[1][3]
The uptake of [18F]FDG begins with its transport into the cell via glucose transporters (GLUTs), with GLUT-1 being a predominant isoform in many cancers.[4][5][6] Once inside the cell, [18F]FDG is phosphorylated by hexokinase to [18F]FDG-6-phosphate.[7] This phosphorylated form is metabolically trapped within the cell as it cannot be further metabolized in the glycolytic pathway.[7] However, [18F]FDG uptake is not specific to cancer cells; it can also be elevated in inflammatory cells like macrophages, which can lead to false-positive results in oncologic imaging.[3][8]
[18F]FLT uptake, on the other hand, is intricately linked to the DNA synthesis phase (S-phase) of the cell cycle.[1] It is transported into the cell by nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1).[9][10] Following transport, [18F]FLT is phosphorylated by thymidine kinase 1 (TK1), a key enzyme in the thymidine salvage pathway whose activity is significantly upregulated during the S-phase.[1][11][12] The resulting [18F]FLT-monophosphate is trapped intracellularly but is not incorporated into DNA.[1][13] This specificity for TK1 activity makes [18F]FLT a more direct and specific marker of tumor proliferation compared to [18F]FDG.[8][14]
Quantitative Comparison of [18F]FLT and [18F]FDG Uptake
Experimental data consistently demonstrate differences in the uptake of [18F]FLT and [18F]FDG in various tumor types. Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation, is often used for comparison.
| Cancer Type | Mean/Median SUVmax ([18F]FDG) | Mean/Median SUVmax ([18F]FLT) | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer | 13.0 ± 5.8 | 5.6 ± 2.0 | [18F]FDG uptake is significantly higher than [18F]FLT. [18F]FDG SULmax was a better predictor of anatomic tumor response after chemotherapy. | [15] |
| Non-Small Cell Lung Cancer | 14 (range, 4–31) | 6 (range, 2–12) | Baseline [18F]FDG uptake was 2.3 times higher than [18F]FLT. | [16] |
| Head and Neck Cancer | 10.2 ± 6.1 (Mesopharynx) | 5.9 ± 3.2 (Mesopharynx) | [18F]FDG uptake was significantly higher across most subsites. | [17][18] |
| High-Grade Glioma | 5.45 ± 3.19 | 1.33 ± 0.75 | [18F]FDG had much higher absolute SUVs, but [18F]FLT showed better image contrast (tumor-to-normal tissue ratio). | [19] |
| Cervical Cancer | 11.46 ± 4.05 | 9.35 ± 10.06 | SUVmax was generally lower for [18F]FLT than for [18F]FDG. | [3] |
Correlation with Proliferation Marker Ki-67
The Ki-67 protein is a well-established marker of cellular proliferation. Comparing the correlation of [18F]FLT and [18F]FDG uptake with Ki-67 expression provides further insight into their utility as proliferation imaging agents.
| Cancer Type | Correlation (r) of SUV with Ki-67 ([18F]FLT) | Correlation (r) of SUV with Ki-67 ([18F]FDG) | Key Findings | Reference(s) |
| Lung Tumors | 0.92 (P < 0.0001) | 0.59 (P < 0.001) | [18F]FLT SUV correlated better with the proliferation index than [18F]FDG SUV. | [8] |
| High-Grade Glioma | 0.84 (P < 0.0001) | 0.51 (P = 0.07) | [18F]FLT SUVmax correlated more strongly with the Ki-67 index. | [19] |
| Non-Small Cell Lung Cancer | 0.77 (p<0.0002) | 0.81 (p<0.0001) | In this study, the correlation of [18F]FLT with Ki-67 was not superior to that of [18F]FDG. | [20] |
| Lung Tumors | Significant correlation (details not specified) | No significant correlation | [18F]FLT uptake showed a significant correlation with Ki-67, while [18F]FDG did not. | [11][21] |
Visualizing the Uptake Pathways
The following diagrams illustrate the distinct cellular uptake and retention mechanisms of [18F]FDG and [18F]FLT.
Caption: Cellular uptake and trapping of [18F]FDG.
Caption: Cellular uptake and trapping of [18F]FLT.
Experimental Protocols
In Vitro Tracer Uptake Assay (Adapted for both [18F]FDG and [18F]FLT)
-
Cell Culture: Plate tumor cells in multi-well plates and culture until they reach the desired confluency (e.g., 70-80%).
-
Starvation (for [18F]FDG): For [18F]FDG uptake assays, cells are typically starved of glucose for a defined period (e.g., 1-2 hours) in a glucose-free medium like phosphate-buffered saline (PBS) to upregulate GLUT expression.[6][7]
-
Incubation: Add a known activity of [18F]FDG or [18F]FLT to each well and incubate for a specified time (e.g., 60 minutes) at 37°C.[7]
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular tracer.[7]
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Normalization: Normalize the radioactivity counts to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).
Ki-67 Immunohistochemistry
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a specific buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the Ki-67 antigen.[12]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum (e.g., goat serum).[12]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Ki-67 overnight at 4°C.[5]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[5]
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Scoring: The Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining.
Clinical PET/CT Imaging Protocol
Patient Preparation:
-
[18F]FDG: Patients should fast for at least 6 hours prior to the scan to reduce background glucose levels. Blood glucose levels should be checked before tracer injection and should ideally be below 150-200 mg/dL.[4] Strenuous exercise should be avoided for 24 hours.
-
[18F]FLT: No specific fasting requirements are generally needed.
Tracer Injection and Uptake:
-
Administer a weight-based dose of [18F]FDG or [18F]FLT intravenously.
-
The patient should rest in a quiet room during the uptake period (typically 60 minutes) to minimize physiological uptake in muscles.[18]
Image Acquisition:
-
Perform a whole-body or region-of-interest CT scan for attenuation correction and anatomical localization.
-
Acquire PET emission data over the same anatomical range. The acquisition time per bed position is typically 2-5 minutes.[4]
Image Analysis:
-
Reconstruct the PET data with correction for attenuation, scatter, and decay.
-
Regions of interest (ROIs) are drawn around areas of abnormal uptake, and semi-quantitative values such as SUVmax and SUVmean are calculated.
Conclusion
[18F]FLT and [18F]FDG provide complementary information about tumor biology. While [18F]FDG is a sensitive tool for detecting metabolically active lesions, its lack of specificity for malignancy is a notable limitation. [18F]FLT, by targeting a key enzyme in DNA synthesis, offers a more specific measure of tumor proliferation. The choice of tracer should be guided by the specific research question and the biological characteristics of the cancer under investigation. For studies aiming to assess the anti-proliferative effects of novel therapies, [18F]FLT is often the more appropriate imaging biomarker. Conversely, for general tumor staging and detection, [18F]FDG remains the clinical standard. A thorough understanding of their distinct uptake mechanisms is paramount for leveraging these powerful imaging tools to their full potential in oncology research and drug development.
References
- 1. GLUT1 expression in malignant tumors and its use as an immunodiagnostic marker | Clinics [elsevier.es]
- 2. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EANM/SNMMI FDG PET/CT: Guidelines for Tumour Imaging | SNMMI [snmmi.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Ki67 immunohistochemistry staining [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. raybiotech.com [raybiotech.com]
- 15. A comparison of FLT to FDG PET/CT in the early assessment of chemotherapy response in stages IB–IIIA resectable NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prospective comparison of early interim 18F-FDG-PET with 18F-FLT-PET for predicting treatment response and survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Glucose Transporters as a Target for Anticancer Therapy [mdpi.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
Quantitative comparison of FLT, FMAU, and FIAU uptake and retention
A Quantitative Comparison of FLT, FMAU, and FIAU Uptake and Retention for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three key nucleoside analogs used in molecular imaging and therapy: 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU), and 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil ([¹²⁴I]FIAU). The following sections detail their uptake and retention kinetics, the experimental methods used for their evaluation, and the underlying cellular mechanisms.
Introduction
[¹⁸F]FLT and [¹⁸F]FMAU are radiolabeled thymidine (B127349) analogs primarily used as positron emission tomography (PET) tracers for imaging cell proliferation in oncology. Their uptake is closely linked to the activity of thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. [¹²⁴I]FIAU, another thymidine analog, has been investigated for imaging gene expression, particularly in the context of viral thymidine kinase activity, and has also been studied as an antiviral agent. Understanding the quantitative differences in their cellular uptake and retention is crucial for selecting the appropriate agent for specific research and clinical applications.
Quantitative Data Summary
The following tables summarize the quantitative data on the uptake and retention of FLT, FMAU, and FIAU from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons of all three compounds in the same experimental model are limited. Therefore, data from different studies are presented, and the specific cell lines and animal models are indicated.
Table 1: In Vitro Cellular Uptake of FLT, FMAU, and FIAU
| Tracer | Cell Line | Incubation Time | Uptake (% applied dose/mg protein or equivalent) | Reference |
| [³H]FLT | A549 (human lung carcinoma) | 60 min | ~150% of medium concentration | [1] |
| [³H]FMAU | PC3 (prostate cancer) | 10 min | ~1.2 pmol/µg DNA | [2] |
| [¹²⁵I]FIAU | T1115 (human glioblastoma, HSV1-tk+) | 120 min | ~28-fold increase over control | [3] |
Table 2: In Vivo Tumor Uptake and Biodistribution of [¹⁸F]FLT, [¹⁸F]FMAU, and [¹²⁴I]FIAU in Xenograft Models
| Tracer | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [¹⁸F]FLT | Nude Mice | PC-3 (prostate cancer) | 60 min | ~2.5 | ~3.5 | [4] |
| [¹⁸F]FLT | Nude Mice | H441 (lung cancer) | 120 min | 5.10 ± 1.45 | 12.94 ± 4.38 | [5] |
| [¹⁸F]-D-FMAU | Nude Mice | H441 (lung cancer) | 120 min | 7.74 ± 1.39 | 3.37 ± 1.19 | [5] |
| [¹²⁵I]FIAU | SCID Mice | EBV-TK+ Tumor | 96 hours | ~10 | >10 | [6] |
Signaling Pathway for Uptake and Retention
The cellular uptake and retention of FLT, FMAU, and FIAU are primarily governed by the thymidine salvage pathway. These nucleoside analogs are transported into the cell by nucleoside transporters and are subsequently phosphorylated by thymidine kinase. This phosphorylation traps the analogs inside the cell.
Cellular uptake and metabolism of FLT, FMAU, and FIAU.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent typical procedures used in the field and may be adapted based on specific experimental goals.
In Vitro Cellular Uptake Assay
This protocol outlines the general steps for measuring the uptake of radiolabeled nucleoside analogs in cultured cells.
-
Cell Culture: Plate cells (e.g., A549, PC3) in 24-well or 96-well plates and grow to 70-90% confluency.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubation: Add the radiolabeled tracer ([¹⁸F]FLT, [¹⁸F]FMAU, or [¹²⁴I]FIAU) at a known concentration to the cells and incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Data Analysis: Express the uptake as a percentage of the applied dose per milligram of protein or as counts per minute per microgram of protein.
In Vivo Animal PET Imaging and Biodistribution Study
This protocol describes a typical workflow for PET imaging and biodistribution studies in tumor-bearing mice.
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., H441, PC-3) into the flank of immunocompromised mice (e.g., nude or SCID mice). Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize the mice (e.g., with isoflurane) and inject a known amount of the radiotracer (e.g., 3.7-7.4 MBq) via the tail vein.
-
PET/CT Imaging: At specified time points post-injection (e.g., 60 or 120 minutes), acquire PET and CT images using a small-animal PET/CT scanner. The CT scan is used for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs of interest on the fused PET/CT images. Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice. Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of [18F]FHPG and [124/125I]FIAU for imaging herpes simplex virus type 1 thymidine kinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-beta-L: -arabinofuranosyluracil ([18F]-L: -FMAU) as a PET imaging agent for cellular proliferation: comparison with [18F]-D: -FMAU and [18F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Deoxy-3'-fluorothymidine-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3'-Deoxy-3'-fluorothymidine-d3, a deuterated analogue of an antiviral agent often used in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for the deuterated form does not classify it as hazardous, its non-deuterated counterpart and similar cytotoxic agents warrant careful management as hazardous waste. Adherence to established protocols for cytotoxic compounds is a critical precautionary measure.
Quantitative Data Summary
For a clear understanding of the safety parameters, the following table summarizes key data, primarily based on the non-deuterated form, 3'-Deoxy-3'-fluorothymidine, due to the limited specific data for the d3 variant.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | [1][2] |
| Molecular Weight | 247.24 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Note: The GHS classification and NFPA ratings are for the non-deuterated form. Due to its cytotoxic nature, it is best practice to handle this compound as a hazardous chemical.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound, synthesized from general guidelines for hazardous and cytotoxic chemical waste.
I. Personal Protective Equipment (PPE) and Spill Management
A. Required PPE:
-
Gloves: Two pairs of nitrile gloves should be worn.[4]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A disposable or dedicated lab coat should be used.
-
Respiratory Protection: In the case of handling powders or creating aerosols, a respirator mask is necessary.[4]
B. Spill Cleanup Procedure:
-
Don appropriate PPE from a designated cytotoxic spill kit.[4]
-
For liquid spills: Cover with an absorbent material, working from the outside in.[5]
-
For powder spills: Gently cover with a dampened absorbent material to avoid generating dust.[5]
-
Decontaminate the area: Clean the spill area with a strong alkaline cleaning agent, followed by a thorough rinse with water.[5]
-
Collect all waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a clearly labeled "Cytotoxic Waste" or "Hazardous Waste" bag.[5][6]
II. Waste Segregation and Container Management
Proper segregation and containment are crucial for safe disposal.
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the collection of hazardous waste.[7]
-
Use Compatible Containers:
-
Solid waste (e.g., contaminated gloves, wipes, and empty vials) should be collected in a designated, leak-proof, and puncture-resistant container lined with a clear plastic bag and labeled as "Hazardous Waste" or "Cytotoxic Waste".[8][9]
-
Liquid waste should be collected in a compatible, leak-proof container with a secure screw-on cap.[8] The container should be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, including the full chemical name and associated hazards.[8][10]
-
Container Fullness: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[7] Containers should be considered full when they are ¾ full.[9]
-
Secondary Containment: Place waste containers in a secondary container, such as a tray or bin, to contain any potential leaks.[8]
III. Disposal of Contaminated Materials
-
Solid Waste: This includes contaminated lab supplies like absorbent paper, gloves, and benchcoats. This waste should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container.[8]
-
Sharps: Any contaminated sharps, such as pipette tips or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[10] After rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[10]
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be eligible for drain disposal after pH neutralization (between 5.5 and 10.5), but this is highly dependent on local regulations.[11] It is always safer to collect all solutions as hazardous liquid waste. Large quantities or concentrated solutions must be collected for hazardous waste pickup.[7]
IV. Waste Collection and Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in the designated SAA.[7]
-
Request Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., 90 days), request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[8]
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Step-by-step protocol for managing a spill of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 3′-デオキシ-3′-フルオロチミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
